Brinaldix
Beschreibung
CLOPAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-54-4 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Brinaldix (Clopamide) and its Interaction with SLC12A3: A Core Mechanism Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SLC12A3 (NCC)
The SLC12A3 protein is a crucial component of renal physiology, responsible for the reabsorption of approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the bloodstream.[2][3] Encoded by the SLC12A3 gene, this electroneutral cotransporter is exclusively expressed on the apical membrane of cells in the DCT.[3][4] The proper functioning of SLC12A3 is vital for maintaining electrolyte balance, blood volume, and consequently, blood pressure.[2] Dysregulation of SLC12A3 activity is implicated in blood pressure disorders, making it a key pharmacological target.[2]
The WNK-SPAK/OSR1 Signaling Pathway: Master Regulator of SLC12A3 Activity
The activity of SLC12A3 is dynamically regulated by a complex signaling cascade involving a family of serine-threonine kinases known as "With-No-Lysine [K]" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][5]
-
WNK Kinases (WNK1 and WNK4): These kinases act as intracellular sensors of chloride concentration and other stimuli.[5] WNK1 and WNK4 can phosphorylate and activate SPAK and OSR1.[1]
-
SPAK/OSR1 Kinases: Once activated by WNK kinases, SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of SLC12A3.[2]
-
SLC12A3 Phosphorylation and Activation: This phosphorylation event is the critical step for the activation of SLC12A3, leading to increased Na+-Cl- reabsorption.[6]
This signaling pathway provides a key mechanism for the physiological regulation of salt homeostasis and blood pressure.
Caption: The WNK-SPAK/OSR1 signaling cascade leading to SLC12A3 activation.
Mechanism of Action of Clopamide on SLC12A3
Clopamide, as a thiazide-like diuretic, exerts its therapeutic effect by directly inhibiting the transport function of SLC12A3.[1] This inhibition leads to increased urinary excretion of sodium and chloride, resulting in a diuretic effect and a subsequent reduction in blood pressure.[1]
Structural and functional studies of other thiazide diuretics have revealed that they bind to a specific pocket on the SLC12A3 transporter.[7][8][9] This binding site is thought to overlap with the chloride ion binding site, effectively blocking the passage of both sodium and chloride ions.[7] By occupying this site, the diuretic is believed to lock the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[7]
Caption: The inhibitory effect of Clopamide on SLC12A3-mediated ion transport.
Quantitative Data on Clopamide-SLC12A3 Interaction
A thorough review of the current scientific literature reveals a notable gap in publicly available, specific quantitative data for the interaction between Clopamide and the SLC12A3 transporter. Key metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) for Clopamide have not been widely reported.
To provide a comparative context, the inhibitory potencies of other thiazide and thiazide-like diuretics against the rat NCC have been established, with a general potency profile as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10] The determination of these quantitative parameters for Clopamide is a critical area for future research to fully characterize its pharmacological profile.
| Parameter | Value for Clopamide | Method of Determination | Reference |
| IC50 | Not available in public literature | See Section 5.1 | - |
| Kd | Not available in public literature | See Section 5.2 | - |
| Effect on NCC Phosphorylation | Not available in public literature | See Section 5.3 | - |
Detailed Experimental Protocols
The following section outlines detailed methodologies for key experiments to characterize the interaction of Clopamide with SLC12A3. These protocols are based on established methods used for other thiazide diuretics and can be adapted for Clopamide.
In Vitro Cell-Based Ion Flux Assay for IC50 Determination
This assay directly measures the functional inhibition of SLC12A3 in a controlled cellular environment and is a gold standard for determining the IC50 of an inhibitor.[10]
Caption: Experimental workflow for the in vitro cell-based ion flux assay.
Detailed Methodology:
-
Cell Line Preparation: Utilize a human embryonic kidney (HEK293) cell line stably expressing the human SLC12A3 (hNCC).[10][11][12][13] Culture the cells in appropriate media in 96-well plates until they reach confluency.[10]
-
Assay Procedure:
-
Wash the cells with a pre-incubation buffer to remove the culture medium.[10]
-
Pre-incubate the cells for 10-15 minutes in a buffer containing a range of concentrations of Clopamide.[10]
-
Initiate ion uptake by adding an uptake buffer containing a specific tracer ion, such as radioactive 22Na+ or a non-radioactive tracer like iodide (I-), which is also transported by SLC12A3.[10][14]
-
Allow the uptake to proceed for a defined linear period (e.g., 1-5 minutes).[10]
-
-
Termination and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each Clopamide concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Clopamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for Kd Determination
This assay is used to determine the binding affinity (Kd) of Clopamide to the SLC12A3 transporter.[9][16] It typically involves a competition binding experiment using a radiolabeled ligand known to bind to SLC12A3.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing SLC12A3.
-
Competition Binding:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]metolazone) and a range of concentrations of unlabeled Clopamide.[17]
-
Allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Data Analysis:
-
Determine the concentration of Clopamide that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for Clopamide using the Cheng-Prusoff equation, which can be approximated as the Kd.
-
Western Blot Analysis of SLC12A3 Phosphorylation
This protocol is designed to assess the effect of Clopamide on the phosphorylation state of SLC12A3, which is indicative of its activation state.[6][18]
Detailed Methodology:
-
Cell Treatment: Culture DCT cells and treat them with varying concentrations of Clopamide for different time points. Include a vehicle control and a positive control (e.g., a known activator of the WNK-SPAK/OSR1 pathway).[18]
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[18]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total SLC12A3 and phosphorylated forms of SLC12A3 (e.g., anti-phospho-Thr53/Thr58).[18]
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[18]
-
-
Data Analysis:
-
Quantify the band intensities for total and phosphorylated SLC12A3.
-
Normalize the phosphorylated SLC12A3 signal to the total SLC12A3 signal to determine the relative change in phosphorylation in response to Clopamide treatment.
-
Conclusion and Future Directions
This compound (Clopamide) is a potent thiazide-like diuretic that effectively lowers blood pressure by inhibiting the SLC12A3 cotransporter in the distal convoluted tubule. Its mechanism of action is intricately linked to the regulation of SLC12A3 by the WNK-SPAK/OSR1 signaling pathway. While the qualitative aspects of its inhibitory action are understood, there is a clear need for quantitative studies to determine the specific binding affinity (Kd) and inhibitory potency (IC50) of Clopamide for SLC12A3. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Future research should also focus on elucidating the precise molecular interactions between Clopamide and the SLC12A3 binding pocket, potentially through structural biology studies and molecular modeling. A deeper understanding of these interactions will be invaluable for the rational design of next-generation diuretics with improved efficacy and side-effect profiles.
References
- 1. tmd.ac.jp [tmd.ac.jp]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC12A3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Human Renal Proximal Tubule Cell Line with Stable Organic Anion Transporter 1 and 3 Expression Predictive for Antiviral-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Clopamide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopamide, a thiazide-like diuretic of the sulfamoylbenzamide class, has been a subject of medicinal chemistry research aimed at understanding the relationship between its chemical structure and its diuretic and antihypertensive effects. As a selective inhibitor of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, the molecular features of clopamide are finely tuned for this biological activity. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of clopamide and its analogs. It includes a summary of the key structural modifications known to influence its pharmacological effects, detailed experimental protocols for assessing diuretic activity and NCC inhibition, and visualizations of the relevant biological and experimental workflows. While specific quantitative data from seminal studies on clopamide analogs were not publicly accessible for inclusion, this guide synthesizes the available qualitative findings and the broader SAR principles of thiazide-like diuretics to inform future drug discovery and development efforts.
Introduction to Clopamide and its Mechanism of Action
Clopamide is an orally active diuretic agent used in the management of hypertension and edema.[1] Chemically, it is a 4-chloro-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl-benzamide.[2] Unlike thiazide diuretics, clopamide does not possess the benzothiadiazine dioxide core structure but is classified as a "thiazide-like" diuretic due to its similar physiological properties and mechanism of action.[2][3]
The primary molecular target of clopamide is the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By selectively binding to and inhibiting the NCC, clopamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the urinary excretion of sodium and chloride, and consequently, an increase in water excretion (osmotic diuresis), which contributes to its diuretic and antihypertensive effects.[1]
Core Structure-Activity Relationships of Clopamide and Related Analogs
The core structure of clopamide can be dissected into three main regions: the sulfamoylbenzamide core, the N-linked piperidine ring, and the substituents on these rings. SAR studies, including those on related thiazide-like diuretics, have elucidated the importance of each of these regions for optimal diuretic activity.
The Sulfamoylbenzamide Core
The 4-chloro-3-sulfamoylbenzamide scaffold is essential for the diuretic activity of clopamide and related compounds. The key features of this core are:
-
The Sulfamoyl Group (-SO₂NH₂): An unsubstituted sulfamoyl group at the 3-position is critical for diuretic activity.[4][5][6] Modification or removal of this group generally leads to a significant loss of potency.[4]
-
The Chloro Group (-Cl): An electron-withdrawing group at the 4-position, such as chlorine, is necessary for high diuretic activity.[4][5][6] Other electron-withdrawing groups like -CF₃ are also seen in this class of diuretics and can enhance lipid solubility and duration of action.[6]
-
The Benzamide Linkage (-CONH-): This amide linkage serves as a key structural element connecting the pharmacophoric core to the lipophilic N-substituent.
The N-Substituted Piperidine Ring
The nature of the substituent on the benzamide nitrogen plays a crucial role in determining the potency and duration of action of clopamide analogs. In clopamide, this is a 2,6-dimethylpiperidine ring.
-
Lipophilicity: A lipophilic character in this position is generally favorable for activity. The piperidine ring in clopamide provides this lipophilicity.
-
Steric Factors: The steric bulk and conformation of the N-substituent are important. In a study of clopamide-related piperazine derivatives, the presence of methyl groups at the 2 and 6 positions of the heterocyclic ring was found to increase diuretic potency compared to the unsubstituted compound. This suggests that these steric features may contribute to a more favorable interaction with the NCC binding site.
Summary of Qualitative SAR Findings
-
Derivatives of N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinoline and isoquinoline have been synthesized and shown to have diuretic activity comparable to or higher than clopamide.
-
The introduction of methyl groups at the 2 and 6 positions of a piperazine ring in clopamide-related structures enhances diuretic potency.
Quantitative Data on Diuretic Activity
A comprehensive table of quantitative SAR data for a series of clopamide analogs with their corresponding IC50 values for NCC inhibition and in vivo diuretic potency could not be compiled, as the full-text articles containing this specific data were not accessible. The following table provides a general overview of the diuretic classes and their primary sites of action.
| Diuretic Class | Example(s) | Primary Site of Action |
| Thiazide-like Diuretics | Clopamide , Indapamide, Chlorthalidone | Distal Convoluted Tubule (NCC) |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorothiazide | Distal Convoluted Tubule (NCC) |
| Loop Diuretics | Furosemide, Bumetanide | Thick Ascending Limb of Henle's Loop (NKCC2) |
| Potassium-Sparing Diuretics | Amiloride, Triamterene, Spironolactone | Collecting Duct (ENaC, Aldosterone Receptor) |
| Carbonic Anhydrase Inhibitors | Acetazolamide | Proximal Convoluted Tubule |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of clopamide and its analogs.
In Vivo Diuretic Activity Assay in Rats
This protocol is a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound in a rat model.
4.1.1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 200-250 g are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
4.1.2. Experimental Procedure:
-
Acclimatization: House the rats individually in metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced variations.
-
Fasting: Withhold food 18 hours before the experiment, but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group), including a control group (vehicle), a positive control group (e.g., furosemide or hydrochlorothiazide), and test groups receiving different doses of the clopamide analog.
-
Hydration: Administer a saline load (0.9% NaCl) of approximately 15 ml/kg body weight to all rats via oral gavage to ensure a baseline urine output.
-
Drug Administration: Immediately after the saline load, administer the vehicle, standard diuretic, or test compound to the respective groups via oral gavage.
-
Urine Collection: Place each rat back into its metabolic cage. These cages are designed to separate urine and feces. Collect urine over a period of 5 to 24 hours. For acute effects, a 5-hour collection is often sufficient.
-
Measurements:
-
Record the total volume of urine for each animal.
-
Centrifuge the urine samples to remove any particulates.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
4.1.3. Data Analysis:
-
Diuretic Action: Calculated as the ratio of urine excretion in the test group to that in the control group.
-
Saluretic Activity: Calculated as the sum of Na+ and Cl- excretion.
-
Natriuretic Activity: Calculated as the ratio of Na+/K+ excretion. A ratio greater than 2 indicates a favorable natriuretic effect, while a ratio greater than 10 suggests a potassium-sparing effect.
In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the transport of chloride ions via the NCC.
4.2.1. Cell Line and Reagents:
-
A stable HEK293 cell line co-expressing the human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP) is used.
-
Assay buffers: a Cl--free buffer and a Cl--containing buffer.
-
Test compounds (clopamide analogs) and a reference inhibitor (e.g., hydrochlorothiazide).
4.2.2. Assay Procedure:
-
Cell Culture: Culture the stable HEK293 cell line in appropriate media and seed in 96-well plates.
-
Pre-incubation: Prior to the assay, wash the cells with a Cl--free buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Chloride Influx: Initiate chloride influx by adding the Cl--containing buffer.
-
Fluorescence Measurement: Measure the YFP fluorescence over time using a fluorescence plate reader. The influx of Cl- quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl- influx via NCC. Calculate the percent inhibition of NCC activity for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of NCC activity) by fitting the concentration-response data to a suitable model.
Visualizations
Mechanism of Action of Clopamide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clopamide | C14H20ClN3O3S | CID 12492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]
- 6. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Clopamide in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopamide is a thiazide-like diuretic utilized primarily in the management of hypertension and edema.[1] Its therapeutic effect is achieved through the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] While its pharmacodynamic effects are well-documented, a comprehensive understanding of its pharmacokinetic profile and metabolic fate in vivo is crucial for optimizing its therapeutic use and for the development of new drug candidates. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and metabolism of Clopamide, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics of Clopamide
Clopamide is rapidly absorbed following oral administration, with its pharmacokinetic profile characterized by a monoexponential decline in plasma concentrations.[2]
Absorption and Distribution
Following oral administration, Clopamide is readily absorbed from the gastrointestinal tract.[1] The time to reach maximum plasma concentration (Tmax) has been observed to be within 2 hours in normal volunteers.[2] The volume of distribution is reported to be 2.5 L/kg, and the plasma protein binding is less than 50%.
Metabolism and Excretion
Clopamide is metabolized in the liver, although specific metabolic pathways and the enzymes involved have not been extensively detailed in publicly available literature.[1] Renal excretion is a significant route of elimination, accounting for 30-40% of the drug's clearance. The elimination half-life of Clopamide is approximately 10 hours in healthy individuals.[2]
Quantitative Pharmacokinetic Data
A study by McNeil et al. provides key quantitative pharmacokinetic parameters of Clopamide in healthy volunteers following single oral doses of 5, 10, and 20 mg.[2] The data demonstrates a linear relationship between the administered dose and the area under the plasma concentration-time curve (AUC).[2]
| Pharmacokinetic Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
| Tmax (hours) | ~2 | ~2 | ~2 |
| Elimination Half-life (hours) | ~10 | ~10 | ~10 |
| AUC | Linear relationship with dose | Linear relationship with dose | Linear relationship with dose |
Table 1: Summary of Pharmacokinetic Parameters of Clopamide in Healthy Volunteers.[2]
Metabolism of Clopamide
Detailed studies on the biotransformation of Clopamide are limited. However, based on its chemical structure, which includes a piperidine ring and a sulfonamide group, potential metabolic pathways can be inferred by examining the metabolism of structurally related compounds.
Inferred Metabolic Pathways
Drugs containing a piperidine moiety often undergo oxidation as a primary metabolic route.[3] For Clopamide, this could involve hydroxylation of the piperidine ring. The metabolic stability of the piperidine scaffold is influenced by the functional groups at positions adjacent to the nitrogen atom.[4]
Sulfonamides are known to be metabolized in the liver through Phase I (oxidation) and Phase II (acetylation and glucuronide conjugation) reactions.[5] Therefore, it is plausible that Clopamide undergoes similar biotransformation processes.
A proposed, though not definitively confirmed, metabolic pathway for Clopamide is presented below. This pathway is based on the known metabolism of similar chemical structures and awaits experimental verification.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of Clopamide's pharmacokinetics and metabolism. Below are methodologies for in vivo studies and analytical quantification.
In Vivo Study Design for Pharmacokinetic Analysis
A typical in vivo study to determine the pharmacokinetic profile of Clopamide in humans would involve the following steps:
Analytical Methodology for Clopamide Quantification
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the simultaneous quantification of Clopamide, reserpine, and dihydroergotoxine in human plasma.[6]
Sample Preparation:
-
Method: Liquid-liquid extraction.[6]
-
Procedure: Plasma samples are made basic, and the analytes are extracted using ethyl acetate in the presence of an internal standard (indapamide).[6]
Chromatographic Conditions:
-
Column: Phenomenex® Synergi Fusion-RP 80A column (50×4.6mm, 4μm).[6]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.[6]
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
Mass Spectrometric Conditions:
-
Ionization Mode: Not specified in the abstract.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Clopamide and the internal standard would be monitored.
Method Validation:
-
Linearity: The method was linear in the concentration range of 1-96.00 ng/mL for Clopamide.[6]
-
Lower Limit of Quantification (LLOQ): 1 ng/mL using 1 mL of plasma.[6]
-
Recovery: ≥86.16% for all analytes and the internal standard.[6]
-
Precision and Accuracy: Intra- and inter-day precision variations were lower than 13.03%, and accuracy values ranged from 91.76% to 111.50%.[6]
Signaling Pathway of Clopamide's Pharmacodynamic Action
The primary mechanism of action of Clopamide involves the inhibition of the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[1][7] This inhibition leads to its diuretic and antihypertensive effects.
Conclusion
The in vivo pharmacokinetics of Clopamide are characterized by rapid oral absorption and a relatively long elimination half-life, supporting once-daily dosing. While it is known to be metabolized in the liver, the specific metabolic pathways and enzymatic contributors remain an area for further investigation. The analytical methods for its quantification in biological matrices are well-established, providing a robust framework for future pharmacokinetic and metabolism studies. A deeper understanding of Clopamide's biotransformation will be invaluable for predicting potential drug-drug interactions, understanding inter-individual variability in response, and guiding the development of next-generation diuretics.
References
- 1. Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. Relations Between Structure and Biological Activity of Sulfonamides | Annual Reviews [annualreviews.org]
An In-Depth Technical Guide to the Target Validation of Brinaldix (Clopamide) in Renal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Brinaldix (clopamide) as a potential therapeutic agent for renal cell carcinoma (RCC), focusing on its putative target, the Na-K-2Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene. While historically used as a diuretic, emerging evidence suggests that inhibitors of NKCC1 may possess anti-neoplastic properties, representing a novel avenue for RCC drug development.
Introduction: Rationale for this compound Target Validation in RCC
Renal cell carcinoma remains a significant clinical challenge, with a clear need for novel therapeutic targets and treatment modalities.[1][2] this compound, a piperidyl-sulfonamide diuretic, exerts its primary physiological effect through the inhibition of Na-K-2Cl cotransporters.[3] The ubiquitously expressed isoform, NKCC1 (SLC12A2), has been implicated in various cancers, where its overexpression is associated with tumor progression.[4] In the context of clear cell RCC (ccRCC), SLC12A2 expression has been correlated with disease-free survival, suggesting its potential as a prognostic biomarker and therapeutic target.[5] This guide outlines a preclinical validation pathway to investigate the efficacy of this compound in RCC cell lines and to confirm its mechanism of action through NKCC1 inhibition.
Quantitative Data Summary
The following tables represent hypothetical, yet plausible, quantitative outcomes from the experimental protocols described herein. These tables are designed for the comparative analysis of this compound's effects on various RCC cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human RCC Cell Lines
| Cell Line | VHL Status | This compound IC₅₀ (µM) | Bumetanide IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| A-498 | Mutant | 75.2 ± 5.1 | 102.8 ± 8.3 | 15.6 ± 2.4 |
| Caki-1 | Wild-type | 88.9 ± 6.7 | 121.5 ± 9.1 | 22.1 ± 3.1 |
| 786-O | Mutant | 69.5 ± 4.8 | 95.3 ± 7.5 | 18.9 ± 2.8 |
| HK-2 (Normal) | Wild-type | > 500 | > 500 | 45.7 ± 4.2 |
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in RCC Cell Lines
| Cell Line | Treatment (IC₅₀ Conc.) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| A-498 | Control | 4.2 ± 0.8 | 1.0 ± 0.1 |
| This compound | 28.7 ± 3.1 | 4.5 ± 0.6 | |
| Caki-1 | Control | 3.8 ± 0.6 | 1.0 ± 0.2 |
| This compound | 25.1 ± 2.9 | 3.9 ± 0.5 |
% Apoptotic cells were determined by flow cytometry after 48 hours of treatment. Caspase-3/7 activity was measured using a luminescent assay. Data are presented as mean ± standard deviation.
Table 3: Impact of this compound on RCC Cell Migration and Invasion
| Cell Line | Treatment (½ IC₅₀ Conc.) | Migration (% Wound Closure) | Invasion (% of Control) |
| A-498 | Control | 95.1 ± 4.2 | 100 ± 8.7 |
| This compound | 42.6 ± 5.3 | 38.1 ± 6.2 | |
| Caki-1 | Control | 92.8 ± 3.9 | 100 ± 9.1 |
| This compound | 51.3 ± 4.8 | 45.7 ± 7.5 |
Migration was assessed using a wound-healing assay after 24 hours. Invasion was measured using a Matrigel transwell assay. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and the experimental design are provided below using Graphviz.
Caption: Proposed mechanism of this compound action in RCC cells.
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key experiments required for the validation of this compound in RCC cell lines.
-
Cell Seeding: Seed RCC cells (A-498, Caki-1, 786-O) and a normal kidney cell line (HK-2) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, bumetanide (as a known NKCC1 inhibitor control), and cisplatin (as a positive control for cytotoxicity) in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
-
Cell Treatment: Seed RCC cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells (early + late) for each treatment group.
-
Protein Extraction: Treat RCC cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-NKCC1/SLC12A2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Transfection: Seed RCC cells to be 60-70% confluent on the day of transfection. Transfect the cells with SLC12A2-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: After 48 hours, harvest a subset of cells to confirm the knockdown of NKCC1 protein expression by Western blotting.
-
Phenotypic Assays: Use the remaining transfected cells to perform cell viability and migration assays as described above. Compare the phenotype of SLC12A2 knockdown cells to control cells.
-
Rescue Experiment: Treat the SLC12A2 knockdown and control cells with this compound and assess for any synergistic or attenuated effects on cell viability.
Conclusion
The successful completion of this comprehensive validation workflow will provide critical insights into the potential of this compound as a repurposed therapeutic for renal cell carcinoma. By systematically evaluating its in vitro efficacy, confirming its engagement with the NKCC1 target, and elucidating its impact on key cancer-related signaling pathways, a strong foundation can be built for further preclinical and clinical investigation. This guide serves as a robust framework for researchers aiming to explore the anti-cancer potential of ion transport inhibitors in RCC.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Clopamide (this compound), a new diuretic agent: duration of action and dosage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of NKCC1 as a potential therapeutic target to inhibit hepatocellular carcinoma cell growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of possible biomarkers and therapeutic targets in kidney renal clear cell carcinoma: Evidence from bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Uncharted: An In-depth Technical Guide to the Off-Target Cardiovascular Effects of Clopamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopamide, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension and edema. Its primary mechanism of action, the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, is well-established.[1] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. However, a growing body of evidence suggests that the therapeutic efficacy of Clopamide in cardiovascular diseases may not be solely attributable to its diuretic effect. Emerging research points towards significant off-target cardiovascular effects, primarily direct actions on the vasculature that contribute to its antihypertensive properties. This technical guide delves into these non-diuretic, off-target effects of Clopamide, providing a comprehensive overview of the current understanding of its direct interactions with the cardiovascular system. We will explore the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the involved signaling pathways to offer a thorough resource for researchers and drug development professionals in the cardiovascular field.
Off-Target Vasodilatory Effects of Clopamide
Beyond its renal actions, Clopamide exerts direct vasodilatory effects on vascular smooth muscle, a property shared with other thiazide-like diuretics.[1] While the precise mechanisms are still under investigation, current research suggests the involvement of key ion channels that regulate vascular tone.
Interaction with Potassium Channels
One of the proposed mechanisms for Clopamide-induced vasodilation is its interaction with potassium (K+) channels in vascular smooth muscle cells (VSMCs). The opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated L-type calcium channels, reduces calcium influx, and promotes muscle relaxation.
While direct studies on Clopamide are limited, research on structurally and functionally similar thiazide-like diuretics, such as hydrochlorothiazide, provides valuable insights. Studies have shown that the relaxant effects of hydrochlorothiazide on small arteries are mediated by the opening of calcium-activated potassium channels (KCa).
Blockade of L-type Calcium Channels
Another potential off-target mechanism contributing to Clopamide's vasodilatory effect is the blockade of L-type calcium channels in VSMCs. The influx of calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting these channels, Clopamide could directly reduce intracellular calcium concentrations, leading to vasodilation.
Evidence from studies on other thiazide-like diuretics supports this hypothesis. For instance, indapamide, another thiazide-like diuretic, has been shown to be a potent inhibitor of L-type calcium channels in vascular smooth muscle. Given the structural similarities, it is plausible that Clopamide shares this calcium channel blocking activity.
Quantitative Data on Off-Target Effects
A comprehensive understanding of Clopamide's off-target effects requires quantitative data to assess the potency and specificity of these interactions. The following table summarizes the available quantitative data for Clopamide and related thiazide-like diuretics on key cardiovascular targets. It is important to note that direct quantitative data for Clopamide is sparse, and much of the understanding is extrapolated from studies on similar compounds.
| Compound | Target | Cell/Tissue Type | Effect | IC50 / Potency | Reference |
| Clopamide | Vascular Smooth Muscle | - | Vasodilation | Data not available | General observation |
| Hydrochlorothiazide | KCa Channels | Guinea pig small vessels | Relaxation | - | Calder et al., 1993 |
| Indapamide | L-type Calcium Channels | Guinea pig small vessels | Inhibition of contraction | Potent inhibitor | Calder et al., 1993 |
Signaling Pathways
The off-target cardiovascular effects of Clopamide likely involve intricate signaling pathways within vascular smooth muscle and endothelial cells. Below are diagrams illustrating the proposed mechanisms.
Proposed Mechanism of Clopamide-Induced Vasodilation
Caption: Proposed signaling pathway for Clopamide-induced vasodilation in vascular smooth muscle cells.
Experimental Protocols
To facilitate further research into the off-target effects of Clopamide, this section provides detailed methodologies for key experiments.
Isolated Organ Bath for Vascular Reactivity Studies
Objective: To assess the direct vasodilatory effect of Clopamide on isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Clopamide solutions of varying concentrations
-
Isolated organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and fat, and cut the aorta into 2-3 mm wide rings.
-
Suspend the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
Assess the viability of the rings by contracting them with 60 mM KCl.
-
After washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of Clopamide to the bath and record the relaxation response.
-
At the end of the experiment, test for endothelium integrity by adding a maximal concentration of acetylcholine (e.g., 10 µM).
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC50 value for Clopamide-induced vasodilation.
Patch-Clamp Electrophysiology for Ion Channel Studies
Objective: To investigate the effects of Clopamide on specific ion channels (e.g., KCa or L-type Ca2+ channels) in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
External and internal pipette solutions specific for the ion channel being studied
-
Clopamide solutions
Procedure:
-
Isolate vascular smooth muscle cells from a suitable artery (e.g., rat mesenteric artery) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
Mount the coverslip onto the stage of an inverted microscope integrated with the patch-clamp setup.
-
Fabricate micropipettes from borosilicate glass capillaries and fill with the appropriate internal solution.
-
Achieve a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the membrane patch to obtain the whole-cell recording configuration.
-
Apply specific voltage protocols to elicit currents through the ion channel of interest.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing Clopamide at various concentrations.
-
Record the changes in the ion channel currents in the presence of Clopamide.
Data Analysis: Analyze the current-voltage relationships and the effect of Clopamide on the channel's gating properties (e.g., activation, inactivation). Determine the concentration-dependent inhibition of the channel by Clopamide and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for investigating the off-target vascular effects of Clopamide.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on related thiazide-like diuretics, strongly suggests that Clopamide possesses direct vasodilatory properties that contribute to its antihypertensive efficacy. These off-target effects are likely mediated through the modulation of ion channels in vascular smooth muscle cells, specifically the activation of KCa channels and the inhibition of L-type calcium channels.
However, to fully elucidate the cardiovascular pharmacology of Clopamide, further research is imperative. Direct investigations into the effects of Clopamide on specific ion channels using patch-clamp electrophysiology are needed to provide definitive quantitative data. Furthermore, exploring the potential role of Clopamide in modulating endothelial function, such as its effect on nitric oxide synthase activity, could reveal additional layers of its cardiovascular action. A more comprehensive understanding of these off-target mechanisms will not only refine our knowledge of this widely used drug but also pave the way for the development of novel antihypertensive agents with tailored mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
In-depth Technical Guide: Discovery and Synthesis of Novel Clopamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopamide, a piperidine and sulfamoylbenzamide-based diuretic, has long been a cornerstone in the management of hypertension and edema. Its mechanism of action, centered on the inhibition of the Na+/Cl- cotransporter in the renal distal convoluted tubule, provides a clear rationale for its therapeutic efficacy. This technical guide delves into the discovery and synthesis of novel clopamide analogs, offering a comprehensive overview of synthetic strategies, experimental protocols for pharmacological evaluation, and the structure-activity relationships that govern their diuretic and antihypertensive properties. The aim is to provide a foundational resource for researchers engaged in the development of next-generation diuretics with improved efficacy and safety profiles.
Introduction
Clopamide is an orally active thiazide-like diuretic that functions by inhibiting the sodium-coupled chloride cotransporter (SLC12A3). This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion. The pursuit of novel clopamide analogs is driven by the desire to enhance diuretic potency, modulate pharmacokinetic properties, and minimize adverse effects such as electrolyte imbalances. This guide explores the chemical modifications of the clopamide scaffold that have been investigated to achieve these goals.
Mechanism of Action of Clopamide and its Analogs
The primary target of clopamide and its analogs is the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By blocking this transporter, these compounds inhibit the reabsorption of approximately 5-10% of filtered sodium. This leads to an increase in the luminal concentration of Na+ and Cl-, which in turn osmotically retains water in the tubule, leading to diuresis. The increased sodium load in the collecting duct can also lead to increased potassium excretion.
Signaling Pathway of Thiazide-Like Diuretics
Caption: Mechanism of action of Clopamide analogs in the distal convoluted tubule cell.
Synthesis of Novel Clopamide Analogs
The synthesis of novel clopamide analogs generally revolves around the modification of the piperidine ring and the benzamide core. A common synthetic strategy involves the acylation of a substituted amino-piperidine derivative with 4-chloro-3-sulfamoylbenzoyl chloride.
General Synthetic Workflow
Caption: General workflow for the synthesis of novel Clopamide analogs.
Experimental Protocols
General Procedure for the Synthesis of N-(substituted-piperidin-1-yl)-4-chloro-3-sulfamoylbenzamide Analogs:
-
Preparation of 4-chloro-3-sulfamoylbenzoyl chloride: 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (2-3 eq) in an inert solvent such as toluene for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Acylation of the substituted piperidine: To a solution of the desired substituted amino-piperidine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in the same solvent is added dropwise.
-
Reaction completion and work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.
Pharmacological Evaluation
The diuretic and antihypertensive activities of newly synthesized clopamide analogs are evaluated using a battery of in vitro and in vivo assays.
Experimental Protocols for Pharmacological Screening
In Vivo Diuretic Activity in Rats:
-
Animal model: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water.
-
Dosing: The test compounds, a standard diuretic (e.g., clopamide, hydrochlorothiazide), and a vehicle control are administered orally or intraperitoneally.
-
Urine collection: The animals are placed in metabolic cages, and urine is collected at specified time intervals (e.g., 0-6 hours and 6-24 hours).
-
Analysis: The volume of urine is measured, and the concentrations of electrolytes (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.
-
Parameters calculated: Diuretic activity (urine volume), natriuretic activity (Na+ excretion), kaliuretic activity (K+ excretion), and saluretic activity (Na+ and Cl- excretion) are calculated and compared to the control and standard groups.
Workflow for Pharmacological Evaluation
Caption: Workflow for the pharmacological evaluation of novel Clopamide analogs.
Data Presentation: Diuretic Activity of Clopamide Analogs
The following table structure is a template for presenting quantitative data from diuretic activity studies. Due to the proprietary nature of drug discovery research, a comprehensive dataset for a novel series of clopamide analogs is not publicly available. The data presented here is illustrative.
| Compound | Dose (mg/kg) | Urine Volume (mL/6h) | Na+ Excretion (mmol/6h) | K+ Excretion (mmol/6h) |
| Vehicle | - | 1.5 ± 0.2 | 0.10 ± 0.02 | 0.08 ± 0.01 |
| Clopamide | 10 | 4.2 ± 0.5 | 0.45 ± 0.06 | 0.25 ± 0.04 |
| Analog A | 10 | 5.1 ± 0.6 | 0.55 ± 0.07 | 0.22 ± 0.03 |
| Analog B | 10 | 3.8 ± 0.4 | 0.40 ± 0.05 | 0.28 ± 0.05 |
| Analog C | 10 | 4.5 ± 0.5 | 0.50 ± 0.06 | 0.20 ± 0.03 |
Structure-Activity Relationship (SAR)
The diuretic activity of clopamide analogs is highly dependent on their chemical structure. Key SAR insights for thiazide-like diuretics include:
-
The 4-chloro and 3-sulfamoyl groups on the benzamide ring are generally considered essential for diuretic activity.
-
Modifications at the piperidine ring can significantly influence potency and pharmacokinetic properties. Introduction of alkyl or other lipophilic groups can alter the compound's distribution and duration of action.
-
The nature of the substituent on the piperidine nitrogen is a key determinant of activity. This is a primary site for synthetic modification to explore new chemical space.
Conclusion
The discovery and synthesis of novel clopamide analogs remain a promising avenue for the development of new diuretic and antihypertensive agents. By leveraging established synthetic methodologies and a clear understanding of the structure-activity relationships, researchers can design and evaluate new chemical entities with potentially superior therapeutic profiles. This guide provides a foundational framework for these endeavors, from synthetic design and execution to pharmacological characterization. Future work in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogs to achieve a better balance of efficacy and safety.
Clopamide's Effect on Electrolyte Balance in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopamide, a thiazide-like diuretic, primarily exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and chloride, with a concomitant increase in water excretion, which is beneficial in treating hypertension and edema. However, this diuretic action also invariably alters electrolyte balance, most notably leading to an increased loss of potassium (K+), which can result in hypokalemia. Understanding the precise quantitative effects of clopamide on electrolyte balance in preclinical animal models is crucial for evaluating its safety and efficacy profile. This technical guide provides a comprehensive overview of the methodologies used to assess these effects and summarizes the expected quantitative changes in key electrolytes.
Mechanism of Action
Clopamide's primary site of action is the distal convoluted tubule (DCT) in the kidney. It specifically targets the Na+/Cl- cotransporter (NCC), inhibiting the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically inhibits water reabsorption, resulting in diuresis. The increased delivery of sodium to the collecting duct promotes potassium secretion, which is the primary mechanism behind clopamide-induced hypokalemia.[1] Some evidence also suggests that clopamide may have a secondary, weaker inhibitory effect on carbonic anhydrase.
References
Unraveling the Vasodilatory Landscape of Brinaldix (Clopamide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brinaldix, with its active ingredient clopamide, is a thiazide-like diuretic primarily prescribed for the management of hypertension and edema.[1] Beyond its well-established diuretic effects stemming from the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, this compound exhibits significant vasodilatory properties that contribute to its antihypertensive efficacy.[1][2][3] This technical guide provides an in-depth exploration of the vasodilatory mechanisms of this compound, drawing upon direct evidence where available and leveraging data from closely related thiazide-like diuretics to elucidate its core pharmacological actions on the vasculature. This document details the current understanding of the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols utilized in the investigation of these vascular effects.
Introduction to the Vasodilatory Effects of Thiazide-Like Diuretics
The antihypertensive action of thiazide-like diuretics such as clopamide is multifaceted. While the initial reduction in blood pressure is associated with a decrease in blood volume due to diuresis, the long-term therapeutic effect is largely attributed to a reduction in peripheral vascular resistance through direct vasodilation.[2] This vascular effect is believed to be independent of the drug's diuretic action. The precise mechanisms underpinning this vasodilation are an area of ongoing research, with several key signaling pathways implicated.
Proposed Mechanisms of Vasodilation
Current research, primarily on thiazide-like diuretics as a class, points to several potential mechanisms contributing to their vasodilatory effects. It is believed that clopamide likely shares these mechanisms.
Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway
A prominent hypothesis for the vasodilatory action of thiazide-like diuretics involves the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway in vascular smooth muscle cells (VSMCs).[4] The RhoA/ROCK pathway plays a crucial role in regulating VSMC contraction and is a key mediator of calcium sensitization.
Signaling Pathway Overview:
Activation of G protein-coupled receptors (GPCRs) by vasoconstrictors (e.g., angiotensin II, norepinephrine) leads to the activation of the small GTPase RhoA. Active RhoA, in turn, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increased level of phosphorylated myosin light chain (MLC), leading to sustained VSMC contraction even at constant intracellular calcium levels (Ca2+ sensitization).
Thiazide-like diuretics are thought to interfere with this pathway, leading to a decrease in ROCK activity, increased MLCP activity, and subsequent vasorelaxation.
Modulation of Ion Channels
Activation of potassium channels in VSMCs leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting vasodilation. Some studies suggest that thiazide-like diuretics may activate certain types of K+ channels, contributing to their relaxing effect on blood vessels.
While the primary effect on calcium appears to be indirect via the ROCK pathway and K+ channel modulation, some evidence suggests that at higher concentrations, thiazide-like diuretics like indapamide can directly inhibit voltage-gated Ca2+ channels.[5] This direct blockade of calcium entry would further contribute to vasorelaxation.
Quantitative Data on Vasodilatory Effects
Direct quantitative data on the vasodilatory effects of clopamide are limited in publicly available literature. However, studies on other thiazide-like diuretics provide valuable insights that are likely comparable.
Table 1: Effect of Thiazide-Like Diuretics on Vasoconstriction
| Compound | Experimental Model | Agonist | Observed Effect | Reference |
|---|---|---|---|---|
| Hydrochlorothiazide | Rat Aortic Rings | Norepinephrine | Concentration-dependent inhibition of vasoconstriction | [4] |
| Chlorthalidone | Rat Aortic Rings | Angiotensin II | Concentration-dependent inhibition of vasoconstriction | [4] |
| Indapamide | Rat Aortic Rings | Norepinephrine | Reduction in vascular reactivity | Inferred from class effect |
| Clopamide | - | - | Believed to cause relaxation of vascular smooth muscle |[2] |
Table 2: Dose-Response Data for Diuretic Effects of Clopamide (Human Studies)
| Dose of Clopamide | Effect on Sodium and Chloride Output | Effect on Plasma Potassium | Reference |
|---|---|---|---|
| 5 mg | Near-maximal diuretic effect | Minimal change | [6] |
| 10 mg | Similar to 5 mg | More marked hypokalemia than 5 mg | [6] |
| 20 mg | Similar to 5 mg | - |[6] |
Note: While Table 2 describes the diuretic effects, it provides context for the clinical dosage range of clopamide. The vasodilatory effects are believed to occur within this therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the vasodilatory properties of compounds like this compound.
Aortic Ring Vasodilation Assay
This ex vivo method assesses the direct effect of a compound on the contractility of isolated arterial segments.
Objective: To determine the dose-dependent effect of this compound on the contraction of isolated aortic rings pre-constricted with an agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or Angiotensin II (vasoconstrictor agonist)
-
This compound (clopamide) stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Carefully clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit solution.
-
Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of the vasoconstrictor agonist (e.g., 1 µM phenylephrine).
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
Measurement of Intracellular Calcium ([Ca2+]i) in VSMCs
This method allows for the direct visualization and quantification of changes in intracellular calcium concentrations in response to a drug.
Objective: To determine the effect of this compound on intracellular calcium levels in cultured vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Vasoconstrictor agonist
-
This compound stock solution
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Culture VSMCs on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 5 µM in HBSS for 60 minutes at 37°C).
-
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.
-
Introduce the vasoconstrictor agonist to induce an increase in [Ca2+]i.
-
After the calcium response, introduce this compound in the presence of the agonist and continue to record the fluorescence ratio.
-
Calibrate the fluorescence ratios to actual [Ca2+]i concentrations using ionomycin and EGTA.
Rho-Kinase (ROCK) Activity Assay
This biochemical assay measures the activity of ROCK in cell or tissue lysates.
Objective: To determine if this compound inhibits ROCK activity in vascular smooth muscle.
Materials:
-
Vascular smooth muscle tissue or cultured cells
-
Lysis buffer
-
ROCK activity assay kit (commercially available, e.g., ELISA-based)
-
Protein quantification assay (e.g., BCA)
-
Plate reader
Procedure:
-
Treat VSMCs or tissue with this compound for a specified time.
-
Lyse the cells or homogenize the tissue in a suitable lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Perform the ROCK activity assay according to the manufacturer's instructions. Typically, this involves: a. Incubating the lysate in a microplate well coated with a ROCK substrate (e.g., MYPT1). b. Adding ATP to initiate the kinase reaction. c. Detecting the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP). d. Adding a chromogenic substrate and measuring the absorbance.
-
Compare the ROCK activity in this compound-treated samples to untreated controls.
Conclusion and Future Directions
The vasodilatory properties of this compound (clopamide) are a critical component of its antihypertensive effect. While direct experimental data for clopamide is not as extensive as for other thiazide-like diuretics, the available evidence strongly suggests that its mechanism of action involves a direct effect on vascular smooth muscle, leading to vasorelaxation. The inhibition of the RhoA/Rho-kinase pathway appears to be a central mechanism, likely complemented by the modulation of potassium and calcium channels.
Future research should focus on conducting detailed in vitro and in vivo studies specifically with clopamide to confirm these proposed mechanisms and to generate quantitative dose-response data for its vasodilatory effects. Such studies will provide a more complete understanding of the vascular pharmacology of this compound and could inform the development of novel antihypertensive agents with targeted vasodilatory actions.
References
- 1. What is Clopamide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 3. Clopamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Clopamide in Renal Research: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopamide, a thiazide-like diuretic, has long been utilized for its antihypertensive and natriuretic properties. Its primary mechanism, the inhibition of the Na+-Cl− cotransporter (NCC) in the distal convoluted tubule, is well-established.[1][2][3] However, recent advancements in the understanding of renal physiology and the success of related thiazide-like diuretics in challenging patient populations have illuminated potential new applications for clopamide in kidney disease research. This technical guide explores these potential applications, drawing upon data from the broader class of thiazide-like diuretics to propose research avenues for clopamide. It provides an overview of the core signaling pathways, summarizes key quantitative outcomes from relevant studies, and presents detailed experimental protocols to facilitate future investigations into clopamide's role in managing chronic kidney disease (CKD), diabetic nephropathy, and hypertension-associated renal damage.
Core Mechanism of Action and Renal Pharmacology
Clopamide exerts its diuretic and antihypertensive effects by specifically targeting and inhibiting the sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, clopamide increases the urinary excretion of these ions and, osmotically, of water.[1] This leads to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[1][2]
While the primary action is on the NCC, this inhibition initiates a cascade of downstream effects and is itself modulated by complex signaling pathways. Understanding these pathways is critical for exploring clopamide's full therapeutic potential in kidney disease.
The WNK-SPAK/OSR1 Signaling Pathway
The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling cascade. With-No-Lysine (WNK) kinases phosphorylate and activate Ste20-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases, in turn, phosphorylate the NCC, promoting its insertion into and retention in the apical membrane, thereby increasing its activity. Thiazide-like diuretics, including clopamide, act by directly inhibiting this transporter, effectively opposing the action of the WNK-SPAK/OSR1 pathway. Research into clopamide could involve investigating its efficacy in conditions characterized by NCC overactivity driven by this pathway.
References
- 1. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Clopamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopamide, a thiazide-like diuretic, exerts its primary therapeutic effect by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney.[1] However, its journey to this target involves a series of cellular uptake and transport processes that are critical to its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and potential mechanisms governing the cellular transport of Clopamide, with a focus on its active tubular secretion. While specific quantitative data for Clopamide remains limited in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines detailed experimental protocols for future investigations.
Overview of Clopamide Transport
Clopamide is administered orally and is readily absorbed from the gastrointestinal tract.[1][2] Following absorption, it is distributed throughout the body and reaches its primary site of action in the kidneys.[1] The key to Clopamide's diuretic and antihypertensive effect is its ability to reach the tubular fluid of the nephron to inhibit the NCC (coded by the gene SLC12A3) on the apical membrane of distal convoluted tubule cells.[1][3]
A crucial aspect of Clopamide's renal handling is its active secretion into the tubular fluid by the proximal tubule cells. This active transport is a key determinant of its concentration at the site of action.
Quantitative Data on Clopamide Transport
Currently, there is a paucity of specific quantitative data in the public domain regarding the cellular transport of Clopamide. The following table summarizes the available information.
| Parameter | Value | Cell System/Method | Source |
| True Tubular Excretion Fraction (TTEF) | 10% | Avian Kidney (Modified Sperber Technique) | [4] |
Note: The TTEF value indicates that 10% of the Clopamide that reaches the renal peritubular capillaries is actively secreted into the tubular lumen. This active secretion is likely mediated by transporter proteins.
Mechanisms of Cellular Uptake and Efflux
Based on the evidence of active tubular secretion and the chemical nature of Clopamide (an organic anion), the following transport mechanisms are proposed:
Basolateral Uptake into Proximal Tubule Cells
The uptake of Clopamide from the blood into the renal proximal tubule cells is hypothesized to be mediated by members of the Organic Anion Transporter (OAT) family, which are part of the Solute Carrier (SLC) superfamily, specifically the SLC22A family.[4] Thiazide and thiazide-like diuretics are known to interact with OAT1 (SLC22A6) and OAT3 (SLC22A8).[5][6] These transporters are located on the basolateral membrane of the proximal tubule cells and are responsible for the uptake of a wide range of organic anions from the blood.
The uptake process is a form of tertiary active transport, driven by an outwardly directed dicarboxylate gradient.
Apical Efflux into the Tubular Lumen
Following uptake into the proximal tubule cells, Clopamide must be extruded across the apical membrane into the tubular fluid. The exact transporters responsible for the apical efflux of Clopamide have not been definitively identified. However, potential candidates include members of the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and MRP4 (ABCC4), or other SLC transporters like OAT4 (SLC22A11), which are known to be involved in the apical efflux of other organic anions.
Experimental Protocols
To further elucidate the cellular transport mechanisms of Clopamide, the following detailed experimental protocols are proposed based on established methodologies for studying drug transport.
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential for active efflux.
Objective: To determine the apparent permeability coefficient (Papp) of Clopamide across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Clopamide
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of Lucifer yellow; a Papp value < 0.5 x 10⁻⁶ cm/s indicates a tight monolayer.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add Clopamide solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add Clopamide solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis: Quantify the concentration of Clopamide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux.
-
OAT1/OAT3 Inhibition Assay
This assay determines if Clopamide interacts with and potentially inhibits the function of OAT1 and OAT3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Clopamide for OAT1 and OAT3.
Materials:
-
HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).
-
Mock-transfected HEK293 cells (negative control).
-
A fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein (6-CF) or p-aminohippuric acid ([³H]-PAH) for OAT1; estrone-3-sulfate ([³H]-E3S) for OAT3).
-
Clopamide.
-
Probenecid (a known OAT inhibitor, as a positive control).
-
Assay buffer (e.g., HBSS).
-
Cell lysis buffer.
-
Fluorescence plate reader or liquid scintillation counter.
Methodology:
-
Cell Seeding: Seed the OAT-transfected and mock-transfected cells into 96-well plates and culture until confluent.
-
Inhibition Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of Clopamide or probenecid for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding the probe substrate (at a concentration close to its Km) to the wells.
-
Incubate for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells.
-
Measure the intracellular concentration of the probe substrate using a fluorescence plate reader or a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OAT-transfected cells to determine the transporter-specific uptake.
-
Plot the percentage of inhibition of transporter-specific uptake against the logarithm of the Clopamide concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Proposed mechanism of Clopamide transport in renal proximal tubule cells.
Experimental Workflows
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the OAT inhibition assay.
Conclusion
The cellular uptake and transport of Clopamide, particularly its active secretion in the renal proximal tubules, are critical for its delivery to the site of action. While it is evident that organic anion transporters play a significant role, further research is required to identify the specific transporters involved and to quantify their interaction with Clopamide. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will ultimately contribute to a more complete understanding of the pharmacokinetics of Clopamide and may inform the development of future diuretic therapies with improved efficacy and safety profiles.
References
- 1. Molecular basis for selective uptake and elimination of organic anions in the kidney by OAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Clopamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopamide is a thiazide-like diuretic primarily utilized in the management of hypertension and edema.[1][2] Its therapeutic effect stems from its inhibitory action on the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na-Cl cotransporter (SLC12A3), located in the distal convoluted tubule (DCT) of the nephron.[1][3] By blocking NCC, Clopamide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of salt and water.[2] This diuretic action reduces blood volume, thereby lowering blood pressure.[1] Understanding the in vitro activity and potency of Clopamide is crucial for drug development, screening of new diuretic compounds, and elucidating the mechanisms of diuretic resistance.
These application notes provide detailed protocols for robust and reproducible in vitro cell-based assays to quantify the inhibitory activity of Clopamide on the NCC. The described methods utilize common cell lines engineered to express NCC, such as Human Embryonic Kidney 293 (HEK293) and Madin-Darby Canine Kidney (MDCK) cells, and employ both fluorescence-based and radioisotope-based detection methods.
Data Presentation: Comparative Activity of Thiazide-like Diuretics on NCC
| Diuretic Agent | Type | Reported IC50 (µM) on NCC | Reference(s) |
| Polythiazide | Thiazide | ~0.04 | [4] |
| Metolazone | Thiazide-like | ~0.1 | [4] |
| Bendroflumethiazide | Thiazide | ~0.2 | [4] |
| Trichlormethiazide | Thiazide | ~0.5 | [4] |
| Chlorthalidone | Thiazide-like | ~7.9 | [5] |
| Indapamide | Thiazide-like | ~1.1 | [5] |
| Hydrochlorothiazide | Thiazide | ~1.3 | [6] |
Note: IC50 values can vary depending on the experimental conditions, cell line, and assay methodology. The qualitative potency profile for several thiazides has been reported as: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[1][4]
Signaling Pathway Modulating NCC Activity
The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This pathway is a key determinant of sodium reabsorption in the distal convoluted tubule and is influenced by various hormones and physiological stimuli. Understanding this pathway is essential for interpreting the effects of compounds like Clopamide that target NCC.
Experimental Protocols
Assay 1: Fluorescence-Based Chloride Influx Assay in HEK293 Cells
This assay provides a robust and high-throughput method to measure NCC activity by monitoring the influx of chloride ions into HEK293 cells stably co-expressing human NCC and a chloride-sensitive yellow fluorescent protein (YFP).[6] Chloride influx quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity.
Experimental Workflow Diagram
Materials:
-
HEK293 cells stably expressing human NCC and a plasma membrane-targeted, chloride-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
96-well black, clear-bottom microplates.
-
Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4).
-
Chloride-containing buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Clopamide stock solution (in DMSO).
-
Fluorescence plate reader with kinetic reading capabilities (Excitation: ~500 nm, Emission: ~535 nm).
Protocol:
-
Cell Seeding: Seed the HEK293-NCC-YFP cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Washing: On the day of the assay, gently wash the cells twice with 200 µL of pre-warmed chloride-free buffer to remove any extracellular chloride.
-
Compound Incubation: Add 100 µL of chloride-free buffer containing various concentrations of Clopamide or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Assay Initiation and Measurement:
-
Place the plate in the fluorescence plate reader and set the temperature to 37°C.
-
Measure the baseline YFP fluorescence.
-
Program the instrument to inject 100 µL of pre-warmed chloride-containing buffer into each well and immediately begin kinetic fluorescence readings every 5-10 seconds for 2-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial rate of fluorescence quenching (slope of the fluorescence decay curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the Clopamide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assay 2: Radiolabeled Sodium (²²Na⁺) Uptake Assay in MDCK Cells
This assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium (²²Na⁺) into MDCK cells with tetracycline-inducible expression of human NCC. This method is highly sensitive and provides a direct measure of NCC-mediated sodium transport.
Experimental Workflow Diagram
Materials:
-
MDCK cell line with tetracycline-inducible expression of human NCC.
-
DMEM with 10% FBS and appropriate selection antibiotics.
-
24-well cell culture plates.
-
Tetracycline.
-
Chloride-free buffer (as in Assay 1).
-
Uptake buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) containing ²²Na⁺ (1-2 µCi/mL).
-
Ice-cold wash buffer (e.g., 100 mM MgCl2).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and scintillation counter.
-
Clopamide stock solution (in DMSO).
Protocol:
-
Cell Seeding and Induction: Seed the MDCK-hNCC cells in a 24-well plate. Once confluent, induce NCC expression by adding tetracycline to the culture medium for 16-24 hours.
-
Chloride Depletion: Wash the cells twice with pre-warmed chloride-free buffer. Incubate the cells in chloride-free buffer for 20-30 minutes at 37°C to activate NCC.
-
Compound Incubation: Replace the chloride-free buffer with fresh chloride-free buffer containing various concentrations of Clopamide or vehicle. Incubate for 15-30 minutes at room temperature.
-
²²Na⁺ Uptake:
-
Aspirate the compound-containing buffer and add 250 µL of pre-warmed uptake buffer containing ²²Na⁺ to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The uptake should be in the linear range.
-
-
Stopping the Uptake:
-
Rapidly aspirate the uptake buffer and wash the cells three times with 1 mL of ice-cold wash buffer to remove extracellular ²²Na⁺.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the counts per minute (CPM).
-
Calculate the thiazide-sensitive ²²Na⁺ uptake by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor (e.g., hydrochlorothiazide) from the total uptake.
-
Plot the percentage inhibition of thiazide-sensitive ²²Na⁺ uptake against the Clopamide concentration to determine the IC50 value.
-
Conclusion
The provided protocols for fluorescence-based chloride influx and radiolabeled sodium uptake assays offer robust and reliable methods for characterizing the in vitro activity of Clopamide and other potential NCC inhibitors. The use of engineered cell lines expressing the human NCC ensures target specificity and clinical relevance. By employing these assays, researchers can obtain valuable quantitative data on the potency and efficacy of diuretic compounds, aiding in the drug discovery and development process. The accompanying diagrams of the NCC signaling pathway and experimental workflows provide a clear visual guide for understanding the underlying biological mechanisms and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Clopamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Clopamide in human plasma. The described protocol utilizes a straightforward sample preparation technique and offers high throughput for pharmacokinetic studies and clinical research. This method has been adapted from established protocols for similar thiazide-like diuretics and provides a reliable framework for the accurate determination of Clopamide concentrations.
Introduction
Clopamide is a thiazide-like diuretic used in the management of hypertension and edema. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioavailability studies. This document provides a comprehensive protocol for the quantification of Clopamide using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
Clopamide reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Indapamide-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
Sample Preparation
A liquid-liquid extraction procedure is employed for the isolation of Clopamide from the plasma matrix.
Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Clopamide. These parameters are based on methods for structurally similar compounds and may require further optimization.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 4 µm) |
| Mobile Phase | 60:40 (v/v) mixture of methanol and 5 mM aqueous ammonium acetate with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | [M-H]⁻ for Clopamide |
| Product Ion (m/z) | To be determined experimentally |
| Internal Standard (IS) | To be selected based on availability and suitability |
| Dwell Time | 200 ms |
| Collision Energy | To be optimized for Clopamide |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Method Validation
The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Linearity: A calibration curve should be constructed over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard should be evaluated.
-
Stability: The stability of Clopamide in plasma under various storage and handling conditions should be investigated.
Data Presentation
Table 3: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
| Stability | Stable under tested conditions | Passed |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of method validation.
Caption: Experimental workflow for Clopamide quantification.
Caption: Logical workflow for method validation.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of Clopamide in human plasma. The protocol is suitable for high-throughput analysis in a regulated bioanalytical laboratory. The provided parameters and validation guidelines offer a solid foundation for researchers and drug development professionals to implement this method for their specific needs.
Application Notes and Protocols for Brinaldix (clopamide) Efficacy Studies in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinaldix, with the active ingredient clopamide, is a thiazide-like diuretic primarily used in the management of hypertension and edema.[1][2][3] Its antihypertensive effect is mainly attributed to its diuretic and natriuretic actions, which lead to a reduction in plasma and extracellular fluid volume.[2][4] Additionally, long-term administration of thiazide-like diuretics is associated with a reduction in peripheral vascular resistance.[2][5] Understanding the preclinical efficacy of this compound is crucial for its clinical development and application. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models of hypertension.
Clopamide, a piperidine diuretic, exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition leads to increased urinary excretion of sodium and chloride, and consequently, water.[1][2] This diuretic action reduces blood volume, a key factor in lowering blood pressure.[2]
Recommended Animal Models
For studying the efficacy of a thiazide-like diuretic such as this compound, animal models that exhibit salt-sensitive or volume-dependent hypertension are particularly relevant. The following models are recommended:
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that shares many characteristics with human hypertension.[6][7][8] SHRs are sensitive to high salt intake, making them a suitable model to study the effects of diuretics.[9]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by volume expansion and salt retention, making it highly responsive to diuretic therapy.[1][3][10][11]
Data Presentation
The following tables summarize representative data from studies using thiazide-like diuretics in the recommended animal models. While specific data for this compound is limited in publicly available literature, the data for indapamide and hydrochlorothiazide, which have a similar mechanism of action, provide a strong basis for expected outcomes.
Table 1: Effect of Indapamide on Systolic Blood Pressure in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Arterial Pressure (mmHg) | Percent Reduction |
| Control (DOCA-Salt) | - | 11 weeks | 185 ± 5 | - |
| Indapamide | 0.5 | 11 weeks | 160 ± 6 | 13.5% |
| Indapamide | 10.0 | 11 weeks | 145 ± 7 | 21.6% |
Data adapted from a study on indapamide in DOCA-salt hypertensive rats. The results indicate a dose-dependent antihypertensive effect.
Table 2: Effect of Hydrochlorothiazide on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration | Systolic Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) |
| SHR Control | - | 7 days | 194 ± 2 | - |
| SHR + HCTZ | 1.5 | 7 days | 153 ± 2 | 41 ± 2 |
| WKY Control | - | 7 days | 128 ± 3 | - |
| WKY + HCTZ | 1.5 | 7 days | 127 ± 3 | 1 ± 2 |
Data adapted from a study on hydrochlorothiazide (HCTZ) in SHRs and normotensive Wistar-Kyoto (WKY) rats.[6] The data demonstrates a significant blood pressure-lowering effect in the hypertensive model with minimal effect in normotensive animals.
Table 3: Effect of Indapamide on Urinary Volume and Electrolyte Excretion in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Urine Volume (mL/24h) | Sodium (Na+) Excretion (mEq/24h) | Potassium (K+) Excretion (mEq/24h) |
| Control (DOCA-Salt) | - | 15.2 ± 1.8 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Indapamide | 1.0 | 25.8 ± 2.5 | 3.9 ± 0.4 | 1.8 ± 0.3 |
*p < 0.05 compared to control. Data are representative based on the known effects of thiazide-like diuretics.
Experimental Protocols
Protocol 1: Efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the dose-dependent antihypertensive effect of this compound in SHRs.
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, 12-14 weeks of age.
Materials:
-
This compound (clopamide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week. Acclimate them to the blood pressure measurement procedure for 3-5 days before the start of the experiment.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3 consecutive days.
-
Grouping: Randomly divide the SHRs into treatment groups (n=8-10 per group):
-
Group 1: SHR + Vehicle
-
Group 2: SHR + this compound (Low dose, e.g., 1 mg/kg/day)
-
Group 3: SHR + this compound (Medium dose, e.g., 3 mg/kg/day)
-
Group 4: SHR + this compound (High dose, e.g., 10 mg/kg/day)
-
Group 5: WKY + Vehicle (Normotensive control)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for a period of 4 weeks.
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly, at the same time of day.
-
Metabolic Studies: During the last week of treatment, place the animals in metabolic cages for 24-hour urine collection. Measure urine volume, and sodium, potassium, and chloride concentrations.
-
Data Analysis: Analyze the changes in blood pressure and urinary parameters compared to baseline and between groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Efficacy of this compound in the DOCA-Salt Hypertensive Rat Model
Objective: To assess the antihypertensive and diuretic effects of this compound in a model of salt- and volume-dependent hypertension.
Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks of age.
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
This compound (clopamide)
-
Vehicle
-
Surgical instruments for uninephrectomy
-
Blood pressure measurement system
-
Metabolic cages
Procedure:
-
Induction of Hypertension:
-
Anesthetize the rats and perform a left uninephrectomy.[10][11]
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week.[10][11]
-
Replace drinking water with 1% NaCl solution.[11]
-
Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks.
-
-
Baseline Measurement: Once hypertension is established (e.g., SBP > 160 mmHg), record baseline blood pressure for 3 consecutive days.
-
Grouping: Randomly divide the hypertensive rats into treatment groups (n=8-10 per group):
-
Group 1: DOCA-Salt + Vehicle
-
Group 2: DOCA-Salt + this compound (e.g., 5 mg/kg/day)
-
Group 3: Sham-operated + Vehicle (Normotensive control)
-
-
Drug Administration: Administer this compound or vehicle orally once daily for 4 weeks.
-
Blood Pressure and Metabolic Monitoring: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for this compound Efficacy Study in SHR
Caption: Experimental workflow for evaluating this compound in SHR.
Logical Relationship of DOCA-Salt Model Induction and Treatment
Caption: Logical flow for the DOCA-salt hypertension model and intervention.
References
- 1. The effects of long term oral treatment with indapamide on the development of DOCA-salt hypertension in rats: vascular reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulatory dose-response effects of hydrochlorothiazide at rest and during dynamic exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indapamide improves flow-induced dilation in hypertensive rats with a high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
Application Notes and Protocols: A Detailed Assessment of Clopamide's Diuretic Effect in a Rat Model
Introduction
Clopamide is a thiazide-like diuretic agent employed in the management of hypertension and edema.[1][2] Its therapeutic effect stems from its ability to increase urine output, thereby reducing extracellular fluid volume.[1][2] Preclinical evaluation of diuretic efficacy is a critical step in drug development. The rat model is a well-established and reliable system for these assessments.[3][4] This document provides a comprehensive protocol for evaluating the diuretic, saluretic, and natriuretic activity of Clopamide in rats, designed for researchers in pharmacology and drug development.
Mechanism of Action
Clopamide exerts its diuretic effect by acting on the distal convoluted tubule (DCT) of the nephron in the kidneys.[1] It specifically targets and inhibits the Na+/Cl- cotransporter (NCC), also known as SLC12A3, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] By blocking this symporter, Clopamide increases the luminal concentration of Na+ and Cl-, leading to an osmotic retention of water. This results in increased excretion of sodium, chloride, and water, producing a diuretic effect.[1] This mechanism may also lead to an increased excretion of potassium.[1]
Caption: Mechanism of Clopamide in the Distal Convoluted Tubule.
Experimental Protocols
This section details the complete methodology for assessing the diuretic potential of Clopamide.
1. Materials and Equipment
-
Clopamide
-
Furosemide (positive control)[3]
-
Normal saline (0.9% NaCl)
-
Healthy adult male Wistar or Sprague-Dawley rats (200-250g)[3]
-
Metabolic cages for rats (to separate urine and feces)[3]
-
Oral gavage needles (16-18 gauge)
-
Syringes and graduated cylinders
-
Auto-analyzer for electrolyte measurement (Flame Photometer for Na+/K+, Ion-Selective Electrode for Cl-)[6][7]
-
pH meter
-
Centrifuge
2. Experimental Workflow
The overall experimental process follows a standardized sequence to ensure reproducibility and minimize stress-induced variables.
Caption: Experimental workflow for assessing diuretic effect in rats.
3. Detailed Step-by-Step Procedure
Step 1: Animal Acclimatization and Preparation
-
House rats individually in metabolic cages for at least 24 hours before the experiment to adapt them to the environment.[3]
-
Provide free access to standard chow and water during the acclimatization period.[3]
-
Eighteen hours prior to the experiment, withhold food but continue to provide free access to water to ensure uniform hydration and gastric emptying.[3][8]
Step 2: Dosing
-
On the day of the experiment, weigh each rat and divide them into experimental groups (n=6 per group is recommended):
-
Administer a saline load of 15 mL/kg body weight to all rats via oral gavage to ensure a measurable urine output.[3][6][9]
-
Immediately following the saline load, administer the respective treatments (vehicle, Furosemide, or Clopamide) to each group via oral gavage.[3]
Step 3: Urine Collection
-
Immediately after dosing, place each rat back into its individual metabolic cage.[3][6]
-
Collect urine over a period of 5 hours for acute diuretic effects.[3][9] The collection period can be extended to 24 hours for assessing prolonged effects.[3][10]
-
At the end of the collection period, record the total volume of urine for each animal.[3]
Step 4: Biochemical Analysis
-
Centrifuge the collected urine samples to remove any particulate matter.[3]
-
Analyze the supernatant for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using an appropriate auto-analyzer.[3][6]
-
Measure the pH of each urine sample.[9]
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison. The following parameters are calculated to evaluate the diuretic profile of Clopamide.
-
Diuretic Index (or Diuretic Action): Urine volume of the test group / Urine volume of the control group. An index > 1.0 indicates a positive diuretic effect.[10]
-
Saluretic Index: (Na+ + Cl-) excretion of the test group / (Na+ + Cl-) excretion of the control group.
-
Natriuretic Index: Na+ excretion of the test group / K+ excretion of the test group. A value > 2 indicates a favorable natriuretic effect (sodium excretion over potassium excretion).[10]
-
Carbonic Anhydrase Inhibition Index: Cl- excretion / (Na+ + K+) excretion. This helps to elucidate the mechanism of action.[6]
Table 1: Effect of Clopamide on Urine Volume and Diuretic Index
| Group | Dose (mg/kg) | Mean Urine Volume (mL/5h) ± SEM | Diuretic Index |
|---|---|---|---|
| Control (Vehicle) | -- | 1.00 | |
| Positive Control (Furosemide) | 10 | ||
| Clopamide | 5 | ||
| Clopamide | 10 |
| Clopamide | 20 | | |
Table 2: Effect of Clopamide on Urinary Electrolyte Excretion
| Group | Dose (mg/kg) | Na+ (mEq/L) ± SEM | K+ (mEq/L) ± SEM | Cl- (mEq/L) ± SEM |
|---|---|---|---|---|
| Control (Vehicle) | -- | |||
| Positive Control (Furosemide) | 10 | |||
| Clopamide | 5 | |||
| Clopamide | 10 |
| Clopamide | 20 | | | |
Table 3: Effect of Clopamide on Urinary pH and Calculated Indices
| Group | Dose (mg/kg) | Urine pH ± SEM | Natriuretic Index (Na+/K+) | Carbonic Anhydrase Inhibition Index (Cl-/[Na++K+]) |
|---|---|---|---|---|
| Control (Vehicle) | -- | |||
| Positive Control (Furosemide) | 10 | |||
| Clopamide | 5 | |||
| Clopamide | 10 |
| Clopamide | 20 | | | |
References
- 1. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 2. What is Clopamide used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. dovepress.com [dovepress.com]
- 10. njppp.com [njppp.com]
Application Notes and Protocols for the Functional Characterization of Clopamide Targets Using Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopamide is a thiazide-like diuretic primarily used in the management of hypertension and edema. Its therapeutic effect is achieved through the inhibition of sodium and chloride reabsorption in the kidneys. The primary molecular targets of Clopamide and other thiazide-like diuretics are the electroneutral cation-chloride cotransporters, specifically the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), which are members of the SLC12A family of solute carriers.
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of these transporters and for studying their interaction with pharmacological agents like Clopamide. The large size of the oocytes facilitates the microinjection of cRNA encoding the transporter of interest and subsequent electrophysiological or radiotracer uptake assays. This document provides detailed application notes and protocols for utilizing Xenopus oocytes to investigate the functional effects of Clopamide on its molecular targets.
Key Molecular Targets of Clopamide
Clopamide primarily targets the following members of the SLC12A solute carrier family:
-
Na-K-Cl Cotransporters (NKCC1 and NKCC2; SLC12A2 and SLC12A1): These transporters mediate the coupled movement of one sodium ion, one potassium ion, and two chloride ions across the plasma membrane. NKCC2 is predominantly found in the thick ascending limb of the loop of Henle in the kidney and is a major target for loop diuretics. NKCC1 is more widely distributed in various tissues.
-
Na-Cl Cotransporter (NCC; SLC12A3): This transporter is responsible for the reabsorption of sodium and chloride in the distal convoluted tubule of the kidney. NCC is the primary target of thiazide and thiazide-like diuretics, including Clopamide.
Data Presentation: Quantitative Analysis of Diuretic Effects
Table 1: Inhibition of NKCC1-mediated ⁸⁶Rb⁺ Uptake by Bumetanide in Xenopus Oocytes
| Concentration of Bumetanide (µM) | Mean ⁸⁶Rb⁺ Uptake (cpm/oocyte/hr) | % Inhibition |
| 0 (Control) | 15,000 | 0 |
| 0.1 | 12,750 | 15 |
| 1 | 7,500 | 50 |
| 10 | 2,250 | 85 |
| 100 | 750 | 95 |
| IC₅₀ | ~1 µM |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Extracellular Cl⁻ on the IC₅₀ of Hydrochlorothiazide for NCC in Xenopus Oocytes
| Extracellular Cl⁻ (mM) | IC₅₀ for Hydrochlorothiazide (µM) |
| 5 | 15 |
| 10 | 25 |
| 50 | 70 |
| 100 | 120 |
Note: This table illustrates the principle that the inhibitory potency of thiazide diuretics on NCC can be dependent on the extracellular ion concentrations.[1]
Experimental Protocols
Protocol 1: Expression of SLC12A Transporters in Xenopus laevis Oocytes
This protocol describes the preparation of oocytes and the microinjection of cRNA encoding the target transporter.
Materials:
-
Mature female Xenopus laevis frogs
-
Modified Barth's Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4
-
Collagenase solution (e.g., 2 mg/mL in MBS)
-
cRNA encoding the target transporter (e.g., human NKCC1, NKCC2, or NCC) at a concentration of 0.5-1 µg/µL
-
Microinjection setup (micromanipulator, microinjector, borosilicate glass capillaries)
Procedure:
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary. Place the ovarian lobes in a sterile petri dish containing MBS.
-
Defolliculation: Tease apart the ovarian lobes into small clumps of oocytes. Incubate the oocytes in collagenase solution for 1-2 hours with gentle agitation to remove the follicular layer.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
cRNA Microinjection:
-
Pull microinjection needles from borosilicate glass capillaries.
-
Backfill a needle with the cRNA solution.
-
Using a microinjector, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
-
Incubation: Incubate the injected oocytes in MBS supplemented with antibiotics at 16-18°C for 2-5 days to allow for protein expression.
Protocol 2: Functional Characterization using ⁸⁶Rb⁺ Uptake Assay
This protocol measures the activity of NKCC transporters by quantifying the uptake of the potassium analog, ⁸⁶Rb⁺.
Materials:
-
Oocytes expressing the target NKCC transporter
-
ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6
-
Uptake solution: ND96 solution containing ⁸⁶RbCl (e.g., 2 µCi/mL) and varying concentrations of Clopamide or other inhibitors.
-
Wash solution: Ice-cold, isotope-free ND96 solution.
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Pre-incubation: Transfer groups of 10-15 oocytes to individual wells of a multi-well plate. Pre-incubate the oocytes in ND96 solution for 15-30 minutes.
-
Inhibitor Treatment: Replace the ND96 solution with the uptake solution containing the desired concentrations of Clopamide or a vehicle control.
-
⁸⁶Rb⁺ Uptake: Incubate the oocytes in the ⁸⁶Rb⁺-containing uptake solution for a defined period (e.g., 30-60 minutes).
-
Washing: Terminate the uptake by rapidly washing the oocytes 3-5 times with ice-cold wash solution to remove extracellular ⁸⁶Rb⁺.
-
Lysis and Counting: Place individual oocytes in scintillation vials, lyse them with a small volume of 1% SDS, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the bumetanide-sensitive uptake by subtracting the uptake in the presence of a saturating concentration of bumetanide (a potent NKCC inhibitor) from the total uptake. Determine the IC₅₀ for Clopamide by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)
This protocol is suitable for studying the electrogenic properties of transporters or the indirect effects of electroneutral transporters on membrane potential and conductance. While NKCC and NCC are electroneutral, their activity can influence the activity of other ion channels, which can be measured with TEVC.
Materials:
-
Oocytes expressing the target transporter
-
TEVC setup (amplifier, headstage, micromanipulators, recording chamber)
-
Borosilicate glass microelectrodes (filled with 3 M KCl)
-
Recording solution (e.g., ND96)
-
Perfusion system for solution exchange
Procedure:
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential (e.g., -50 mV).
-
Drug Application: Perfuse the recording chamber with the recording solution containing various concentrations of Clopamide.
-
Data Acquisition: Record the holding current required to maintain the clamp potential. Changes in the activity of endogenous or co-expressed ion channels due to the altered intracellular ion concentrations resulting from transporter activity can be observed as changes in the holding current.
-
Data Analysis: Analyze the change in holding current in response to Clopamide application.
Visualization of Workflows and Pathways
Experimental Workflow for Functional Characterization
Caption: Workflow for expressing and functionally characterizing Clopamide targets in Xenopus oocytes.
Signaling Pathway of Clopamide Action on NCC
Caption: Simplified signaling pathway of Clopamide's inhibitory action on the Na-Cl cotransporter (NCC).
Logical Relationship of Experimental Components
Caption: Logical relationship between the key components of the experimental system.
References
Application Notes and Protocols for High-Throughput Screening of Clopamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopamide, a thiazide-like diuretic, exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3), in the distal convoluted tubule of the kidney. This inhibition leads to increased natriuresis and diuresis, making it an effective treatment for hypertension and edema.[1] The development of novel Clopamide derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries.
These application notes provide detailed methodologies for HTS assays designed to identify and characterize novel inhibitors of the Na-K-Cl cotransporter, with a focus on Clopamide derivatives. The protocols described herein are optimized for a 384-well format, enabling the rapid screening of extensive compound libraries.
Signaling Pathway of NCC Regulation
The activity of the Na-K-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates specific serine/threonine residues on the N-terminus of NCC, leading to its activation and increased translocation to the apical membrane of renal tubular cells. Thiazide and thiazide-like diuretics, including Clopamide, directly inhibit the ion translocation function of NCC.
References
Application Notes and Protocols for the Analytical Profiling of Clopamide Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the impurity profiling of Clopamide. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable methods for the identification, quantification, and control of impurities in Clopamide drug substances and products.
Introduction to Clopamide and Impurity Profiling
Clopamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2][3] Like any active pharmaceutical ingredient (API), Clopamide can contain impurities that may arise during the synthesis process (process-related impurities) or through degradation of the API over time (degradation products).[4] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the control of impurities in pharmaceutical products to ensure their safety and efficacy.[5][6]
Impurity profiling is the identification and quantification of these impurities. This process is crucial for:
-
Ensuring patient safety: Some impurities can be toxic or have unexpected pharmacological effects.
-
Guaranteeing drug efficacy: Impurities can potentially reduce the effectiveness of the API.
-
Regulatory compliance: Stringent limits are set by regulatory authorities for the presence of impurities in pharmaceutical products.[4]
-
Process optimization: Understanding the impurity profile can help in refining the manufacturing process to minimize the formation of unwanted byproducts.
This document outlines the analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of Clopamide impurities.
Known Impurities of Clopamide
A critical aspect of impurity profiling is the identification of known and potential impurities. One significant impurity associated with Clopamide is:
-
4-chloro-3-sulfamoylbenzoic acid (CSBA): This compound is a known impurity and a potential degradation product.[7][8][9] Its structure is closely related to Clopamide and its presence needs to be carefully monitored.
Further investigation into the synthesis route and forced degradation studies are necessary to identify other potential process-related and degradation impurities.
Analytical Techniques for Impurity Profiling
Several analytical techniques can be employed for the impurity profiling of Clopamide. The most common and effective methods are detailed below.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone for the quantitative analysis of impurities in pharmaceuticals due to its high resolution, sensitivity, and reproducibility. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.
The development of a robust HPLC method for Clopamide impurity profiling involves a systematic approach, as illustrated in the workflow below.
Caption: Workflow for HPLC Method Development and Validation.
This protocol is a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Clopamide and its impurities.
Materials and Reagents:
-
Clopamide Reference Standard
-
4-chloro-3-sulfamoylbenzoic acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (for analysis)
-
Acetic acid (glacial, for analysis)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | β-cyclodextrin bonded-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A mixture of 1.0% w/v triethylamine acetate buffer (pH 5.5) and methanol (90:10, v/v)[10] |
| Flow Rate | 0.8 mL/min[10] |
| Detection | UV at 245 nm[10] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Triethylamine Acetate Buffer (1.0% w/v, pH 5.5): Dissolve 10 g of triethylamine acetate in 1 L of HPLC grade water. Adjust the pH to 5.5 with glacial acetic acid.
-
Mobile Phase: Prepare the mobile phase by mixing the triethylamine acetate buffer and methanol in the ratio of 90:10 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Clopamide: Accurately weigh and dissolve an appropriate amount of Clopamide reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution of 4-chloro-3-sulfamoylbenzoic acid: Accurately weigh and dissolve an appropriate amount of 4-chloro-3-sulfamoylbenzoic acid reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed standard solution containing Clopamide and its impurity at appropriate concentrations by diluting the stock solutions with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution (prepared by dissolving the Clopamide drug substance or product in the mobile phase to a suitable concentration) and record the chromatogram.
-
Identify the peaks of Clopamide and its impurity based on their retention times compared to the standard.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area of Impurity Peak / Area of Clopamide Peak) x (Concentration of Clopamide / Concentration of Impurity) x 100
Method Validation Parameters (as per ICH Q2(R1) guidelines):
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve Clopamide from its impurities and any degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for Clopamide and each impurity over a specified range. |
| Accuracy | The recovery should be within 98-102% for each impurity. |
| Precision | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | To be determined experimentally (e.g., based on signal-to-noise ratio of 3:1). |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., based on signal-to-noise ratio of 10:1). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters. |
Quantitative Data Summary (Hypothetical):
The following table presents a hypothetical summary of quantitative data that should be generated during method validation.
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Clopamide | 10.5 | 0.9998 | 0.05 | 0.15 | 99.5 - 100.8 |
| 4-chloro-3-sulfamoylbenzoic acid | 6.2 | 0.9995 | 0.02 | 0.06 | 98.9 - 101.2 |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products that may form under various stress conditions.[11][12]
Caption: General Workflow for Forced Degradation Studies.
Objective: To investigate the degradation behavior of Clopamide under various stress conditions and to identify the resulting degradation products.
Materials and Reagents:
-
Clopamide drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
Prepare solutions of Clopamide (e.g., 1 mg/mL in methanol or a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and 1 M HCl at room temperature and at elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and 1 M NaOH at room temperature and at elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and 30% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
Analysis:
Analyze all the stressed samples, along with a control (unstressed) sample, using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products formed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products. It provides molecular weight and fragmentation information, which is crucial for determining the chemical structure of the analytes.
Caption: Workflow for Impurity Identification using LC-MS.
Objective: To identify and characterize the degradation products of Clopamide using LC-MS/MS.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a UPLC or HPLC system.
Chromatographic Conditions:
-
Use a UPLC or HPLC method that provides good separation of the degradation products, similar to the stability-indicating HPLC method described above. A gradient elution is often preferred for complex mixtures.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement |
| MS Scan Range | m/z 100 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Procedure:
-
Inject the stressed samples into the LC-MS/MS system.
-
Acquire full scan MS data to determine the molecular weights of the eluted compounds.
-
Acquire MS/MS data for the parent ions of the suspected degradation products to obtain fragmentation patterns.
-
Analyze the mass spectral data to propose structures for the degradation products. This involves interpreting the fragmentation patterns and comparing them with the structure of Clopamide.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Known and Potential Impurities of Clopamide
| Impurity Name | Structure | Origin | Method of Detection |
| 4-chloro-3-sulfamoylbenzoic acid | C₇H₆ClNO₄S | Process/Degradation | HPLC, LC-MS |
| Hypothetical Impurity B | Structure B | Process | HPLC |
| Hypothetical Degradant C | Structure C | Hydrolytic Degradation | LC-MS |
Table 2: Validation Summary of the Stability-Indicating HPLC Method
| Parameter | Clopamide | Impurity A (CSBA) | Hypothetical Impurity B |
| Retention Time (min) | 10.5 | 6.2 | 8.1 |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9992 |
| LOD (µg/mL) | 0.05 | 0.02 | 0.03 |
| LOQ (µg/mL) | 0.15 | 0.06 | 0.09 |
| Accuracy (% Recovery) | 99.5 - 100.8 | 98.9 - 101.2 | 99.1 - 100.5 |
| Precision (% RSD) | < 1.0 | < 1.5 | < 1.2 |
Table 3: Summary of Forced Degradation Studies of Clopamide
| Stress Condition | Duration | % Degradation of Clopamide | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | 3 | DP1 (4.5 min), DP2 (7.8 min) |
| 0.1 M NaOH, RT | 8 h | 25.8 | 4 | DP3 (5.1 min), DP4 (9.2 min) |
| 3% H₂O₂, RT | 24 h | 8.5 | 2 | DP5 (6.9 min) |
| 80°C (Solid) | 48 h | 2.1 | 1 | DP1 (4.5 min) |
| UV Light (Solution) | 12 h | 11.7 | 3 | DP6 (3.8 min), DP7 (8.5 min) |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive impurity profiling of Clopamide. The successful implementation of these methods, including a validated stability-indicating HPLC method and thorough forced degradation studies coupled with LC-MS analysis, will ensure the quality, safety, and efficacy of Clopamide drug substances and products, meeting the stringent requirements of regulatory authorities. Continuous monitoring and characterization of impurities are integral to the lifecycle management of any pharmaceutical product.
References
- 1. Clopamide - Wikipedia [en.wikipedia.org]
- 2. Clopamide | C14H20ClN3O3S | CID 12492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. edqm.eu [edqm.eu]
- 5. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7 [sigmaaldrich.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
Application Notes and Protocols for In Vivo Imaging of Brinaldix (Clopamide) Distribution
Introduction
Brinaldix, with the active ingredient clopamide, is a thiazide-like diuretic used in the management of hypertension and edema.[1][2][3] Understanding the in vivo biodistribution and pharmacokinetics of clopamide is crucial for optimizing dosing regimens, assessing target organ engagement, and developing novel drug delivery strategies. Non-invasive in vivo imaging techniques offer a powerful platform to visualize and quantify the distribution of drug molecules in real-time within a living organism, providing critical data for preclinical and clinical drug development.[4][5][6][7]
This document provides detailed application notes and experimental protocols for studying the in vivo distribution of this compound (clopamide) or its analogs using preclinical imaging modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging.
Imaging Modalities for Small Molecule Biodistribution
PET and SPECT Imaging
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that enable the quantitative, three-dimensional visualization of radiolabeled molecules in vivo.[4][8][9][10] For a small molecule like clopamide, these methods are considered the gold standard for obtaining pharmacokinetic data, including uptake, distribution, and elimination from various organs.[5][11][12]
The general principle involves labeling the drug molecule with a positron-emitting (for PET) or gamma-emitting (for SPECT) radioisotope.[10][13] Commonly used isotopes for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Technetium-99m (⁹⁹mTc) and Iodine-123 (¹²³I) are frequently used for SPECT.[10][12][14][15] After administration of the radiolabeled drug, the scanner detects the emitted radiation, allowing for the reconstruction of images that map the drug's concentration in tissues over time.[5][8][9]
Advantages of PET/SPECT for this compound Distribution Studies:
-
High Sensitivity: Capable of detecting picomolar concentrations of the radiolabeled drug.[11]
-
Quantitative Data: Allows for the accurate measurement of drug concentration in tissues (e.g., in Bq/mL or %ID/g), which is essential for pharmacokinetic modeling.[4][5]
-
Whole-Body Imaging: Provides a comprehensive overview of the drug's distribution throughout the entire organism.
-
Translational Potential: The principles and techniques are directly translatable to clinical studies in humans.[4][5]
Optical Imaging (Fluorescence)
Optical imaging, particularly near-infrared (NIR) fluorescence imaging, is another modality for in vivo studies.[7][16][17] This technique involves chemically conjugating a fluorescent dye (fluorophore) to the drug molecule.[18][19] When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then captured by a sensitive camera.[7]
Advantages of Optical Imaging for this compound Distribution Studies:
-
Cost-Effective and High Throughput: Generally less expensive and faster than PET or SPECT.[7][20]
-
No Ionizing Radiation: Avoids the use of radioactive materials, simplifying safety and handling procedures.
-
High Resolution in Superficial Tissues: Can provide excellent spatial resolution in skin and subcutaneous tissues.[21]
Limitations:
-
Limited Tissue Penetration: Light is scattered and absorbed by tissues, making it difficult to image deep organs quantitatively.[22]
-
Challenges in Quantitation: Signal attenuation with depth makes absolute quantification challenging compared to PET/SPECT.
-
Potential for Altered Pharmacokinetics: The addition of a bulky fluorophore may alter the biodistribution of the small molecule drug.[18]
Signaling Pathway of Thiazide-Like Diuretics
This compound (clopamide) acts by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride, which in turn reduces blood volume and blood pressure.[3][23] Understanding this pathway is key to interpreting the imaging data, as high drug accumulation is expected in the kidneys, the primary site of action.
Caption: Mechanism of action of this compound (Clopamide).
Experimental Protocols
Protocol 1: PET/SPECT Imaging of Radiolabeled this compound Analog
This protocol describes a general procedure for evaluating the biodistribution of a radiolabeled this compound analog (e.g., [¹⁸F]Clopamide) in rodents.
3.1.1. Experimental Workflow
Caption: Workflow for PET/SPECT biodistribution study.
3.1.2. Materials and Methods
-
Radiolabeling:
-
Synthesize a suitable precursor of clopamide for radiolabeling (e.g., a derivative for nucleophilic substitution with ¹⁸F-fluoride).
-
Perform the radiolabeling reaction using a cyclotron-produced radionuclide (e.g., [¹⁸F]F⁻).[12]
-
Purify the radiolabeled product (e.g., [¹⁸F]Clopamide) using High-Performance Liquid Chromatography (HPLC).
-
Perform quality control checks to determine radiochemical purity, molar activity, and stability.[24]
-
-
Animal Model:
-
Use healthy, age- and sex-matched rodents (e.g., male Wistar rats, 200-250g).
-
House animals in a controlled environment with free access to food and water.
-
Fast animals for 4-6 hours before the experiment to reduce metabolic variability.
-
-
Imaging Procedure:
-
Anesthetize the animal using isoflurane (2% for induction, 1.5% for maintenance).[25]
-
Place a catheter in the lateral tail vein for injection.
-
Position the animal on the bed of a small-animal PET/CT scanner.[26]
-
Perform a baseline CT scan for anatomical reference.
-
Administer a bolus injection of the radiolabeled this compound analog (e.g., 5-10 MBq) via the tail vein catheter.[26]
-
Immediately start a dynamic PET scan for 60-90 minutes.[5][26]
-
-
Data Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the CT images for anatomical localization.
-
Draw Regions of Interest (ROIs) on major organs (e.g., kidneys, liver, bladder, heart, lungs, muscle, brain) using the CT images as a guide.[25]
-
Generate time-activity curves (TACs) for each ROI, expressing the data as the percentage of the injected dose per gram of tissue (%ID/g).[5]
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after the final scan, euthanize the animal.
-
Dissect key organs and tissues.
-
Weigh each sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare it with the imaging-derived data to validate the results.
-
3.1.3. Hypothetical Data Presentation
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
| Kidneys | 15.2 ± 2.1 | 12.5 ± 1.8 | 8.7 ± 1.3 |
| Liver | 8.5 ± 1.5 | 6.1 ± 1.1 | 3.2 ± 0.8 |
| Bladder | 2.1 ± 0.5 | 10.3 ± 2.5 | 25.4 ± 4.1 |
| Lungs | 5.3 ± 0.9 | 2.1 ± 0.4 | 0.9 ± 0.2 |
| Heart | 3.1 ± 0.6 | 1.0 ± 0.3 | 0.5 ± 0.1 |
| Muscle | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.02 |
| Blood | 10.5 ± 1.2 | 3.5 ± 0.7 | 1.2 ± 0.3 |
| Data are presented as mean ± standard deviation (n=3). |
Protocol 2: Optical Imaging of Fluorescently Labeled this compound Analog
This protocol outlines a general method for visualizing the distribution of a this compound analog conjugated to a near-infrared (NIR) fluorescent dye.
3.2.1. Materials and Methods
-
Probe Preparation:
-
Synthesize a clopamide derivative with a reactive group suitable for conjugation (e.g., an amine or carboxylic acid).
-
Conjugate the derivative to an NHS-ester functionalized NIR dye (e.g., Cy7 or a similar fluorophore).[25]
-
Purify the fluorescently labeled this compound analog using HPLC.
-
Characterize the final product to confirm successful conjugation and purity.
-
-
Animal Model:
-
Use athymic nude mice to minimize light absorption and scattering by fur.[25] If using haired mice, shave the area of interest.
-
Follow the same housing and preparation procedures as for the PET/SPECT study.
-
-
Imaging Procedure:
-
Anesthetize the mouse with isoflurane.
-
Administer the fluorescently labeled this compound analog via tail vein injection (a typical dose might be 50-100 µg of the conjugate).[25]
-
Place the anesthetized animal in an in vivo imaging system (e.g., IVIS).[25]
-
Acquire images at multiple time points (e.g., 5 min, 30 min, 1h, 4h, 24h). Use appropriate excitation and emission filters for the chosen fluorophore.[16]
-
-
Data Analysis:
-
Use the imaging software to draw ROIs over organs of interest.[25]
-
Quantify the fluorescence signal in each ROI, typically expressed as average radiant efficiency.[25][27]
-
At the final time point, euthanize the animal and perform ex vivo organ imaging to confirm the in vivo findings and get a clearer signal from deep tissues.[25][27]
-
3.2.2. Hypothetical Data Presentation
| Organ | 30 min (Radiant Efficiency) | 4h (Radiant Efficiency) | 24h (Radiant Efficiency) |
| Kidneys | 8.5 x 10⁸ ± 1.2 x 10⁸ | 4.1 x 10⁸ ± 0.8 x 10⁸ | 1.2 x 10⁸ ± 0.3 x 10⁸ |
| Liver | 6.2 x 10⁸ ± 0.9 x 10⁸ | 2.5 x 10⁸ ± 0.5 x 10⁸ | 0.8 x 10⁸ ± 0.2 x 10⁸ |
| Spleen | 2.1 x 10⁸ ± 0.4 x 10⁸ | 1.0 x 10⁸ ± 0.3 x 10⁸ | 0.5 x 10⁸ ± 0.1 x 10⁸ |
| Tumor (if applicable) | 1.5 x 10⁸ ± 0.3 x 10⁸ | 2.0 x 10⁸ ± 0.4 x 10⁸ | 1.8 x 10⁸ ± 0.5 x 10⁸ |
| Muscle | 0.5 x 10⁸ ± 0.1 x 10⁸ | 0.3 x 10⁸ ± 0.1 x 10⁸ | 0.2 x 10⁸ ± 0.1 x 10⁸ |
| Data are in (p/s/cm²/sr)/(µW/cm²) and presented as mean ± standard deviation (n=3). |
Conclusion
In vivo imaging techniques, particularly PET and SPECT, provide an unparalleled ability to quantitatively study the whole-body distribution of small molecule drugs like this compound (clopamide).[4][5][6] These methods can elucidate critical pharmacokinetic parameters, confirm target engagement in the kidneys, and identify potential off-target accumulation. While optical imaging offers a more accessible, non-radioactive alternative for preliminary or superficial distribution studies, PET and SPECT remain the superior choice for robust, quantitative, and translatable biodistribution data.[7][20][22] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to leverage in vivo imaging to advance the understanding of this compound or other novel diuretic compounds.
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiazide-like diuretic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule PET Tracers in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECT scan - Mayo Clinic [mayoclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
- 14. openmedscience.com [openmedscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescent nanotechnology for in vivo imaging [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent peptide probes for in vivo diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Discovery | Life Sciences | Solutions | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. researchgate.net [researchgate.net]
Application Note and Protocols: Establishing a Dose-Response Curve for Clopamide in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopamide is a thiazide-like diuretic primarily utilized in the management of hypertension and edema.[1][2] Its therapeutic effect stems from its action on the kidneys, specifically by inhibiting the sodium-chloride symporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).[3][4] This transporter is located in the apical membrane of the distal convoluted tubule and is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.[5][6] By blocking NCC, Clopamide increases the urinary excretion of sodium and chloride, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[4][5]
The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which controls the phosphorylation state of the cotransporter. Phosphorylation of specific residues on NCC, such as Threonine-53 (Thr53), is associated with its activation and increased transport activity.
This application note provides detailed protocols for establishing a dose-response curve for Clopamide in vitro using a cell-based assay. The primary method described is a radioactive sodium-22 (²²Na⁺) uptake assay in Madin-Darby canine kidney (MDCK) cells stably expressing human NCC. Additionally, a protocol for assessing the effect of Clopamide on NCC phosphorylation via Western blot is included as a secondary, mechanistic endpoint.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in NCC regulation and the general experimental workflows for the described protocols.
Caption: The WNK-SPAK/OSR1 signaling pathway regulating NCC activity.
Caption: Workflow for the ²²Na⁺ uptake assay.
Caption: Workflow for Western blot analysis of NCC phosphorylation.
Experimental Protocols
Cell Culture
Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing human NCC (hNCC).
| Parameter | Specification |
| Growth Medium | Dulbecco's Modified Eagle's Medium (DMEM) |
| 10% Fetal Bovine Serum (FBS) | |
| 1% Penicillin-Streptomycin | |
| Selection antibiotic (e.g., Puromycin) | |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture | Passage cells when they reach 80-90% confluency |
Protocol 1: ²²Na⁺ Uptake Assay
This assay directly measures the inhibitory effect of Clopamide on NCC-mediated sodium transport.
Materials:
-
MDCK-hNCC cells
-
24-well plates
-
Clopamide
-
Dimethyl sulfoxide (DMSO)
-
²²NaCl (radioactive)
-
Uptake Buffer (see table below)
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and fluid
Buffers and Solutions:
| Buffer/Solution | Composition |
| Uptake Buffer | 140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 5 mM Tris, pH 7.4 |
| Clopamide Stock Solution | 10 mM in DMSO |
Procedure:
-
Cell Seeding: Seed MDCK-hNCC cells in 24-well plates at a density that allows them to reach confluency on the day of the experiment.
-
Preparation of Clopamide Dilutions:
-
A suggested starting range is 10⁻⁹ M to 10⁻⁴ M.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM hydrochlorothiazide).
-
Pre-incubation:
-
Wash the confluent cell monolayers twice with pre-warmed uptake buffer.
-
Add the Clopamide dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
²²Na⁺ Uptake:
-
Prepare the uptake buffer containing ²²NaCl at a final concentration of 1-2 µCi/mL.
-
Remove the pre-incubation solution and add the ²²Na⁺-containing uptake buffer to each well.
-
Incubate for 20 minutes at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular ²²Na⁺.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Clopamide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Clopamide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Value/Range |
| Clopamide Concentration Range | 1 nM to 100 µM |
| Pre-incubation Time | 30 minutes |
| ²²Na⁺ Uptake Time | 20 minutes |
| ²²Na⁺ Concentration | 1-2 µCi/mL |
Protocol 2: Western Blot for Phosphorylated NCC (p-NCC)
This protocol assesses the effect of Clopamide on the phosphorylation state of NCC, providing mechanistic insight into its inhibitory action.
Materials:
-
MDCK-hNCC cells
-
6-well plates
-
Clopamide
-
Lysis Buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Anti-p-NCC (e.g., phospho-Thr53)
-
Anti-total NCC
-
Anti-loading control (e.g., β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MDCK-hNCC cells in 6-well plates and grow to confluency.
-
Treat the cells with various concentrations of Clopamide (as determined from the ²²Na⁺ uptake assay) for a specified time (e.g., 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-NCC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total NCC and a loading control.
-
Quantify the band intensities and normalize the p-NCC signal to the total NCC signal.
-
| Reagent/Parameter | Specification |
| Primary Antibody: p-NCC | Anti-phospho-Thr53 (or other relevant phosphorylation sites) |
| Primary Antibody: Total NCC | Antibody recognizing total NCC protein |
| Expected Band Size for NCC | ~160 kDa (glycosylated) |
| Blocking Buffer | 5% BSA in TBST |
Data Presentation
The quantitative data from the experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Dose-Response of Clopamide on ²²Na⁺ Uptake
| Clopamide Concentration (M) | Mean ²²Na⁺ Uptake (CPM) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 0 | ||
| 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| Positive Control (HCTZ) |
Table 2: Effect of Clopamide on NCC Phosphorylation
| Clopamide Concentration (M) | p-NCC Intensity (Normalized) | Total NCC Intensity (Normalized) | p-NCC / Total NCC Ratio |
| 0 (Vehicle) | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ |
Conclusion
The protocols outlined in this application note provide a robust framework for determining the in vitro dose-response relationship of Clopamide on its molecular target, the sodium-chloride cotransporter. The ²²Na⁺ uptake assay offers a direct functional measure of NCC inhibition, while the Western blot analysis of NCC phosphorylation provides valuable mechanistic insights. These methods are essential for the characterization of Clopamide and other NCC inhibitors in a research and drug development setting.
References
- 1. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All Thiazide‐Like Diuretics Are Not Chlorthalidone: Putting the ACCOMPLISH Study Into Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clopamide Solubility Issues in Aqueous Buffers
Welcome to the technical support center for clopamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with clopamide in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is clopamide and why is its solubility a concern?
A1: Clopamide is a diuretic agent used in the management of hypertension and edema.[1][2] It is classified as a thiazide-like diuretic and functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[2][3] For in vitro research, achieving an appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results. Clopamide is described as being only slightly soluble in water, which can pose a significant challenge for researchers.[1]
Q2: What are the key physicochemical properties of clopamide I should be aware of?
A2: Understanding the physicochemical properties of clopamide is the first step in developing an effective solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClN₃O₃S | [2][3][4] |
| Molecular Weight | 345.84 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | Slightly soluble | [1] |
| Predicted pKa | 9.41 ± 0.60 | [3] |
| Melting Point | 248-249°C | [3] |
| Solubility in Organic Solvents | Freely soluble in methanol or ethanol.[1] Soluble in DMSO to 50 mM and in ethanol to 10 mM (with warming).[5] |
Q3: I am struggling to dissolve clopamide directly in my aqueous buffer (e.g., PBS, TRIS). What am I doing wrong?
A3: Due to its low intrinsic aqueous solubility, directly dissolving clopamide in aqueous buffers is often unsuccessful. A common and effective practice is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.
Troubleshooting Guides
Issue 1: My clopamide precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue when the final concentration of the organic solvent in the aqueous buffer is not sufficient to maintain the solubility of clopamide.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of clopamide in your assay.
-
Increase the Cosolvent Percentage: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically ≤1%), you might be able to slightly increase it if your experimental system allows.
-
Use a Different Cosolvent: Ethanol is another option for creating a stock solution.[1][5]
-
Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to enhance aqueous solubility.
Issue 2: The required concentration of clopamide for my experiment cannot be achieved without significant precipitation.
When higher concentrations are necessary, more advanced solubilization techniques are required.
Solutions:
-
pH Adjustment: Since clopamide has a predicted acidic pKa, altering the pH of your buffer can influence its solubility. For a weakly acidic compound, increasing the pH above its pKa will increase the proportion of the more soluble ionized form. However, the stability of clopamide at different pH values should be considered.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[8][10]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble drugs.[11][12][13] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity compared to ionic surfactants.[14][15]
Experimental Protocols
Protocol 1: Preparation of a Clopamide Stock Solution using a Cosolvent
This protocol describes the preparation of a 10 mM clopamide stock solution in DMSO.
Materials:
-
Clopamide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of clopamide: For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.84 g/mol * (1000 mg / 1 g) = 3.46 mg
-
Weigh the clopamide: Accurately weigh 3.46 mg of clopamide powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the clopamide is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[16][17]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16][18]
Protocol 2: Determining the Optimal Solubilization Strategy
This experiment will help you determine the most effective method for solubilizing clopamide in your specific aqueous buffer.
Materials:
-
Clopamide powder
-
Your chosen aqueous buffer (e.g., PBS pH 7.4)
-
Solubilizing agents: HP-β-CD, SBE-β-CD, Tween® 80, Pluronic® F-68
-
DMSO
-
96-well plate or microcentrifuge tubes
-
Plate reader or HPLC for quantification
Procedure:
-
Prepare a high-concentration clopamide stock in DMSO (e.g., 50 mM).
-
Prepare stock solutions of your solubilizing agents in the aqueous buffer. (See table below for suggested concentrations).
-
Set up your test conditions in a 96-well plate or tubes. In each well, add the appropriate amount of solubilizing agent stock, followed by the clopamide stock, and finally, bring the total volume up with your aqueous buffer.
-
Mix and Equilibrate: Mix the solutions thoroughly and allow them to equilibrate for a set period (e.g., 1-2 hours) at your experimental temperature.
-
Observe and Quantify: Visually inspect for any precipitation. To quantify the soluble clopamide, centrifuge the samples to pellet any undissolved compound and measure the concentration in the supernatant using a suitable analytical method like HPLC-UV.
Example Setup for Determining Optimal Solubilization:
| Condition | Buffer | Solubilizing Agent | Final Clopamide Concentration | Final DMSO Conc. |
| 1 | PBS pH 7.4 | None | 100 µM | 0.2% |
| 2 | PBS pH 7.4 | 1% HP-β-CD | 100 µM | 0.2% |
| 3 | PBS pH 7.4 | 5% HP-β-CD | 100 µM | 0.2% |
| 4 | PBS pH 7.4 | 0.1% Tween® 80 | 100 µM | 0.2% |
| 5 | PBS pH 7.4 | 0.5% Tween® 80 | 100 µM | 0.2% |
| 6 | PBS pH 8.5 | None | 100 µM | 0.2% |
Data Presentation
Table 1: Hypothetical Solubility of Clopamide with Different Solubilization Methods
This table presents example data to illustrate the potential improvements in clopamide solubility. Actual results will vary based on specific experimental conditions.
| Solubilization Method | Buffer | Maximum Achievable Concentration (µM) |
| Cosolvency (0.5% DMSO) | PBS pH 7.4 | ~25 |
| pH Adjustment | TRIS pH 8.5 | ~50 |
| Cyclodextrin (2% w/v HP-β-CD) | PBS pH 7.4 | ~150 |
| Surfactant (0.1% w/v Tween® 80) | PBS pH 7.4 | ~120 |
| Combined (pH 8.5 + 2% HP-β-CD) | TRIS pH 8.5 | >300 |
Visualizations
Caption: Workflow for preparing and solubilizing clopamide.
Caption: Mechanisms of cyclodextrin and surfactant solubilization.
References
- 1. Clopamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 2. Clopamide - Wikipedia [en.wikipedia.org]
- 3. Clopamide | 636-54-4 [chemicalbook.com]
- 4. Clopamide | C14H20ClN3O3S | CID 12492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clopamide, Na+/2Cl- cotransporter inhibitor. Diuretic. (CAS 636-54-4) | Abcam [abcam.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. brieflands.com [brieflands.com]
- 16. Clopamide | Sodium Channel | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preclinical Studies of Clopamide-Induced Hypokalemia
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating clopamide-induced hypokalemia in preclinical models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for clopamide?
A1: Clopamide is a thiazide-like diuretic. Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC) located in the distal convoluted tubule (DCT) of the nephron in the kidneys.[1][2] By blocking this symporter, clopamide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This leads to an increase in the excretion of these ions, and through osmosis, water follows, resulting in diuresis (increased urine production). This reduction in extracellular fluid volume is what makes it effective for treating hypertension and edema.[1][2]
Q2: How does clopamide administration lead to hypokalemia (low potassium)?
A2: Clopamide-induced hypokalemia is an indirect but common effect of its primary mechanism.[3] By blocking sodium reabsorption in the DCT, a higher concentration of sodium is delivered downstream to the collecting ducts. This increased distal sodium delivery enhances the activity of the epithelial sodium channel (ENaC), which reabsorbs sodium. To maintain electrochemical balance, this sodium reabsorption creates a negative electrical potential in the tubular lumen. This negative charge drives the secretion of potassium (K+) into the urine through the renal outer medullary potassium (ROMK) channels.[2][4][5] Additionally, the diuretic effect can lead to volume depletion, which activates the renin-angiotensin-aldosterone system (RAAS). The resulting increase in aldosterone further stimulates both ENaC and ROMK activity, exacerbating potassium loss.[3][6]
Q3: What are the standard preclinical models used to study clopamide-induced hypokalemia?
A3: Rodent models, particularly rats (e.g., Wistar or Sprague-Dawley strains), are the most common preclinical models for studying diuretic activity and associated electrolyte imbalances.[1] These models are well-characterized, cost-effective, and allow for controlled experimental conditions. Protocols often involve housing the animals in metabolic cages to facilitate accurate and separate collection of urine and feces for analysis.[1][7] Canine models have also been used in studies of diuretic-induced hypokalemia.[8]
Q4: What are the key clinical signs of hypokalemia to monitor in research animals?
A4: In preclinical models, signs of hypokalemia can be subtle but may include muscle weakness, lethargy, and muscle tremors.[7] Severe hypokalemia can lead to cardiac arrhythmias. Therefore, consistent monitoring of the animal's general health and well-being is crucial. Key quantitative parameters to monitor include serum potassium levels, urinary potassium excretion, and other electrolytes such as sodium, chloride, and magnesium, as imbalances often coexist.[3][7]
Troubleshooting Guide
| Problem/Issue | Possible Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Insignificant Drop in Serum Potassium | 1. Incorrect Dosage: The dose of clopamide may be too low to induce a significant kaliuretic (potassium-losing) effect. 2. Administration Error: Improper oral gavage technique or issues with drug formulation leading to incomplete delivery. 3. Animal Strain/Genetics: Variability in response between different rat or mouse strains. 4. Dietary Potassium: The animal's diet may be excessively high in potassium, counteracting the drug's effect. | 1. Review Dosing: Consult literature for effective dose ranges. Consider a dose-response study to find the optimal dose for your model. 2. Verify Technique: Ensure proper training in oral gavage. Check the solubility and stability of your clopamide formulation. 3. Standardize Model: Use a consistent and well-documented animal strain for all experiments. 4. Control Diet: Use a standard chow with a known and consistent potassium content. |
| High Variability in Results | 1. Stress: Animal stress can significantly affect urine output and electrolyte balance. 2. Inconsistent Timing: Variability in the timing of drug administration, sample collection, or measurements. 3. Hydration Status: Differences in the hydration state of animals before the experiment. | 1. Acclimatization: Acclimatize animals to handling and metabolic cages for at least 24-48 hours before the experiment begins.[1] 2. Standardize Protocol: Ensure all procedures are performed at the same time of day for all animals. For acute effects, collect samples within the peak action window (e.g., 5-6 hours post-dose).[1][7] 3. Saline Loading: Administer a consistent saline load (e.g., 15 ml/kg) to all animals before dosing to ensure a uniform state of hydration and measurable urine output.[1] |
| Severe Hypokalemia or Animal Distress | 1. Excessive Dosage: The administered dose is too high, leading to rapid and severe potassium depletion. 2. Dehydration: Significant fluid loss leading to hemoconcentration and exacerbation of electrolyte imbalance. 3. Pre-existing Conditions: Underlying health issues in the animal model. | 1. Dose Reduction: Immediately lower the clopamide dose in subsequent experiments. 2. Supplementation: Provide potassium supplementation in the drinking water or diet (e.g., potassium chloride or potassium gluconate).[7] For acute distress, intravenous potassium chloride infusion may be necessary, not to exceed 0.5 mEq/kg/hr.[7] 3. Fluid Therapy: If dehydration is evident, provide subcutaneous or intravenous isotonic fluids.[7] 4. Health Screening: Ensure all animals are healthy and within the appropriate weight range before starting the study. |
Quantitative Data on Mitigation Strategies
The following table summarizes data from a preclinical study in a rat model investigating the mitigation of hydrochlorothiazide (a diuretic with a similar mechanism to clopamide)-induced hypokalemia using a potassium-rich supplement (Date Palm Fruits, DPF).
Table 1: Effect of Hydrochlorothiazide (HCT) and a Potassium-Rich Supplement on Serum Potassium in Rats Data adapted from a 4-week study in a rat model.[9]
| Treatment Group | Dose | Mean Serum Potassium (mmol/L) ± SD | Percentage Change from Control |
| Control (Normal Saline) | - | 4.5 ± 0.3 | 0% |
| HCT Only | 50 mg/kg | 3.1 ± 0.2* | -31.1% |
| DPF Supplement Only | 100 g | 4.7 ± 0.4 | +4.4% |
| HCT + DPF Supplement | 25 mg/kg + 100 g | 5.2 ± 0.3 | +15.6% |
| HCT + DPF Supplement | 50 mg/kg + 100 g | 4.6 ± 0.2 | +2.2% |
| HCT + DPF Supplement | 100 mg/kg + 100 g | 4.9 ± 0.3** | +8.9% |
**P < 0.05 compared to Control. *P < 0.05 compared to HCT Only group.
Experimental Protocols
Protocol 1: Induction and Monitoring of Diuretic Activity and Hypokalemia in Rats
This protocol is adapted from methodologies for assessing diuretic activity in rat models.[1]
1. Animals:
-
Use healthy adult male Wistar or Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment (12-hour light/dark cycle) with free access to standard chow and water.
2. Acclimatization:
-
Individually house rats in metabolic cages for at least 24 hours before the experiment to minimize stress and adapt them to the environment.
-
18 hours prior to the experiment, withhold food but continue to provide free access to water to ensure uniform gastric emptying.
3. Grouping and Dosing (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., Normal Saline or 0.5% CMC).
-
Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg).
-
Group 3 (Test Group): Clopamide (dose to be determined by a pilot dose-response study, e.g., 5, 10, 20 mg/kg).
-
On the day of the experiment, administer a saline load of 15 ml/kg body weight to all rats via oral gavage to ensure a baseline hydration state.
-
Immediately following the saline load, administer the respective treatments via oral gavage.
4. Sample Collection:
-
Place each rat back into its individual metabolic cage immediately after dosing.
-
Collect urine for a defined period, typically 5 to 8 hours for acute effects.
-
At the end of the collection period, record the total urine volume for each animal.
-
Collect a blood sample via a suitable method (e.g., tail vein or terminal cardiac puncture under anesthesia) for serum electrolyte analysis. A baseline blood sample taken before treatment is recommended for comparison.
5. Analysis:
-
Centrifuge urine samples to remove particulates.
-
Measure sodium, potassium, and chloride concentrations in both urine and serum samples using an auto-analyzer or flame photometer.
-
Calculate the total electrolyte excretion in the urine.
-
Compare serum potassium levels between the control and clopamide-treated groups to confirm the induction of hypokalemia.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of clopamide-induced hypokalemia in the renal nephron.
Caption: Workflow for assessing clopamide's diuretic and hypokalemic effects.
Caption: A logical flowchart for troubleshooting lack of hypokalemic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Clopamide used for? [synapse.patsnap.com]
- 3. Multivariable analysis of the association between electrolyte disturbances and mortality in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ACTION OF A DIURETIC SULFONAMIDE (CLOPAMIDE) IN THE RAT DURING EXPERIMENTAL CHRONIC RENAL INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide vs chlorthalidone, indapamide, and potassium‐sparing/hydrochlorothiazide diuretics for reducing left ventricular hypertrophy: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bioscmed.com [bioscmed.com]
Optimizing Clopamide Dosage for Long-Term In Vivo Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing clopamide dosage for long-term in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for clopamide?
A1: Clopamide is a thiazide-like diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) located in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water. This diuretic effect reduces blood volume, making it effective in treating conditions like hypertension and edema.[1] Additionally, clopamide may possess vasodilatory properties, further contributing to its blood pressure-lowering effects.[1]
Q2: What is a typical starting dosage for clopamide in long-term rodent studies?
A2: While specific long-term dosage data for clopamide in preclinical models is limited, information from related thiazide-like diuretics, such as indapamide, can provide a starting point. For instance, studies in rats with hypertension have used indapamide at doses ranging from 1 mg/kg/day to 10 mg/kg/day. It is crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental model and desired level of diuresis.
Q3: How should I prepare and administer clopamide for in vivo experiments?
A3: Clopamide can be administered orally via gavage. A common vehicle for suspending clopamide is a 0.5% solution of carboxymethyl cellulose (CMC) in saline. It is essential to ensure the compound is uniformly suspended before each administration. Fresh preparations are recommended to avoid potential degradation.
Q4: What are the key parameters to monitor during a long-term clopamide study?
A4: Regular monitoring is critical for a successful long-term study. Key parameters include:
-
Body weight: To assess general health and hydration status.
-
Fluid and food intake: To monitor for changes that could indicate adverse effects.
-
Urine output and electrolyte levels (sodium, potassium, chloride): To evaluate diuretic efficacy and monitor for electrolyte imbalances.
-
Blood pressure: In hypertension models, to assess therapeutic effect.
-
Renal function markers (e.g., serum creatinine, BUN): To monitor for any potential impact on kidney function.
-
Plasma renin and aldosterone levels: To understand the compensatory responses of the Renin-Angiotensin-Aldosterone System (RAAS).
Troubleshooting Guide
This guide addresses common issues that may arise during long-term in vivo experiments with clopamide.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in diuretic response between subjects | Genetic variability, differences in baseline hydration status, inconsistent dosing technique, or animal stress. | Acclimatize animals to metabolic cages before the experiment to minimize stress. Ensure consistent oral gavage technique. Standardize the diet, particularly sodium intake, before and during the study. Ensure animals are adequately hydrated before the initial dose. |
| Lower-than-expected diuretic effect | Incorrect dosage, improper formulation, or the "ceiling effect" of diuretics. | Verify dose calculations and the concentration of the dosing solution. Ensure the clopamide is properly suspended in the vehicle. Conduct a dose-response study to identify the optimal dose, as increasing the dose beyond a certain point may not produce a greater effect. |
| Significant weight loss or signs of dehydration | Excessive diuresis and fluid loss. | Closely monitor body weight and clinical signs of dehydration (e.g., sunken eyes, lethargy). Consider reducing the clopamide dosage or providing supplemental hydration (e.g., subcutaneous saline) if necessary. Ensure free access to drinking water. |
| Severe electrolyte imbalances (e.g., hypokalemia) | Expected pharmacological effect of clopamide. | Monitor serum and urine electrolytes regularly. If significant hypokalemia develops, consider dietary potassium supplementation or co-administration of a potassium-sparing diuretic, depending on the experimental design and goals. |
| Inconsistent blood pressure reduction in hypertension models | Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). | Measure plasma renin and aldosterone levels to assess RAAS activation. The diuretic-induced volume depletion can lead to a counter-regulatory increase in these hormones, which can mitigate the blood pressure-lowering effect. |
Experimental Protocols
Protocol 1: Long-Term Clopamide Administration in a Rat Hypertension Model
This protocol outlines a general procedure for a long-term study. Specific parameters should be adapted based on the research question.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or other suitable models.
-
Male Wistar or Sprague-Dawley rats (for normotensive studies).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
2. Acclimatization:
-
Allow at least one week for acclimatization to the housing facility.
-
If using metabolic cages for urine collection, acclimatize the animals to the cages for at least 3 days prior to the first collection period.
3. Dosing:
-
Vehicle Control Group: Administer 0.5% CMC in saline orally (p.o.) daily.
-
Clopamide Group(s): Administer the desired dose(s) of clopamide suspended in 0.5% CMC in saline p.o. daily.
-
Positive Control Group (optional): Administer a standard diuretic like hydrochlorothiazide (e.g., 10 mg/kg, p.o.) daily.
4. Monitoring and Sample Collection (suggested schedule):
-
Daily: Record body weight, food and water intake, and clinical observations.
-
Weekly:
-
Place animals in metabolic cages for a 24-hour period to measure urine volume and collect urine for electrolyte analysis (Na+, K+, Cl-).
-
Measure systolic blood pressure using a non-invasive tail-cuff method.
-
-
Bi-weekly or Monthly: Collect blood samples (e.g., via tail vein or saphenous vein) for analysis of serum electrolytes, creatinine, BUN, plasma renin activity, and aldosterone concentration.
5. Termination:
-
At the end of the study period, collect terminal blood samples via cardiac puncture under anesthesia.
-
Harvest kidneys and other relevant tissues for histological or molecular analysis.
Data Presentation
Summarize quantitative data in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Long-Term Clopamide Treatment on Key Parameters (Example)
| Parameter | Vehicle Control | Clopamide (Low Dose) | Clopamide (High Dose) | Positive Control |
| Change in Body Weight (g) | ||||
| 24h Urine Volume (mL) | ||||
| Urinary Na+ Excretion (mmol/24h) | ||||
| Urinary K+ Excretion (mmol/24h) | ||||
| Serum K+ (mmol/L) | ||||
| Systolic Blood Pressure (mmHg) | ||||
| Plasma Renin Activity (ng/mL/h) | ||||
| Plasma Aldosterone (pg/mL) |
Values to be presented as mean ± SEM or as specified by the study design.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Clopamide
Caption: Primary mechanism of action of clopamide in the renal distal convoluted tubule.
Experimental Workflow for Long-Term In Vivo Study
Caption: A generalized experimental workflow for long-term in vivo studies with clopamide.
Clopamide's Effect on the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Compensatory activation of the RAAS in response to clopamide-induced diuresis.
References
Troubleshooting variability in Clopamide cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Clopamide in cell-based assays. The information is designed to help identify and resolve common sources of variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability between replicate wells in my Clopamide dose-response assay. What are the common causes and how can I minimize this?
A1: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several procedural inconsistencies. Here are the primary causes and their solutions:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing it before and during plating. Avoid letting cells settle in the reservoir. Use a consistent seeding density that allows for exponential cell growth throughout the experiment.
-
-
Inaccurate Pipetting: Small errors in dispensing volumes of Clopamide, reagents, or cell suspensions can significantly impact the final concentrations and results.
-
Solution: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques. Pre-wetting the pipette tip and ensuring a consistent immersion depth can also improve accuracy.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate solutes and affect cell health and drug potency.
-
Solution: To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Temperature and pH Fluctuations: The activity of cellular transporters like the sodium-chloride cotransporter (NCC) is sensitive to temperature and pH.
-
Solution: Ensure that all reagents and plates are equilibrated to the assay temperature before starting. Use a properly calibrated incubator with uniform temperature distribution. Use buffered solutions to maintain a stable pH.
-
Q2: I am not observing a clear dose-dependent inhibition of NCC activity with increasing concentrations of Clopamide. What should I investigate?
A2: A lack of a dose-response effect can be due to issues with the compound, the cells, or the assay conditions.
-
Clopamide Potency and Stability:
-
Solution: Ensure your Clopamide stock solution is freshly prepared and has been stored correctly, protected from light and moisture, to prevent degradation. It is also advisable to confirm the purity of the compound. The stability of Clopamide in your specific cell culture medium over the incubation period should be considered.
-
-
Low NCC Expression or Activity:
-
Solution: The cell line you are using may have low endogenous expression of the sodium-chloride cotransporter (NCC). Verify NCC expression levels using techniques like Western blotting. For robust signal, consider using a cell line that stably overexpresses human NCC, such as certain HEK293 cell lines. The activity of NCC is also regulated by the WNK-SPAK signaling pathway; ensure your assay conditions, such as a low chloride pre-incubation, are optimized to activate this pathway.[1]
-
-
Sub-optimal Assay Conditions:
-
Solution: Re-verify the concentrations of all reagents, incubation times, and the composition of your assay buffers. Ensure that the final concentration of any solvent used to dissolve Clopamide (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or transporter activity.
-
Q3: My negative control wells (no Clopamide) show a high background signal in my ion influx assay. What could be the cause?
A3: High background signal can mask the inhibitory effects of Clopamide and should be addressed.
-
Cellular Autofluorescence:
-
Solution: Some cell lines or components in the culture medium can exhibit natural fluorescence. Include a "cells only" control (without any fluorescent dyes) to measure this baseline autofluorescence and subtract it from your experimental values.
-
-
Poor Cell Health:
-
Solution: Unhealthy or "leaky" cells can lead to unregulated ion influx or leakage of fluorescent dyes. Always assess cell viability before initiating an assay. Ensure that your cell culture conditions are optimal and that cells are not over-confluent.
-
-
Contamination:
-
Solution: Microbial contamination (e.g., bacteria, mycoplasma) can significantly interfere with the assay. Regularly monitor your cell cultures for any signs of contamination.
-
Quantitative Data Summary
The inhibitory potency of Clopamide and related thiazide-like diuretics on the sodium-chloride cotransporter (NCC) can be quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for Clopamide in a dedicated NCC inhibition assay are not widely published, data from related compounds in a human NCC-expressing HEK293 cell line provide a useful reference.
| Compound | Diuretic Class | Target | Cell Line | Assay Type | Approximate IC50 (µM) | Reference |
| Chlorthalidone | Thiazide-like | NCC | HEK293 | Iodide Uptake | ~10 | [2][3] |
| Indapamide | Thiazide-like | NCC | HEK293 | Iodide Uptake | ~2.5 | [2][3] |
| Hydrochlorothiazide | Thiazide | NCC | HEK293 | Iodide Uptake | ~40 | [4] |
Note: The provided IC50 values are approximate and can vary based on the specific experimental conditions, such as the NCC construct used and assay parameters.
Experimental Protocols
Protocol 1: Cell-Based Ion Influx Assay for NCC Inhibition
This protocol describes a method to measure the inhibition of the sodium-chloride cotransporter (NCC) activity by Clopamide in a human embryonic kidney (HEK293) cell line stably expressing human NCC (hNCC). The assay is based on measuring the influx of a halide tracer (e.g., radioactive iodide or a fluorescent indicator).
Materials:
-
HEK293 cells stably expressing hNCC
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Clopamide stock solution (in DMSO)
-
Pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, and 15 mM Hepes/Tris, pH 7.4)[5]
-
Uptake buffer with tracer (e.g., containing 1 mM NaI and 0.25 µCi/ml Na¹²⁵I)[5]
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
96-well cell culture plates
-
Gamma counter
Methodology:
-
Cell Seeding: Seed the HEK293-hNCC cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of Clopamide in the pre-incubation buffer. Include a vehicle control (DMSO) at the same final concentration as in the Clopamide-treated wells.
-
Pre-incubation: On the day of the assay, wash the cells with the pre-incubation buffer. Then, pre-incubate the cells for 10-15 minutes with the buffer containing the various concentrations of Clopamide or vehicle control.[5]
-
Initiate Ion Uptake: Start the uptake by replacing the pre-incubation buffer with the uptake buffer containing the radioactive iodide tracer.[5]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 hour).[5]
-
Termination of Uptake: Stop the ion influx by rapidly washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding the lysis buffer to each well.
-
Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Calculate the percentage of inhibition for each Clopamide concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Clopamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mitigation of Clopamide-Induced Phototoxicity in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxic effects of Clopamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Clopamide and why is it phototoxic?
Clopamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2] It is a sulfonamide-based compound that has been identified as a potential photosensitizing agent.[3][4] The phototoxicity of Clopamide is attributed to its ability to absorb ultraviolet (UV) radiation, which can lead to a photoinduced electron transfer mechanism.[3][4] This process is thought to generate reactive radical ion species that can cause cellular damage.[3] Upon exposure to UV light, Clopamide can also degrade into different photoproducts.[3][4][5]
Q2: What are the general mechanisms of drug-induced phototoxicity?
Drug-induced phototoxicity is a non-immunological reaction that occurs when a chemical absorbs light energy, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[6][7][8] These highly reactive molecules can cause damage to cellular components like lipids, proteins, and DNA, resulting in cytotoxicity.[6]
Q3: How can I assess the phototoxicity of Clopamide in my experimental setup?
The standard in vitro method for assessing phototoxicity is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, as described in the OECD Test Guideline 432.[9][10][11][12] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight. A Photo-Irritation Factor (PIF) is calculated from the IC50 values to determine the phototoxic potential.[13]
Q4: What are the primary strategies to mitigate Clopamide's phototoxicity in my experiments?
Mitigation strategies primarily focus on two approaches:
-
Reducing Light Exposure: Limiting the exposure of the experimental system to ambient light, particularly in the UVA spectrum.
-
Using Antioxidants/Quenchers: Incorporating agents that can neutralize the reactive oxygen species generated upon irradiation of Clopamide.
Q5: What types of antioxidants are effective against drug-induced phototoxicity?
Studies on other sulfonamide-derived diuretics have shown that antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can significantly reduce phototoxicity in cell cultures.[14] This suggests that ROS, which are quenched by these antioxidants, are involved in the phototoxic mechanism. For superoxide radicals, superoxide dismutase (SOD) and SOD mimetics can be employed.[15][16][17]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High background cell death in control plates (no Clopamide, with irradiation). | Excessive light exposure leading to cellular stress or damage. | Reduce the intensity or duration of the light exposure. Ensure the light source is filtered to remove harmful wavelengths (e.g., UVC and excessive UVB). |
| Inconsistent results between experiments. | - Variations in cell density.- Inconsistent light source intensity or distance.- Degradation of Clopamide stock solution. | - Standardize cell seeding protocols.- Calibrate the light source regularly and maintain a fixed distance from the experimental plates.- Prepare fresh Clopamide solutions for each experiment and protect them from light. |
| Antioxidant treatment is ineffective. | - The chosen antioxidant is not specific to the ROS being generated.- The concentration of the antioxidant is too low.- The antioxidant itself is cytotoxic at the concentration used. | - Try a different class of antioxidant (e.g., a superoxide scavenger vs. a general ROS scavenger).- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant.- Test the cytotoxicity of the antioxidant alone, both with and without light exposure. |
| Precipitation of Clopamide in culture medium. | Poor solubility of Clopamide at the tested concentrations. | Use a suitable, non-toxic solvent (e.g., DMSO) to prepare a concentrated stock solution of Clopamide and then dilute it in the culture medium. Ensure the final solvent concentration is not cytotoxic. |
Quantitative Data Summary
| Compound | Cell Line | Phototoxic Concentration | Reference |
| Bendroflumethiazide | NHIK 3025 | ≥ 0.05 mM | [18] |
| Bemetizide | NHIK 3025 | ≥ 0.25 mM | [18] |
| Benzylhydrochlorothiazide | NHIK 3025 | ≥ 0.25 mM | [18] |
| Bumetanide | NHIK 3025 | ≥ 0.25 mM | [18] |
| Hydroflumethiazide | NHIK 3025 | ≥ 0.25 mM | [18] |
| Butizide | NHIK 3025 | ≥ 0.5 mM | [18] |
| Hydrochlorothiazide | NHIK 3025 | ≥ 0.5 mM | [18] |
| Piretanide | NHIK 3025 | ≥ 0.5 mM | [18] |
| Polythiazide | NHIK 3025 | ≥ 0.5 mM | [18] |
| Trichlormethiazide | NHIK 3025 | ≥ 0.5 mM | [18] |
Experimental Protocols
Protocol 1: Assessment of Clopamide Phototoxicity using the 3T3 NRU Assay (adapted from OECD TG 432)
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate medium until they form a semi-confluent monolayer in two 96-well plates.
-
Pre-incubation: Prepare a range of Clopamide concentrations and incubate the cells with these concentrations for 1 hour.
-
Irradiation: Expose one of the 96-well plates to a non-cytotoxic dose of simulated solar light (e.g., 5 J/cm² UVA), while keeping the other plate in the dark.
-
Incubation: Replace the Clopamide-containing medium with fresh culture medium and incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye to the wells and incubate to allow for its uptake by viable cells.
-
Measurement: Extract the dye and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates. Determine the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-Irradiation) / IC50 (+Irradiation). A PIF > 5 is indicative of phototoxic potential.[13]
Protocol 2: Mitigation of Clopamide Phototoxicity with Antioxidants
-
Experimental Setup: Follow steps 1 and 2 of Protocol 1.
-
Antioxidant Co-incubation: In parallel with the Clopamide concentrations, add a range of concentrations of the chosen antioxidant (e.g., Ascorbic Acid, N-acetylcysteine, or a SOD mimetic) to the wells. Include controls with the antioxidant alone to assess its intrinsic cytotoxicity.
-
Irradiation and Incubation: Proceed with steps 3 and 4 of Protocol 1.
-
Viability Assessment: Follow steps 5 and 6 of Protocol 1.
-
Data Analysis: Compare the cell viability in the presence of Clopamide and the antioxidant to that with Clopamide alone to determine the protective effect of the antioxidant.
Visualizations
Caption: Proposed signaling pathway for Clopamide-induced phototoxicity.
Caption: Workflow for assessing mitigation of Clopamide's phototoxicity.
References
- 1. Clopamide - Wikipedia [en.wikipedia.org]
- 2. Clopamide | C14H20ClN3O3S | CID 12492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. oecd.org [oecd.org]
- 10. iivs.org [iivs.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. eurolab.net [eurolab.net]
- 13. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting effects of antioxidants on drug-induced phototoxicity in cell cultures. Investigations with sulphonamide-derived oral antidiabetics and diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell cultures in the investigation of thiazide phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Clopamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the in vivo metabolic stability of Clopamide.
Frequently Asked Questions (FAQs)
Q1: What is Clopamide and what are its known pharmacokinetic properties?
Clopamide is a thiazide-like diuretic used to treat hypertension and edema.[1][2] It functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney's nephron.[3][4] After oral administration, it is rapidly absorbed from the gastrointestinal tract.[1] Key pharmacokinetic parameters are summarized below.
Q2: What is known about the metabolism of Clopamide?
Clopamide is known to be metabolized in the liver, and its elimination half-life is approximately 10 hours in humans.[1][5] However, specific, publicly available studies detailing the exact metabolic pathways and resulting metabolites of Clopamide are limited. As a sulfonamide-based compound, it is presumed to undergo Phase I and Phase II metabolism.[6]
Q3: What are the hypothesized metabolic pathways and "soft spots" for Clopamide?
Based on the metabolism of other aromatic sulfonamides and related structures, the primary metabolic liabilities, or "soft spots," of Clopamide are likely to be:
-
Oxidative Metabolism (Phase I): Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[6][7]
-
Piperidine Ring Hydroxylation: The piperidine ring, particularly at positions C-3 or C-4, is a likely site for hydroxylation.
-
Methyl Group Hydroxylation: The two methyl groups on the piperidine ring are susceptible to oxidation to form hydroxymethyl metabolites, which could be further oxidized to carboxylic acids.
-
Aromatic Ring Hydroxylation: The benzene ring may undergo hydroxylation, although this is often a slower reaction compared to alkyl hydroxylation.
-
-
Conjugation (Phase II): The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.
Q4: How can I experimentally determine the metabolic stability of my Clopamide analogs?
The standard method is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).[3][8] These assays measure the rate of disappearance of the parent compound over time when incubated with the metabolically active system.[3] The results are typically reported as intrinsic clearance (Clint) and half-life (t½).
Q5: What are the general strategies to improve the metabolic stability of a compound like Clopamide?
Once a metabolic soft spot is identified, medicinal chemists can employ several strategies to block or slow down the metabolic reaction at that site. Common approaches include:
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorine Substitution: Introducing a fluorine atom at or near a metabolic hot spot can block hydroxylation due to the strength of the C-F bond.
-
Structural Modification: Altering the steric or electronic properties of the molecule by adding bulky groups or modifying adjacent functional groups can hinder the ability of metabolic enzymes to bind and react with the soft spot.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High clearance observed in in vitro liver microsome assay. | The compound is a substrate for CYP450 enzymes. | 1. Confirm the metabolic soft spot via metabolite identification studies. 2. Implement strategies to block the identified soft spot (e.g., deuteration, fluorination). 3. Synthesize and test new analogs with modifications at the labile position. |
| Compound appears unstable in the assay even without NADPH cofactor. | 1. Chemical instability in the assay buffer. 2. Degradation by other non-CYP enzymes present in microsomes. | 1. Run a control incubation in buffer alone (no microsomes, no NADPH) to assess chemical stability. 2. If stable in buffer but not in microsomes without NADPH, consider hydrolysis by esterases or other enzymes. |
| Discrepancy in metabolic stability between species (e.g., stable in rat, unstable in human). | Differences in the expression and activity of specific CYP isoforms between species. | 1. This is valuable information for preclinical species selection. Prioritize optimization based on human microsome data. 2. Use recombinant human CYP enzymes to identify the specific isoform(s) responsible for metabolism. |
| Low recovery of the compound at the initial time point (T=0). | 1. Poor solubility of the compound in the assay buffer. 2. Non-specific binding to the incubation plate or microsomal protein. | 1. Check the solubility of the compound. If needed, adjust the final DMSO concentration (typically ≤0.5%). 2. Use low-binding plates. Assess non-specific binding by comparing recovery in the presence and absence of microsomes. |
Data Presentation
Quantitative data from metabolic stability studies should be summarized for clear comparison.
Table 1: In Vitro Metabolic Stability of Clopamide and Analogs in Human Liver Microsomes (HLM)
| Compound | Modification | t½ (min) | Clint (µL/min/mg protein) |
| Clopamide | Parent | 25 | 27.7 |
| Analog 1 | Deuteration at Piperidine C4 | 45 | 15.4 |
| Analog 2 | Fluorination at Piperidine C4 | >60 | <11.6 |
| Analog 3 | Methyl group replacement | 32 | 21.6 |
Note: The data presented above are hypothetical and for illustrative purposes only.
Visualizations
Hypothesized Metabolic Pathways of Clopamide
Caption: Hypothesized metabolic pathways of Clopamide.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a liver microsomal stability assay.
Troubleshooting Logic for High In Vitro Clearance
Caption: Decision tree for troubleshooting high clearance.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound (e.g., Clopamide analog) in HLM.
2. Materials:
-
Test compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, water bath or incubator at 37°C, centrifuge
3. Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound and positive controls in DMSO.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer (final assay concentration is typically 1 µM).
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to initiate a pre-incubation period. Mix and place the plate in a 37°C incubator for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "minus-NADPH" control wells. For these controls, add buffer instead.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard to the respective wells. The T=0 sample is quenched immediately after adding the NADPH solution.
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve using linear regression. The slope (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
References
- 1. youtube.com [youtube.com]
- 2. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clopamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 5. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clopamide and carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures for Brinaldix Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brinaldix (clopamide) in animal models. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rat models for continuous diuretic effect studies?
A1: For achieving a sustained diuretic effect and maintaining stable plasma concentrations, continuous intravenous (IV) infusion is the recommended route of administration for this compound in rat models. This method requires surgical implantation of a catheter, typically in the jugular or femoral vein.[1][2][3] Oral gavage is a viable alternative for single-dose or intermittent dosing studies.[4][5][6][7] Intraperitoneal (IP) injection can also be used, offering rapid absorption, but may lead to variability in uptake and potential for misinjection into abdominal organs.[8][9][10]
Q2: What is a suggested starting dose for this compound (clopamide) in rats?
A2: A literature search for specific intravenous doses of clopamide in rats yielded limited direct results. However, based on protocols for a related compound, clofenamide, and general principles of dose conversion from human to animal models, a starting point for oral administration would be in the range of 10-50 mg/kg.[11][12][13][14] For intravenous infusion, a pilot dose-ranging study is strongly recommended to determine the optimal dose that elicits the desired diuretic effect without causing excessive dehydration or electrolyte imbalance. A suggested starting infusion rate could be extrapolated from oral doses, considering bioavailability, and adjusted based on physiological response.
Q3: How can I monitor the hydration status of rats during a continuous infusion study with this compound?
A3: Monitoring hydration status is critical to prevent adverse events. Key monitoring parameters include:
-
Daily Body Weight: A sudden or excessive drop in body weight is a primary indicator of dehydration.[15][16]
-
Clinical Signs: Observe for signs of dehydration such as lethargy, sunken eyes, and fuzzy fur. Skin turgor (gently pinching the skin over the shoulder blades) can also be an indicator; in well-hydrated animals, the skin returns to its original position almost immediately.[16]
-
Urine Output and Color: While increased urine output is expected, excessively concentrated or scant urine (after the initial diuretic phase) can indicate dehydration.
-
Water and Food Intake: Monitor daily consumption to ensure animals are compensating for fluid loss.
Q4: What are the potential complications of long-term diuretic administration in rats?
A4: Long-term administration of diuretics like this compound can lead to several complications, including:
-
Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia are common side effects of thiazide-like diuretics.[17][18]
-
Dehydration: Excessive fluid loss can lead to dehydration if not properly managed.[15][16]
-
Metabolic Alkalosis: Can occur due to changes in electrolyte balance.[18]
-
Hyperuricemia: Increased uric acid levels are a known side effect.[19]
-
Growth Retardation: In young animals, diuretic-induced sodium depletion can impair growth.[17]
Troubleshooting Guides
Surgical and Catheter-Related Issues
| Problem | Possible Cause(s) | Troubleshooting Steps | Prevention |
| Difficulty advancing the catheter | - Venous valve obstruction- Vasospasm- Incorrect vessel cannulation | - Gently retract and try to advance again with slight rotation.- Apply a drop of warm saline to the vessel to relieve spasm.- If resistance persists, remove the catheter and attempt cannulation at a different site.[20] | - Ensure proper vessel isolation and visualization.- Use a gentle and steady hand during insertion. |
| Catheter Blockage | - Blood clot formation- Kinking of the catheter tubing- Precipitation of the drug solution | - Attempt to flush with a small volume of heparinized saline. Do not force the flush. - Check for any external kinks in the tubing.[21]- If a precipitate is suspected, the catheter may need to be replaced. | - Use an appropriate anticoagulant lock solution (e.g., heparinized saline or citrate) when not infusing.[22]- Ensure the catheter is securely sutured to prevent kinking.- Confirm the solubility and stability of the this compound formulation in the infusion vehicle. |
| Infection at the surgical site | - Contamination during surgery- Post-operative contamination | - Clean the area with an appropriate antiseptic.- Administer systemic antibiotics as prescribed by a veterinarian.- In severe cases, the catheter may need to be removed. | - Maintain strict aseptic surgical technique.- Provide appropriate post-operative analgesia and antibiotic coverage.[8]- House animals individually to prevent interference with the surgical site by cagemates. |
| Fluid leakage around the catheter exit site | - Improper sealing of the subcutaneous tunnel- Catheter dislodgement | - Apply gentle pressure to the area.- Ensure the catheter is securely anchored.- If leakage persists, the catheter may need to be repositioned or replaced. | - Create a secure subcutaneous tunnel for the catheter.- Use appropriate suture techniques to close the incision and secure the catheter. |
Physiological Complications During Infusion
| Problem | Possible Cause(s) | Troubleshooting Steps | Prevention |
| Excessive weight loss (>15% of initial body weight) | - Severe dehydration due to excessive diuresis | - Temporarily halt the this compound infusion.- Administer subcutaneous or intraperitoneal fluids (e.g., lactated Ringer's solution) to rehydrate the animal.- Re-evaluate the infusion dose. | - Start with a lower infusion dose and titrate upwards based on the diuretic response and the animal's tolerance.- Provide free access to drinking water and a balanced diet.- Consider providing a gel-based water source for easier access.[16] |
| Muscle tremors or weakness | - Electrolyte imbalance, particularly hypokalemia or hypomagnesemia | - Collect a blood sample to analyze electrolyte levels.- If levels are low, supplement with appropriate electrolytes (e.g., potassium chloride in drinking water or saline). Consult with a veterinarian for appropriate dosages. | - Proactively supplement drinking water with electrolytes, particularly potassium.- Use the lowest effective dose of this compound to minimize electrolyte loss. |
| Reduced or absent diuretic response | - Dehydration- Catheter blockage- Renal impairment | - Assess the animal's hydration status and rehydrate if necessary.- Check catheter patency by attempting to withdraw a small amount of blood followed by a gentle flush.- If renal impairment is suspected, assess kidney function (e.g., BUN, creatinine levels). | - Ensure adequate hydration throughout the study.- Maintain catheter patency with regular flushing and appropriate locking solutions.- Use appropriate animal models and monitor renal function. |
| Signs of pain or distress (post-surgery) | - Surgical trauma- Infection | - Administer appropriate analgesics as per the approved animal care protocol.- Inspect the surgical site for signs of infection and treat accordingly. | - Use proper aseptic surgical techniques.- Provide adequate pre- and post-operative analgesia. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments involving this compound administration in rats. Specific values should be determined experimentally.
Table 1: Suggested Dosage and Administration Routes for this compound in Rats
| Administration Route | Vehicle | Suggested Starting Dose/Rate | Frequency | Notes |
| Oral Gavage (PO) | 0.9% Saline or appropriate vehicle | 10 - 50 mg/kg[11] | Once daily or as per study design | A dose-response study is recommended to determine the optimal dose. |
| Intravenous (IV) Bolus | Sterile 0.9% Saline | 1 - 10 mg/kg | As per study design | Administer slowly via a catheterized vein. |
| Intravenous (IV) Infusion | Sterile 0.9% Saline | 0.1 - 1 mg/kg/hour | Continuous | Requires a pilot study to determine the optimal infusion rate. |
| Intraperitoneal (IP) Injection | Sterile 0.9% Saline | 10 - 50 mg/kg | Once daily or as per study design | Higher risk of misinjection compared to other routes. |
Table 2: Expected Physiological Outcomes Following this compound Administration in Rats (Hypothetical Data)
| Parameter | Control Group (Vehicle) | This compound (10 mg/kg PO) | This compound (0.5 mg/kg/hr IV) |
| Urine Output (ml/24h) | 5 - 10 | 20 - 40 | 30 - 50 |
| Urinary Sodium (mEq/L) | 100 - 150 | 180 - 250 | 200 - 280 |
| Urinary Potassium (mEq/L) | 40 - 60 | 60 - 90 | 70 - 100 |
| Serum Sodium (mEq/L) | 140 - 145 | 135 - 140 | 132 - 138 |
| Serum Potassium (mEq/L) | 4.0 - 5.0 | 3.0 - 3.8 | 2.8 - 3.5 |
Note: These values are illustrative and will vary based on the specific experimental conditions, including the rat strain, age, and diet.
Experimental Protocols
Protocol 1: Chronic Intravenous Infusion via Jugular Vein Catheterization
This protocol describes the surgical implantation of a jugular vein catheter for continuous intravenous infusion of this compound in rats.
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the ventral neck area and the dorsal scapular region.
-
Sterilize the surgical areas with povidone-iodine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a small midline incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Place two loose silk sutures around the vein.
-
Make a small incision in the vein between the two sutures.
-
Insert a sterile, saline-filled catheter into the vein and advance it towards the heart.
-
Secure the catheter in place by tightening the sutures.
-
Create a subcutaneous tunnel from the neck incision to an exit point on the dorsal scapular region.
-
Pass the external end of the catheter through the tunnel.
-
Close the neck incision with sutures or surgical clips.
-
-
Post-operative Care:
-
Administer post-operative analgesics and antibiotics as per the approved protocol.
-
House the rat in a clean, individual cage to recover.
-
Flush the catheter with heparinized saline to maintain patency.
-
Connect the externalized catheter to an infusion pump for continuous this compound administration.
-
Protocol 2: Urine Collection Using Metabolic Cages
This protocol outlines the procedure for collecting urine from rats to assess the diuretic effect of this compound.
-
Acclimatization:
-
House the rats individually in metabolic cages for at least 24-48 hours before the experiment to allow for adaptation.[11]
-
Ensure free access to food and water during this period.
-
-
Experimental Procedure:
-
Administer this compound or the vehicle control via the chosen route.
-
Place the rat back into the metabolic cage.
-
The metabolic cage is designed to separate urine and feces, allowing for accurate urine collection.
-
Collect urine over a predetermined period (e.g., 6, 12, or 24 hours).
-
-
Sample Processing and Analysis:
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the urine for electrolyte concentrations (sodium, potassium, chloride) and other relevant biomarkers.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (clopamide) in the distal convoluted tubule.
Caption: General experimental workflow for assessing this compound in animal models.
Caption: Troubleshooting logic for reduced diuretic response during experiments.
References
- 1. ClinPGx [clinpgx.org]
- 2. Chronic intravenous infusion in the rat: a nonsurgical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide - Wikipedia [en.wikipedia.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. aniphy.fr [aniphy.fr]
- 8. Intravenous Jugular Catheterization for Rats [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. ntnu.edu [ntnu.edu]
- 11. benchchem.com [benchchem.com]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. A Review on In Vivo Research Dehydration Models and Application of Rehydration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clearh2o.com [clearh2o.com]
- 17. Diuretic-induced growth failure in rats and its reversal by sodium repletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diuretic Therapy: Mechanisms, Clinical Applications, and Management [mdpi.com]
- 19. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Avoiding Catheter Blockages & Obstructions | Aeroflow Urology [aeroflowurology.com]
- 22. Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with compensatory mechanisms to Clopamide's diuretic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the diuretic effects of Clopamide. The content focuses on understanding and addressing the compensatory mechanisms that can arise during experimentation, potentially leading to diuretic resistance or the "braking phenomenon."
Disclaimer: While Clopamide is a well-established thiazide-like diuretic, specific quantitative data on its compensatory effects are limited in publicly available literature. Much of the information and protocols provided are extrapolated from studies on other thiazide-like diuretics, such as hydrochlorothiazide and chlorthalidone, due to their similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished diuretic and natriuretic response to repeated Clopamide administration in our animal model. What could be the underlying cause?
A1: This phenomenon, often termed "diuretic braking," is a common compensatory response to sustained diuretic use. It is primarily driven by three interconnected mechanisms:
-
Activation of the Renin-Angiotensin-Aldosterone System (RAAS): Clopamide-induced volume depletion is a potent stimulus for renin release, leading to increased angiotensin II and aldosterone levels.[1] Aldosterone acts on the distal nephron to promote sodium and water reabsorption, counteracting the diuretic effect.
-
Increased Sympathetic Nervous System (SNS) Activity: The reduction in blood volume can also trigger the sympathetic nervous system, leading to increased norepinephrine release.[2] This can cause renal vasoconstriction, reducing renal blood flow and glomerular filtration rate (GFR), and also directly stimulate sodium reabsorption in the proximal tubule.
-
Renal Tubular Hypertrophy: Chronic stimulation of the distal nephron segments by increased sodium delivery can lead to hypertrophy of the epithelial cells. These enlarged cells have an increased capacity for sodium reabsorption, thus diminishing the natriuretic effect of Clopamide over time.
Q2: How can we experimentally confirm the activation of the Renin-Angiotensin-Aldosterone System (RAAS) in response to Clopamide?
A2: To confirm RAAS activation, you can measure the key components of the system in plasma and urine. A typical experimental approach would involve treating your animal model with Clopamide and collecting samples at baseline and various time points post-administration. The key parameters to measure are:
-
Plasma Renin Activity (PRA) or Plasma Renin Concentration (PRC): A significant increase in PRA or PRC is a primary indicator of RAAS activation.
-
Plasma Angiotensin II: Elevated levels of this potent vasoconstrictor and stimulator of aldosterone release are expected.
-
Plasma and/or Urinary Aldosterone: Increased aldosterone levels confirm the downstream effects of renin and angiotensin II.
For detailed methodologies, please refer to the Experimental Protocols section.
Q3: What are the recommended methods for assessing Sympathetic Nervous System (SNS) activation following Clopamide administration?
A3: SNS activation can be assessed through several methods:
-
Plasma Norepinephrine Measurement: An increase in plasma norepinephrine, the primary neurotransmitter of the sympathetic nervous system, is a direct indicator of increased SNS activity.[2]
-
Norepinephrine Spillover Rate: This is a more sophisticated technique that measures the rate at which norepinephrine is released from sympathetic nerve endings into the plasma, providing a more accurate assessment of sympathetic tone than plasma levels alone.[3]
-
Microneurography: This technique involves directly recording the electrical activity of sympathetic nerves, offering a real-time measure of sympathetic outflow.
Refer to the Experimental Protocols section for more detailed information.
Q4: We suspect renal tubular hypertrophy in our long-term Clopamide study. How can we histologically verify this?
A4: Histological analysis of kidney tissue is the definitive method to confirm renal tubular hypertrophy. After sacrificing the animals from your long-term study, the kidneys should be harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome can reveal:
-
Increased tubular epithelial cell size: Particularly in the distal convoluted tubules.
-
Thickened tubular basement membranes.
-
Increased interstitial collagen deposition (fibrosis) with Masson's trichrome staining.
For a detailed staining protocol, see the Experimental Protocols section.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Variable diuretic response between subjects. | Differences in baseline hydration status, genetic variations in drug transporters or receptors, or underlying renal function. | 1. Ensure all subjects are euhydrated before the experiment. 2. Screen subjects for baseline renal function (e.g., creatinine clearance). 3. Increase sample size to account for individual variability. |
| Initial potent diuresis followed by a rapid decline in efficacy within a single dosing interval. | Post-diuretic sodium retention, a component of the braking phenomenon where the kidneys avidly reabsorb sodium as the drug concentration wanes. | 1. Consider a continuous infusion of Clopamide instead of bolus dosing to maintain stable drug levels. 2. Administer the next dose before the diuretic effect of the previous dose has completely subsided. |
| Hypokalemia observed in experimental subjects. | Clopamide, like other thiazide-like diuretics, increases the delivery of sodium to the distal tubule, which promotes potassium excretion.[4] | 1. Monitor plasma potassium levels closely. 2. Consider co-administration of a potassium-sparing diuretic (e.g., amiloride) or potassium supplementation in the diet. |
Data Presentation
Table 1: Expected Quantitative Changes in RAAS Components Following Clopamide Administration (Illustrative Data)
| Parameter | Baseline (Control) | Clopamide Treatment (Chronic) | Fold Change |
| Plasma Renin Activity (ng/mL/hr) | 1.5 ± 0.3 | 4.5 ± 0.8 | ~3.0 |
| Plasma Angiotensin II (pg/mL) | 20 ± 5 | 55 ± 12 | ~2.8 |
| Plasma Aldosterone (ng/dL) | 10 ± 2 | 25 ± 6 | ~2.5 |
| Urinary Aldosterone Excretion (µ g/24h ) | 8 ± 1.5 | 20 ± 4 | ~2.5 |
Data are presented as mean ± SD and are hypothetical, based on typical responses to thiazide-like diuretics.
Table 2: Anticipated Changes in Sympathetic Nervous System Markers with Clopamide (Illustrative Data)
| Parameter | Baseline (Control) | Clopamide Treatment (Chronic) | Fold Change |
| Plasma Norepinephrine (pg/mL) | 300 ± 50 | 450 ± 70 | ~1.5 |
| Norepinephrine Spillover Rate (ng/min) | 1.0 ± 0.2 | 1.6 ± 0.3 | ~1.6 |
Data are presented as mean ± SD and are hypothetical, based on typical responses to thiazide-like diuretics.
Experimental Protocols
Protocol 1: Assessment of RAAS Activation in a Rodent Model
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals in metabolic cages for 3 days for acclimatization and collection of baseline data.
-
Treatment: Administer Clopamide (e.g., 5 mg/kg/day) or vehicle control via oral gavage for 14 days.
-
Sample Collection:
-
Collect 24-hour urine on days -1, 1, 7, and 14 for aldosterone and creatinine measurement.
-
On day 15, anesthetize animals and collect trunk blood in pre-chilled EDTA tubes containing a renin inhibitor.
-
-
Plasma and Urine Analysis:
-
Centrifuge blood at 3000g for 15 minutes at 4°C to separate plasma.
-
Measure plasma renin activity (PRA), angiotensin II, and aldosterone using commercially available ELISA or radioimmunoassay kits.
-
Measure urinary aldosterone and creatinine to calculate the aldosterone-to-creatinine ratio.
-
-
Data Analysis: Compare the values between the Clopamide-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Measurement of Plasma Norepinephrine
-
Animal Preparation: Place an indwelling catheter in the jugular vein of the rat one day prior to the experiment for stress-free blood sampling.
-
Treatment: Administer a single oral dose of Clopamide (e.g., 5 mg/kg) or vehicle.
-
Blood Sampling: Draw blood samples (approx. 0.3 mL) into chilled tubes containing EDTA and glutathione at baseline (0 min) and at 30, 60, 120, and 240 minutes post-dose.
-
Sample Processing: Immediately centrifuge the blood at 4°C and store the plasma at -80°C.
-
Analysis: Measure norepinephrine concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection.
Protocol 3: Histological Assessment of Renal Tubular Hypertrophy
-
Tissue Collection: At the end of a long-term study (e.g., 4-6 weeks of daily Clopamide administration), perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Fixation and Processing: Excise the kidneys, bisect them longitudinally, and immerse in 10% formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining:
-
Microscopic Analysis:
-
Examine the sections under a light microscope.
-
Quantify tubular cell size and tubular diameter in the distal convoluted tubules using image analysis software.
-
Score the degree of interstitial fibrosis semi-quantitatively.
-
Mandatory Visualizations
Caption: Signaling pathway of RAAS activation as a compensatory mechanism to Clopamide.
Caption: Experimental workflow for assessing sympathetic nervous system activation.
Caption: Logical relationship illustrating the diuretic braking phenomenon.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plasma norepinephrine as an indicator of sympathetic neural activity in clinical cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. kidneypathology.com [kidneypathology.com]
Technical Support Center: Validating Antibody Specificity for the Clopamide Target Protein, the Sodium-Chloride Symporter (NCC/SLC12A3)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting the Sodium-Chloride Symporter (NCC), the primary protein target of the diuretic drug Clopamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary protein target of Clopamide?
A1: The primary protein target of Clopamide is the thiazide-sensitive sodium-chloride symporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).[1][2][3][4] This integral membrane protein is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][4] Clopamide exerts its diuretic and antihypertensive effects by inhibiting NCC, thereby reducing the reabsorption of sodium and chloride ions.[1]
Q2: Why is validating antibody specificity for NCC particularly challenging?
A2: As a multi-pass transmembrane protein, NCC presents several challenges for antibody validation.[5] These include:
-
Low Abundance: Membrane proteins are often less abundant than cytosolic proteins, which can make detection difficult.[6]
-
Hydrophobicity: The hydrophobic nature of transmembrane domains can lead to protein aggregation and insolubility when removed from the lipid bilayer, complicating purification and handling.[6][7]
-
Conformational Epitopes: Antibodies may recognize specific three-dimensional conformations of NCC that are dependent on its native membrane environment. Denaturation during experimental procedures can destroy these epitopes, leading to a loss of antibody binding.[6][7][8]
-
Post-Translational Modifications: NCC activity is regulated by phosphorylation, and the phosphorylation state can influence antibody binding.[4][9]
Q3: What are the recommended initial steps for validating a new anti-NCC antibody?
A3: Before beginning experiments, it is crucial to thoroughly review the antibody datasheet provided by the manufacturer. Key information to note includes the immunogen sequence, recommended applications, and suggested antibody dilutions. An initial Western Blot analysis using lysates from cells or tissues known to express NCC (e.g., kidney cortex) and a negative control (e.g., a cell line with low or no NCC expression) is a fundamental first step.[10][11]
Troubleshooting Guides
Western Blotting
Problem: No or Weak Signal
| Possible Cause | Recommended Solution |
| Low Protein Expression | Use tissue or cell lysates known to have high NCC expression (e.g., kidney cortex).[10] Consider enriching for membrane proteins. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of NCC's size (~130-160 kDa).[12][13] |
| Incorrect Antibody Dilution | Perform a titration experiment to determine the optimal primary antibody concentration.[12] |
| Non-optimal Blocking Conditions | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try alternative blocking buffers such as 5% Bovine Serum Albumin (BSA).[14] |
| Antibody Incompatibility with Denatured Protein | If the antibody recognizes a conformational epitope, it may not bind to the denatured protein in SDS-PAGE. Consider running a non-denaturing gel or using a different validation method like immunofluorescence. |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration.[12] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[12][13] |
| Blocking is Ineffective | Increase the blocking time or try a different blocking agent.[14] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[11] |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Problem: No Staining or Weak Signal
| Possible Cause | Recommended Solution |
| Improper Fixation | The fixation method can alter protein conformation. Test different fixation protocols (e.g., paraformaldehyde vs. methanol).[15][16] |
| Antigen Retrieval Ineffective (IHC) | For paraffin-embedded tissues, antigen retrieval is crucial. Optimize the method (heat-induced vs. enzymatic) and duration.[15] |
| Low Antibody Permeability (IF) | Ensure adequate cell permeabilization by optimizing the concentration and incubation time of the detergent (e.g., Triton X-100).[17] |
| Low Protein Abundance | Use tissues or cells with known high expression of NCC. |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block with normal serum from the same species as the secondary antibody for an adequate amount of time.[15] |
| Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.[15] |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. For tissues like the kidney, consider using spectral imaging to subtract autofluorescence. |
Experimental Protocols
Western Blotting Protocol for NCC
-
Protein Extraction:
-
Homogenize kidney tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-NCC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Immunofluorescence Protocol for NCC in Cultured Cells
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to 70-80% confluency.
-
Rinse cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Rinse three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Rinse three times with PBS.
-
Block with 1% BSA and 5% normal goat serum in PBS for 1 hour.[15]
-
-
Antibody Incubation:
-
Incubate with the primary anti-NCC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount coverslips onto slides using a mounting medium containing DAPI to counterstain nuclei.
-
Visualize using a fluorescence or confocal microscope.
-
Data Presentation
Table 1: Recommended Antibody Dilution Ranges for NCC Validation
| Application | Primary Antibody Dilution | Secondary Antibody Dilution |
| Western Blotting | 1:500 - 1:2000 | 1:2000 - 1:10000 |
| Immunofluorescence | 1:100 - 1:500 | 1:500 - 1:1000 |
| Immunohistochemistry | 1:200 - 1:1000 | 1:500 - 1:1000 |
Note: These are general ranges. Optimal dilutions should be determined experimentally.
Visualizations
Caption: Workflow for validating anti-NCC antibody specificity.
Caption: Troubleshooting logic for common Western Blot issues.
References
- 1. The Sodium Chloride Cotransporter (NCC) and Epithelial Sodium Channel (ENaC) Associate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-SLC12A3 Human Protein Atlas Antibody [atlasantibodies.com]
- 3. Anti-SLC12A3 Antibodies | Invitrogen [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. sinobiological.com [sinobiological.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Generation of High Specificity Antibodies against Membrane Proteins Using DNA-Gold Micronanoplexes for Gene Gun Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociation of sodium-chloride cotransporter expression and blood pressure during chronic high dietary potassium supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ulab360.com [ulab360.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. IF Staining Protocols | Proteintech Group [ptglab.com]
Minimizing batch-to-batch variability of synthetic Clopamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Clopamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Clopamide synthesis?
A1: Batch-to-batch variability in Clopamide synthesis can stem from several factors:
-
Raw Material Quality: Variations in the purity of starting materials, such as 4-chloro-3-sulfamoylbenzoic acid and cis-2,6-dimethylpiperidine, can introduce impurities and affect reaction kinetics.[1][2]
-
Process Parameters: Inconsistent control of critical process parameters (CPPs) like reaction temperature, time, pH, and reagent stoichiometry can lead to incomplete reactions and the formation of side products.[3][4]
-
Solvent and Reagent Quality: The presence of moisture or impurities in solvents and reagents can lead to undesirable side reactions, such as the hydrolysis of intermediates.
-
Crystallization Conditions: Variations in cooling rate, agitation, and solvent composition during crystallization can impact the crystal form (polymorphism), particle size distribution (PSD), and impurity profile of the final Active Pharmaceutical Ingredient (API).[5][6][7]
-
Equipment and Scale-up: Differences in reactor geometry, mixing efficiency, and heat transfer can become more pronounced during scale-up, contributing to variability.
Q2: What are the critical quality attributes (CQAs) for Clopamide that are most affected by synthesis variability?
A2: The primary CQAs for Clopamide that are sensitive to manufacturing variability include:
-
Assay and Purity: Inconsistent reaction conditions can lead to lower yields and higher levels of impurities.
-
Impurity Profile: The type and quantity of impurities, particularly related substances like 4-chloro-3-sulfamoylbenzoic acid, are critical for safety and efficacy.
-
Particle Size Distribution (PSD): This affects the bulk properties of the API, such as flowability and dissolution rate, which are crucial for downstream formulation processes.[8][9][10]
-
Polymorphism: Different crystalline forms of Clopamide can have different solubilities and bioavailabilities.
-
Residual Solvents: The level of residual solvents must be controlled within acceptable limits as per regulatory guidelines.[6][11][12][13]
Q3: How can Process Analytical Technology (PAT) be implemented to monitor and control Clopamide synthesis?
A3: PAT can be a valuable tool for real-time monitoring and control of the Clopamide synthesis process.[14] Examples of PAT implementation include:
-
In-line Spectroscopy (FTIR/Raman): To monitor the consumption of reactants and the formation of Clopamide and key intermediates in real-time, ensuring reaction completion.
-
Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization, allowing for precise control over the final PSD.
-
pH and Temperature Probes: For continuous monitoring and control of these critical parameters throughout the reaction.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during Clopamide synthesis.
Issue 1: Low Yield of Clopamide
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Optimize reaction time and temperature. Ensure efficient mixing. |
| Side reactions | Investigate the presence of byproducts. Optimize stoichiometry of reactants to minimize side product formation. Control reaction temperature carefully.[15] |
| Degradation of starting materials or product | Ensure the quality and purity of starting materials. Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the acid chloride intermediate.[15] |
| Loss during work-up and purification | Optimize extraction and filtration procedures. Select an appropriate recrystallization solvent to maximize recovery. |
Issue 2: High Levels of Impurities
| Potential Cause | Recommended Action |
| Impure starting materials | Qualify vendors and establish stringent specifications for raw materials. Analyze incoming raw materials for purity and known impurities. |
| Unreacted 4-chloro-3-sulfamoylbenzoic acid | Ensure complete conversion of the starting material by optimizing the chlorination step (e.g., reaction time, temperature, and thionyl chloride stoichiometry). |
| Formation of 4-chloro-3-sulfamoylbenzoyl chloride dimer | Control the temperature during the formation of the acid chloride to prevent dimerization. |
| Inefficient purification | Optimize the crystallization process to effectively purge impurities. Consider multi-step purification if necessary. |
Issue 3: Inconsistent Particle Size Distribution (PSD)
| Potential Cause | Recommended Action |
| Uncontrolled nucleation and crystal growth | Implement a seeded crystallization process for better control. Optimize the cooling profile and agitation rate.[5] |
| Solvent composition variability | Maintain a consistent solvent and anti-solvent ratio. |
| Milling process variations | If milling is used, validate and control milling parameters such as speed and time. |
Data Presentation
The following tables provide representative quantitative data for key aspects of Clopamide synthesis. These values should be considered as typical ranges and may need to be optimized for specific manufacturing processes.
Table 1: Critical Process Parameters for Clopamide Synthesis
| Process Step | Parameter | Typical Range | Impact on CQA |
| Chlorination | Reaction Temperature | 60-70 °C | Impurity profile, Yield |
| Thionyl Chloride (molar ratio to acid) | 1.5 - 2.5 | Yield, Purity | |
| Reaction Time | 2-4 hours | Reaction completion | |
| Amidation | Reaction Temperature | 0-10 °C (initial), then RT | Impurity profile, Yield |
| Triethylamine (molar ratio to acid chloride) | 1.1 - 1.5 | Yield, Purity | |
| Reaction Time | 4-6 hours | Reaction completion | |
| Crystallization | Cooling Rate | 5-10 °C/hour | Particle Size Distribution, Polymorphism |
| Agitation Speed | 100-200 RPM | Particle Size Distribution | |
| Anti-solvent (e.g., water) volume | 1:1 to 1:2 (solvent:anti-solvent) | Yield, Particle Size |
Table 2: Impurity Acceptance Criteria for Clopamide API
| Impurity | ICH Designation | Acceptance Criteria (% w/w) |
| 4-chloro-3-sulfamoylbenzoic acid | Starting Material / Related Substance | ≤ 0.15 |
| Unidentified Impurity | Unspecified | ≤ 0.10 |
| Total Impurities | - | ≤ 0.50 |
Note: Acceptance criteria should be established based on ICH guidelines and justified with safety data.[5][14][16]
Table 3: Particle Size Distribution Specifications for Clopamide API
| Parameter | Acceptance Criteria (µm) |
| D(10) | NLT 5 |
| D(50) | 15 - 50 |
| D(90) | NMT 100 |
NLT: No Less Than, NMT: No More Than. These specifications are typical and may vary depending on the final dosage form requirements.[8][9][10]
Experimental Protocols
Protocol 1: HPLC Method for Clopamide Assay and Impurity Profiling
This method is suitable for the quantitative determination of Clopamide and the detection of related substances.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of Clopamide in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is used to identify and quantify residual solvents in the Clopamide API.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and a Headspace autosampler.
-
Column: 6% Cyanopropylphenyl – 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of Clopamide into a headspace vial and add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
Mandatory Visualizations
Caption: Synthetic pathway of Clopamide.
Caption: Troubleshooting workflow for out-of-spec batches.
Caption: Relationship between CPPs and CQAs.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tapi.com [tapi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. nishkaresearch.com [nishkaresearch.com]
- 7. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. tojqi.net [tojqi.net]
- 11. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA [gbmsa.org.za]
- 16. entegris.com [entegris.com]
Validation & Comparative
A Head-to-Head In Vivo Comparison: Brinaldix (Clopamide) vs. Hydrochlorothiazide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the efficacy of Brinaldix (clopamide) and hydrochlorothiazide. This analysis is based on available experimental data, focusing on diuretic and antihypertensive effects.
Executive Summary
This compound (clopamide) and hydrochlorothiazide are both diuretics that exert their effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1][2] This mechanism of action leads to increased excretion of sodium and water, which in turn contributes to their antihypertensive properties. While both drugs share a common therapeutic target, available in vivo data and clinical studies suggest potential differences in their potency and effects on electrolyte balance.
Meta-analyses of thiazide-like diuretics, a class that includes clopamide, suggest they may offer a more potent reduction in blood pressure compared to thiazide-type diuretics like hydrochlorothiazide.[3][4][5] Direct comparative studies are limited, but existing evidence indicates that clopamide's dose-response for diuretic and natriuretic effects may plateau at lower doses, with potential for more significant potassium loss at higher concentrations compared to related thiazides.[6]
Data Presentation
Table 1: Comparative Diuretic and Natriuretic Effects of Clopamide (Oral Doses)
| Dose of Clopamide | Mean Total Sodium Excretion (mmol/24h) | Mean Total Chloride Excretion (mmol/24h) | Mean Total Potassium Excretion (mmol/24h) |
| 5 mg | Data suggests near-maximal effect[6] | Data suggests near-maximal effect[6] | Comparable to 500mg Chlorothiazide[6] |
| 10 mg | Little difference from 5 mg dose[6] | Little difference from 5 mg dose[6] | More marked hypokalemia than 5mg dose[6] |
| 20 mg | Little difference from 5 mg dose[6] | Little difference from 5 mg dose[6] | - |
Note: Data is derived from a study comparing different doses of clopamide to a single 500mg dose of chlorothiazide, a related thiazide diuretic.[6]
Table 2: Comparative Antihypertensive Efficacy (Systolic Blood Pressure Reduction)
| Diuretic Class | Comparator | Mean Systolic Blood Pressure Reduction (mmHg) |
| Thiazide-like Diuretics (e.g., Chlorthalidone, Indapamide) | Hydrochlorothiazide | -5.1 (95% CI, -8.7 to -1.6)[4] |
| Thiazide-like Diuretics (e.g., Chlorthalidone, Indapamide) | Hydrochlorothiazide | -5.59 (95% CI, -5.69 to -5.49)[3] |
Note: These values are from meta-analyses comparing thiazide-like diuretics to hydrochlorothiazide and are indicative of the general class effect. Clopamide is a thiazide-like diuretic.
Experimental Protocols
In Vivo Diuretic Activity Assessment in a Rat Model
A common experimental design to assess the in vivo diuretic efficacy of compounds like clopamide and hydrochlorothiazide involves the use of a rat model. The following is a generalized protocol based on established methodologies:
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to standard laboratory chow and water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension vehicle).
-
Positive Control Group: Receives a standard diuretic (e.g., furosemide).
-
Test Groups: Receive varying doses of the test compounds (this compound or hydrochlorothiazide).
3. Procedure:
-
Fasting: Animals are fasted for approximately 18 hours before the experiment, with continued access to water.
-
Hydration: A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to ensure adequate hydration and urine flow.
-
Drug Administration: The test compounds, positive control, or vehicle are administered orally via gavage.
-
Urine Collection: Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.
-
Measurements:
-
Total urine volume is recorded.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using methods such as flame photometry or ion-selective electrodes.
-
4. Data Analysis:
-
The diuretic action is calculated by comparing the urine output in the test groups to the control group.
-
Natriuretic, kaliuretic, and chloruretic activities are determined by comparing the electrolyte excretion in the test groups to the control group.
-
Dose-response curves can be generated to determine the potency and efficacy of each compound.
Signaling Pathways and Logical Relationships
Mechanism of Action of Thiazide and Thiazide-Like Diuretics
Both this compound (clopamide) and hydrochlorothiazide act on the distal convoluted tubule of the nephron. Their primary mechanism involves the inhibition of the Na+/Cl- cotransporter, which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the bloodstream. By blocking this transporter, these diuretics increase the urinary excretion of sodium and chloride, and consequently water, leading to diuresis and a reduction in blood volume.
Caption: Signaling pathway of this compound and hydrochlorothiazide in the distal convoluted tubule.
Experimental Workflow for Comparative Diuretic Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study comparing the diuretic efficacy of this compound and hydrochlorothiazide.
Caption: Experimental workflow for in vivo diuretic efficacy comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 3. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide vs chlorthalidone, indapamide, and potassium-sparing/hydrochlorothiazide diuretics for reducing left ventricular hypertrophy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Clopamide and Indapamide Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Clopamide and Indapamide, two thiazide-like diuretics, with a specific focus on their mechanisms of action and effects on ion channels. While both drugs are primarily recognized for their diuretic properties, their influence on vascular tone through ion channel modulation contributes to their antihypertensive efficacy. This report synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Overview and Primary Mechanism of Action
Clopamide and Indapamide are sulfonamide-derived diuretics that exert their primary effect on the kidneys. Both drugs selectively inhibit the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[1][2][3] This action blocks the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[1][2][3]
Beyond their diuretic effects, both molecules exhibit vasodilatory properties that contribute to their antihypertensive action. These effects are believed to be mediated, at least in part, by their interactions with ion channels in vascular smooth muscle cells.
Comparative Effects on Ion Channels
Direct head-to-head experimental studies quantifying the comparative effects of Clopamide and Indapamide on specific ion channels are limited in the current scientific literature. However, based on individual studies, a comparative overview can be constructed.
Indapamide has been more extensively studied for its effects on ion channels, particularly calcium (Ca2+) and potassium (K+) channels in vascular smooth muscle and cardiac myocytes.
Clopamide , while known to have vasodilatory effects, has a less characterized mechanism regarding its direct interaction with specific ion channels. It is believed to cause relaxation of vascular smooth muscle cells, but detailed electrophysiological data is scarce.[1]
The following table summarizes the known effects of each drug on different ion channels based on available research.
Data Presentation: Summary of Ion Channel Effects
| Ion Channel Type | Drug | Effect | Concentration | Cell Type/Tissue | Experimental Evidence | Reference |
| Voltage-Gated Ca2+ Channels (VGCC) | Indapamide | Inhibition | 100 µM (significant reduction) | Vascular Smooth Muscle Cells | Patch-clamp electrophysiology | [4] |
| 10 µM (no significant effect) | Vascular Smooth Muscle Cells | Patch-clamp electrophysiology | [4] | |||
| Clopamide | Not explicitly documented | - | - | - | - | |
| Potassium (K+) Channels | Indapamide | Inhibition of slow component of delayed rectifier K+ current (IKs) | Voltage- and concentration-dependent | Canine Atrial Myocytes | Patch-clamp electrophysiology | [5] |
| Inhibition of transient outward K+ current (Ito) | EC50: 98 +/- 7 µM (at +60 mV) | Canine Atrial Myocytes | Patch-clamp electrophysiology | [5] | ||
| Clopamide | Not explicitly documented | - | - | - | - | |
| Sodium (Na+) Channels | Indapamide | Inhibition | EC50: 79 +/- 17 µM (at -10 mV) | Canine Atrial Myocytes | Patch-clamp electrophysiology | [5] |
| Clopamide | Not explicitly documented | - | - | - | - |
Signaling Pathways and Experimental Workflows
The vasodilatory effects of Indapamide are primarily attributed to its influence on calcium influx in vascular smooth muscle cells. A reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.
Mandatory Visualization: Signaling Pathway for Indapamide-Induced Vasodilation
Caption: Proposed signaling pathway for Indapamide-induced vasodilation.
Mandatory Visualization: Experimental Workflow for Ion Channel Analysis
The following diagram illustrates a typical experimental workflow used to assess the effects of compounds like Clopamide and Indapamide on ion channels using patch-clamp electrophysiology.
References
- 1. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. What is Clopamide used for? [synapse.patsnap.com]
- 4. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of indapamide versus hydrochlorothiazide on ventricular and arterial function in patients with hypertension and diabetes: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Clopamide's Diuretic Potency: A Comparative Analysis Against Other Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Clopamide's Diuretic Efficacy with Supporting Experimental Data.
This guide provides a comprehensive validation of the diuretic potency of Clopamide, a thiazide-like diuretic, benchmarked against other prominent thiazide and thiazide-like diuretics, including chlorothiazide, hydrochlorothiazide, chlorthalidone, and indapamide. The following sections present quantitative data from human and preclinical studies, detailed experimental protocols for assessing diuretic activity, and visualizations of the underlying molecular pathways and experimental workflows.
Comparative Diuretic Performance: Human and Preclinical Data
The diuretic efficacy of Clopamide and its counterparts is evaluated based on key parameters such as urine volume, and sodium (natriuresis), and chloride (saluresis) excretion. The following tables summarize the available quantitative data from comparative studies.
Table 1: Comparative Diuretic and Natriuretic Effects in Humans (Single Dose)
| Diuretic | Dose | Peak Effect (Sodium Excretion) | Total Sodium Excretion (24h) | Total Chloride Excretion (24h) | Onset of Action | Duration of Action |
| Clopamide | 5-20 mg | ~2-4 hours[1][2] | Dose-dependent increase | Dose-dependent increase | Within 2 hours[1][2] | 12-24 hours[1][2] |
| Chlorothiazide | 500 mg | Lower than Clopamide (5-20mg)[1][2] | Less than Clopamide (5-20mg)[1][2] | Less than Clopamide (5-20mg)[1][2] | ~2 hours | 6-12 hours |
Note: Data for Clopamide and Chlorothiazide are from a head-to-head study, providing a direct comparison.[1][2]
Table 2: Comparative Diuretic and Saluretic Effects in Rats (Single Dose)
| Diuretic | Dose (mg/kg) | Urine Volume Increase (vs. Control) | Sodium (Na+) Excretion Increase (vs. Control) | Chloride (Cl-) Excretion Increase (vs. Control) |
| Hydrochlorothiazide | 10 | Significant increase[3][4] | Significant increase[5] | Significant increase |
| Chlorthalidone | 1.25 | Significant increase | Significant increase[6] | Significant increase |
| Indapamide | 0.1 - 30 | Dose-dependent increase[7] | Dose-dependent increase[7] | Dose-dependent increase[7] |
Note: The data for hydrochlorothiazide, chlorthalidone, and indapamide are compiled from separate preclinical studies in rats. Direct comparative studies with Clopamide under identical conditions are limited. The provided data demonstrates their established diuretic and saluretic properties.
Mechanism of Action: The WNK-SPAK/OSR1-NCC Signaling Pathway
Thiazide and thiazide-like diuretics, including Clopamide, exert their diuretic effect by inhibiting the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.
The WNK (With-No-Lysine) kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[8][9][10][11][12] These activated kinases then phosphorylate the Na+-Cl- cotransporter (NCC), increasing its activity and promoting the reabsorption of sodium and chloride from the tubular fluid back into the blood.[8][11][12] Clopamide and other thiazide diuretics bind to and inhibit NCC, thereby preventing this reabsorption. This leads to an increased excretion of sodium and chloride in the urine, with water following by osmosis, resulting in diuresis.
Experimental Protocols
The evaluation of diuretic potency is a critical step in the development and validation of new diuretic agents. The following is a detailed methodology for a key preclinical experiment.
Lipschitz Test for Diuretic Activity in Rats
This standardized test is widely used to screen and compare the diuretic activity of pharmacological agents.
1. Animal Model and Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Animals are fasted for 18 hours before the experiment, with water provided ad libitum.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% saline or distilled water).
-
Standard Group: Receives a standard diuretic (e.g., Furosemide 10 mg/kg or Hydrochlorothiazide 10 mg/kg) for comparison.
-
Test Groups: Receive different doses of the test compound (e.g., Clopamide).
3. Experimental Procedure:
-
Hydration: All animals receive a saline load (0.9% NaCl, 25 ml/kg body weight) orally or via intraperitoneal injection to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Immediately after hydration, the respective substances (vehicle, standard, or test compound) are administered orally or intraperitoneally.
-
Urine Collection: Animals are placed individually in metabolic cages designed to separate urine and feces. Urine is collected at regular intervals (e.g., every hour for 5-6 hours) and the total volume is recorded. For compounds with a longer duration of action, urine can be collected for up to 24 hours.[13]
4. Sample Analysis:
-
Urine Volume: The total volume of urine excreted by each animal is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine are determined using a flame photometer or ion-selective electrodes.
5. Data Analysis and Interpretation:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Natriuretic Index: (Na+ excretion of test group) / (Na+ excretion of control group).
-
Saluretic Index: (Na+ + Cl- excretion of test group) / (Na+ + Cl- excretion of control group).
-
Lipschitz Value: A ratio of the response of the test compound to that of a standard diuretic.
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by a post-hoc test to determine statistical significance between the groups.
Conclusion
The available evidence from both human and preclinical studies indicates that Clopamide is an effective diuretic agent with a prompt onset and a duration of action of 12 to 24 hours.[1][2] A direct comparative study in humans demonstrated that Clopamide at doses of 5-20 mg induces a greater natriuretic and chloruretic effect than 500 mg of chlorothiazide.[1][2] While direct head-to-head preclinical studies with other major thiazides are limited, the existing data for hydrochlorothiazide, chlorthalidone, and indapamide establish their diuretic and saluretic properties, providing a basis for indirect comparison. The primary mechanism of action for Clopamide, in line with other thiazide diuretics, is the inhibition of the NCC in the distal convoluted tubule, a process regulated by the WNK-SPAK/OSR1 signaling pathway. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of the diuretic potency of Clopamide and other novel diuretic compounds.
References
- 1. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. The antidiuretic effect of chronic hydrochlorothiazide treatment in rats with diabetes insipidus: water and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive mechanism of diuretic treatment with chlorthalidone. Complementary roles of sympathetic axis and sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
A Comparative Guide to Analytical Methods for the Quantification of Clopamide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Clopamide, a diuretic and antihypertensive agent, is paramount in pharmaceutical quality control and clinical research to ensure its safety and efficacy. This guide provides a comprehensive comparison of various analytical methods for Clopamide quantification, offering insights into their performance characteristics and detailed experimental protocols. The objective is to assist researchers in selecting the most suitable method for their specific needs and to provide a framework for cross-validation when comparing results from different analytical techniques.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. While HPLC and spectrophotometry are well-established techniques for routine analysis in pharmaceutical formulations, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.
Quantitative Performance Data
The selection of an analytical method is often guided by its performance parameters. The following table summarizes the key validation data for different methods used in the quantification of Clopamide.
| Parameter | HPLC Method | UPLC-MS/MS Method | Spectrophotometric Method |
| Linearity Range | 0.5 - 1.5 µg/mL[1] | 1 - 96 ng/mL[2] | 5 - 30 µg/mL (for related sulfonamides)[3] |
| Limit of Detection (LOD) | 0.16 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 1 ng/mL[2] | Not explicitly stated |
| Accuracy (% Recovery) | Er < 2.0%[1] | 91.76% - 111.50%[2] | Not explicitly stated |
| Precision (%RSD) | < 2.97%[1] | < 13.03%[2] | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99997[1] | Not explicitly stated | Not explicitly stated |
Experimental Workflow for Method Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring a method between laboratories or when comparing data from different studies.
Caption: A general workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method developed for the simultaneous determination of pindolol and clopamide in pharmaceutical dosage forms.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: β-cyclodextrin bonded-phase column.
-
Mobile Phase: A mixture of 1.0% w/v triethylamine acetate buffer (pH 5.5) and methanol (90:10, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detector set at 245 nm.[1]
-
Sample Preparation:
-
Accurately weigh and powder a number of tablets.
-
Dissolve an amount of powder equivalent to a target concentration of Clopamide in the mobile phase.
-
Sonicate to ensure complete dissolution and dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Clopamide reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5-1.5 mg/mL).[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol is adapted from a method for the simultaneous quantification of clopamide, reserpine, and dihydroergotoxine in human plasma.[2]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Phenomenex® Synergi Fusion-RP 80A column (50×4.6mm, 4μm).[2]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized).
-
Ionization: Positive ion electrospray ionization (ESI).[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[2]
-
Sample Preparation (from plasma):
-
Standard Preparation:
-
Prepare a stock solution of Clopamide in a suitable organic solvent (e.g., methanol).
-
Spike drug-free plasma with known concentrations of Clopamide to prepare calibration standards and quality control samples.
-
UV-Visible Spectrophotometric Method
This is a general protocol for the quantification of sulfonamide drugs, which can be adapted for Clopamide.[3][4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which Clopamide is soluble and stable, such as a mixture of Methanol and Water (1:1 v/v).[3]
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a standard solution of Clopamide in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For a related compound, Clofenamide, the λmax is around 235 nm.[3]
-
-
Calibration Curve:
-
Sample Analysis:
This guide provides a foundational comparison of analytical methods for Clopamide quantification. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For regulatory purposes and bioanalytical studies, a highly sensitive and selective method like UPLC-MS/MS is often preferred. For routine quality control of pharmaceutical products, HPLC or spectrophotometry may be more cost-effective and sufficient. Proper method validation and cross-validation are essential to ensure the reliability and comparability of analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated liquid chromatography-tandem mass spectrometry method for simultaneous determination of clopamide, reserpine and dihydroergotoxine: Application to pharmacokinetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of the Side Effect Profiles of Clopamide and Chlorthalidone: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the adverse event profiles of the thiazide-like diuretics, Clopamide and Chlorthalidone, supported by available clinical data and mechanistic insights.
Introduction
Clopamide and Chlorthalidone are thiazide-like diuretics commonly prescribed for the management of hypertension and edema.[1][2] Both drugs exert their therapeutic effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3] While their efficacy in blood pressure control is well-established, a thorough understanding of their respective side effect profiles is crucial for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the adverse event profiles of Clopamide and Chlorthalidone, with a focus on quantitative data from clinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: A Comparative Overview of Adverse Events
Quantitative data on the incidence of side effects for Clopamide from large-scale clinical trials is not widely available in the public domain. Therefore, the following table for Clopamide is primarily qualitative, based on prescribing information and smaller studies.[1][3][4] In contrast, more extensive quantitative data is available for Chlorthalidone, largely from comparative studies with other diuretics like hydrochlorothiazide.[5][6]
Table 1: Side Effect Profile of Clopamide
| Side Effect Category | Specific Adverse Events | Qualitative Incidence |
| Metabolic and Electrolyte | Hypokalemia, Hyponatremia, Hypomagnesemia, Hypercalcemia, Hyperglycemia, Hyperuricemia | Common |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Constipation, Anorexia | Common |
| Neurological | Dizziness, Headache | Common |
| Cardiovascular | Orthostatic Hypotension | Common |
| Dermatologic | Rash, Photosensitivity | Less Common |
| Renal | Increased Urination | Very Common |
| Other | Weakness, Muscle Cramps, Dehydration | Common |
Table 2: Side Effect Profile of Chlorthalidone with Quantitative Data
| Side Effect Category | Specific Adverse Events | Incidence Rate (%) |
| Metabolic and Electrolyte | Hypokalemia (<3.5 mEq/L) | 6.3 - 13.8[5][6] |
| Hyponatremia | Increased risk compared to hydrochlorothiazide[5] | |
| Hyperuricemia | May occur | |
| Hyperglycemia | May occur | |
| Gastrointestinal | Anorexia, Gastric irritation, Nausea, Vomiting, Cramping, Diarrhea, Constipation | Not specified |
| Neurological | Dizziness, Vertigo, Paresthesias, Headache | Not specified |
| Cardiovascular | Orthostatic hypotension | May occur |
| Dermatologic | Purpura, Photosensitivity, Rash, Urticaria | Not specified |
| Hematologic (Rare) | Leukopenia, Agranulocytosis, Thrombocytopenia, Aplastic anemia | Rare |
| Other | Muscle spasm, Weakness, Restlessness | Not specified |
Note: Incidence rates for Chlorthalidone are primarily from studies comparing it to hydrochlorothiazide and may vary depending on the patient population and study design.
Experimental Protocols
The assessment of side effect profiles in clinical trials of diuretics like Clopamide and Chlorthalidone typically involves a multi-faceted approach to ensure patient safety and gather comprehensive data.
Study Design: Most commonly, a randomized, double-blind, placebo-controlled or active-comparator trial design is employed. This minimizes bias in the reporting and assessment of adverse events.
Patient Population: Subjects with a diagnosis of essential hypertension or edema, meeting specific inclusion and exclusion criteria, are recruited. Baseline characteristics, including demographic data, medical history, and concomitant medications, are thoroughly documented.
Data Collection and Monitoring:
-
Adverse Event (AE) Reporting: All spontaneously reported adverse events by the participants are recorded throughout the study period. The investigator assesses the severity, seriousness, and causality of each AE in relation to the study drug.
-
Laboratory Monitoring: Regular blood and urine tests are conducted to monitor key safety parameters. This includes:
-
Serum Electrolytes: Sodium, potassium, chloride, magnesium, and calcium levels are monitored at baseline and at regular intervals (e.g., weekly for the first month, then monthly) to detect any imbalances.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured to assess kidney function.
-
Metabolic Parameters: Fasting blood glucose and uric acid levels are monitored to detect any drug-induced metabolic changes.
-
-
Vital Signs: Blood pressure and heart rate are measured at each study visit in both sitting and standing positions to assess for orthostatic hypotension.
-
Physical Examinations: A complete physical examination is conducted at the beginning and end of the study, with focused assessments at interim visits.
Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical tests, such as the Chi-square test or Fisher's exact test, are used to compare the incidence rates between the drug and placebo/comparator groups.
Mandatory Visualizations
Signaling Pathway of Thiazide-Like Diuretic Action and Associated Side Effects
References
A Comparative In Vitro Potency Analysis of Novel Thiazide-Like Diuretic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of newly synthesized sulfonamide derivatives as potential diuretic agents. The primary molecular target for these compounds is the Na+-Cl- cotransporter (NCC), a key player in renal salt reabsorption and the pharmacological target of thiazide and thiazide-like diuretics such as Clopamide.[1] The data presented herein is based on a representative study of novel sulfonamide-based NCC inhibitors, offering a benchmark for the development of next-generation diuretic drug candidates.
Introduction to Clopamide and the Na+-Cl- Cotransporter (NCC)
Clopamide is a thiazide-like diuretic used in the management of hypertension and edema.[2] Its therapeutic effect is achieved through the inhibition of the Na+-Cl- cotransporter, located in the apical membrane of the distal convoluted tubule in the kidney.[1] By blocking NCC, these diuretics prevent the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure. The development of novel analogs with improved potency and selectivity for NCC is a key objective in the discovery of new antihypertensive therapies.[3][4]
Comparative In Vitro Potency of Novel Sulfonamide Derivatives
The following table summarizes the in vitro inhibitory activity of a series of novel N-substituted sulfonamide derivatives against the target protein, as determined by a representative study. The potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | Target | In Vitro IC50 (µM) |
| Clopamide | [Structure of Clopamide] | NCC | [Reference Value - Not available in a recent comparative study] |
| Analog 3a | [Generic structure of a novel sulfonamide] | VEGFR-2 | 5.58 |
| Analog 6 | [Generic structure of a novel sulfonamide] | VEGFR-2 | 3.53 |
| Analog 15 | [Generic structure of a novel sulfonamide] | VEGFR-2 | [Value not specified] |
Note: The data presented for Analogs 3a, 6, and 15 are from a study on novel sulfonamide derivatives as VEGFR-2 inhibitors, which serves as a representative example of the type of data generated in early-stage drug discovery for this class of compounds.[5] A direct comparative study of new Clopamide analogs with in vitro NCC inhibition data was not publicly available.
Experimental Protocols
General Synthesis of Novel Sulfonamide Derivatives
The synthesis of the novel sulfonamide derivatives is typically achieved through a multi-step process. A common route involves the reaction of a substituted aniline with a sulfonyl chloride to form the core sulfonamide scaffold. Subsequent modifications are then made to introduce various functional groups to explore the structure-activity relationship (SAR).
Example Synthetic Step:
-
Sulfonamide Formation: A solution of a primary or secondary amine in a suitable solvent (e.g., dichloromethane) is treated with a sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Potency Assessment: Ion Flux Assay
The in vitro potency of the synthesized compounds against the Na+-Cl- cotransporter is commonly determined using an ion flux assay. This assay measures the transport of ions across the cell membrane of cells engineered to express the NCC protein.
Principle:
The assay utilizes a tracer ion, such as radioactive 86Rb+ (as a congener for K+) or non-radioactive thallium (Tl+), to monitor the activity of the cotransporter.[4] In the presence of an inhibitory compound, the influx of the tracer ion into the cells is reduced. The concentration of the compound that inhibits 50% of the ion flux (IC50) is then determined.
Experimental Workflow:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human Na+-Cl- cotransporter (hNCC).
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compounds for a specified period.
-
Ion Flux Measurement: The assay is initiated by adding a buffer containing the tracer ion (e.g., 86Rb+ or Tl+).
-
Signal Detection: After a defined incubation time, the influx of the tracer ion is stopped, and the amount of tracer inside the cells is quantified. For 86Rb+, this is done using a scintillation counter. For Tl+, a fluorescent dye that is sensitive to thallium is used, and the fluorescence is measured with a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Thiazide-Like Diuretics
Caption: Mechanism of action of Clopamide analogs on the NCC.
Experimental Workflow for In Vitro Potency Screening
Caption: Workflow for determining the in vitro potency of new analogs.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Brinaldix (Clopamide) in Chronic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Brinaldix (Clopamide), a thiazide-like diuretic, with other major diuretic classes in the management of chronic hypertension. The information presented is based on available clinical data and established preclinical chronic disease models, offering insights for research and drug development.
This compound (Clopamide): An Overview
This compound, the brand name for Clopamide, is a thiazide-like diuretic primarily used in the treatment of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood pressure.[1] While a long-standing therapeutic option, recent long-term comparative efficacy data for Clopamide specifically are limited. However, its classification as a thiazide-like diuretic allows for comparison with other drugs in this class, such as chlorthalidone and indapamide, as well as with thiazide-type diuretics like hydrochlorothiazide (HCTZ).
Comparative Efficacy in Hypertension: Clinical Evidence
Long-term studies and meta-analyses have consistently demonstrated the efficacy of thiazide-like diuretics in improving cardiovascular outcomes. While direct, recent, long-term, head-to-head trials involving Clopamide are scarce, the broader class of thiazide-like diuretics has shown advantages over thiazide-type diuretics.
A meta-analysis of 21 studies with over 480,000 patient-years of follow-up found that thiazide-like diuretics were associated with a 12% greater reduction in cardiovascular events and a 21% greater reduction in heart failure compared to thiazide-type diuretics, after adjusting for differences in blood pressure reduction.[2][3]
Table 1: Long-Term Cardiovascular Outcomes: Thiazide-Like vs. Thiazide-Type Diuretics
| Outcome | Thiazide-Like Diuretics (e.g., Chlorthalidone, Indapamide) | Thiazide-Type Diuretics (e.g., Hydrochlorothiazide) | Key Findings from Meta-Analyses |
| Cardiovascular Events | Superior reduction in risk | Less pronounced risk reduction | Thiazide-like diuretics showed a 12% additional risk reduction.[2][3] |
| Heart Failure | Significant reduction in incidence | Moderate reduction in incidence | Thiazide-like diuretics showed a 21% additional risk reduction.[2][3] |
| All-Cause Mortality | Trend towards lower mortality | No significant difference in some analyses | Some studies suggest a benefit for thiazide-like diuretics, but more research is needed for a definitive conclusion.[2][3] |
| Blood Pressure Control | More potent and longer-lasting | Less potent with shorter duration of action | Chlorthalidone has a half-life of 40-60 hours, compared to 6-15 hours for HCTZ, leading to better 24-hour blood pressure control.[4] |
Table 2: Long-Term Efficacy Data for Indapamide (a Thiazide-Like Diuretic)
| Study Duration | Patient Population | Key Efficacy Endpoints | Reference |
| 2 years | 248 patients with mild to moderate hypertension | Sustained reduction in blood pressure (from 165/105 mmHg to 140/85 mmHg). No adverse effects on lipid profile or glucose tolerance. | [5] |
| 5 years (emulated trial) | 86,388 patients who started indapamide treatment | In a per-protocol analysis, modified-release indapamide was associated with a lower risk of cardiovascular events compared to immediate-release indapamide. | [6][7] |
Preclinical Chronic Disease Models for Antihypertensive Drug Evaluation
Preclinical studies in chronic disease models are crucial for assessing the long-term efficacy and safety of antihypertensive agents before human trials.[8] Commonly used models include the Spontaneously Hypertensive Rat (SHR) and the L-NAME (N(G)-nitro-L-arginine methyl ester) induced hypertensive model.
Experimental Protocols
1. Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension that closely mimics the human condition.[9][10][11]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-16 weeks of age.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Drug Administration: The test compound (e.g., Clopamide) and vehicle control are administered daily via oral gavage for a long-term period (e.g., 8-12 weeks). A positive control group receiving a known antihypertensive agent (e.g., captopril) is also included.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured weekly using a non-invasive tail-cuff method.[12] For continuous monitoring, radiotelemetry may be employed.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues (heart, kidneys, aorta) are collected for biochemical (e.g., plasma renin activity, aldosterone levels) and histological analysis to assess end-organ damage.
2. L-NAME-Induced Hypertension Model
This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.[12][13][14]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Hypertension: L-NAME is administered in the drinking water (e.g., 40 mg/kg/day) for a period of 4-8 weeks to induce a sustained increase in blood pressure.[12][14]
-
Drug Administration: The test compound is co-administered with L-NAME daily via oral gavage. A control group receives L-NAME and the vehicle, and a positive control group receives L-NAME and a standard antihypertensive drug.
-
Blood Pressure Monitoring: Blood pressure is monitored regularly as described for the SHR model.
-
Endpoint Analysis: In addition to blood pressure, markers of oxidative stress (e.g., malondialdehyde), endothelial function (e.g., acetylcholine-induced vasorelaxation in isolated aortic rings), and renal function (e.g., proteinuria) are assessed.
Visualizing Key Pathways and Workflows
Mechanism of Action of Thiazide-Like Diuretics
Caption: Mechanism of action of this compound and other thiazide-like diuretics in the kidney.
Experimental Workflow for Preclinical Antihypertensive Efficacy Study
Caption: General experimental workflow for assessing long-term antihypertensive efficacy in preclinical models.
Conclusion
While direct, long-term comparative data for this compound (Clopamide) is limited, evidence from studies on the broader class of thiazide-like diuretics suggests a favorable long-term efficacy profile in managing hypertension and reducing cardiovascular risk, potentially superior to that of thiazide-type diuretics. For researchers and drug development professionals, further head-to-head long-term studies of Clopamide against other diuretics in both clinical and robust preclinical chronic disease models are warranted to definitively establish its place in the therapeutic armamentarium for chronic hypertension. The provided experimental protocols offer a framework for conducting such vital research.
References
- 1. What is Clopamide used for? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term effects of indapamide: final results of a two-year Italian multicenter study in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effectiveness and prescribing trends of modified release versus immediate release indapamide in patients with hypertension: cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Transcriptomic Analysis of Renal Tissue Following Clopamide Treatment: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical transcriptomic effects of Clopamide on renal tissue, supported by established experimental protocols and illustrative data. Due to the current absence of publicly available comparative transcriptomic studies on Clopamide, this document serves as a comprehensive template, outlining the expected molecular signatures and the methodologies to conduct such an investigation.
I. Introduction to Clopamide and Renal Transcriptomics
Clopamide is a thiazide-like diuretic primarily prescribed for the management of hypertension and edema.[1] Its principal mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule (DCT) of the kidney's nephron.[1] This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, thereby reducing blood volume and lowering blood pressure.[1][2] While its primary target is well-established, the broader transcriptomic consequences of Clopamide on renal tissue are not extensively documented in publicly available literature.
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool for elucidating the genome-wide effects of a drug.[3] By comparing the gene expression profiles of renal tissue from Clopamide-treated subjects with those of a control group or subjects treated with alternative diuretics, researchers can gain insights into its molecular mechanisms, identify potential off-target effects, and discover novel biomarkers of efficacy and toxicity.
II. Hypothetical Comparative Transcriptomic Data
The following table represents a hypothetical summary of differentially expressed genes (DEGs) in renal tissue following treatment with Clopamide compared to a vehicle control and an alternative thiazide-like diuretic, Indapamide. The gene selection is based on the known physiological roles of thiazide-like diuretics.
| Gene Symbol | Gene Name | Function | Fold Change (Clopamide vs. Control) | Fold Change (Indapamide vs. Control) |
| SLC12A3 | Solute carrier family 12 member 3 (NCC) | Sodium-chloride symporter; target of thiazides | -2.5 | -2.2 |
| AQP2 | Aquaporin 2 | Vasopressin-regulated water channel | +1.8 | +1.6 |
| SCNN1G | Sodium channel epithelial 1 gamma subunit (ENaC) | Sodium reabsorption in the collecting duct | +2.1 | +1.9 |
| KCNJ1 | Potassium inwardly rectifying channel subfamily J member 1 (ROMK) | Potassium secretion | +1.7 | +1.5 |
| REN | Renin | Rate-limiting enzyme in the renin-angiotensin system | +1.5 | +1.3 |
| ACE | Angiotensin-converting enzyme | Key component of the renin-angiotensin system | +1.3 | +1.1 |
| WNK1 | WNK lysine deficient protein kinase 1 | Regulator of NCC activity | -1.9 | -1.7 |
| CYP4A11 | Cytochrome P450 family 4 subfamily A member 11 | Involved in renal inflammation and blood pressure regulation | -1.6 | -1.4 |
Note: This data is illustrative and intended to model the expected outcomes of a comparative transcriptomics study.
III. Key Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of Clopamide in the Distal Convoluted Tubule.
Caption: Experimental Workflow for Comparative Renal Transcriptomics.
IV. Detailed Experimental Protocols
The following protocols provide a comprehensive overview of the methodologies required for a comparative transcriptomic study of renal tissue.
A. Animal Treatment and Tissue Collection
-
Animal Model: Utilize an appropriate animal model, such as spontaneously hypertensive rats (SHRs), which are commonly used in hypertension research.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to acclimatize.
-
Treatment Groups: Divide animals into at least three groups: Vehicle Control, Clopamide-treated, and an alternative diuretic-treated group.
-
Dosing: Administer the respective treatments orally or via an appropriate route at clinically relevant doses for a predetermined duration (e.g., 2-4 weeks).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and immediately perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Sample Preparation: Excise the kidneys, dissect the cortex and medulla, and either snap-freeze the tissue in liquid nitrogen for immediate RNA extraction or preserve it in an RNA stabilization solution (e.g., RNAlater) at -80°C.[3] Alternatively, tissue can be fixed in formalin and embedded in paraffin (FFPE) for archival purposes.[4]
B. RNA Extraction from Renal Tissue
This protocol is adapted for fresh-frozen tissue.
-
Homogenization: Homogenize approximately 20-30 mg of frozen kidney tissue in a lysis buffer (e.g., containing guanidinium thiocyanate) using a bead mill or rotor-stator homogenizer.
-
Phase Separation: Add chloroform or a similar phase separation reagent, vortex, and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (protein/lipid) layers.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove residual salts and impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally considered suitable for RNA-Seq.
C. RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion: Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) to enrich for coding and non-coding RNA species.
-
Fragmentation and Priming: Fragment the enriched RNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to enable strand-specific sequencing.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with unique barcodes to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).[3]
D. Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the treatment groups.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
V. Conclusion and Future Directions
This guide provides a foundational framework for conducting a comparative transcriptomic analysis of renal tissue following Clopamide treatment. While the quantitative data presented is hypothetical, it illustrates the potential for such studies to deepen our understanding of Clopamide's molecular effects on the kidney. Future research in this area would be invaluable for optimizing therapeutic strategies, identifying novel drug targets, and personalizing the treatment of hypertension and edema. The experimental protocols and analytical workflows detailed herein offer a robust starting point for researchers aiming to undertake these important investigations.
References
- 1. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. RNA-sequencing of Human Kidney Allografts and Delineation of T Cell Genes, Gene Sets, and Pathways Associated With Acute T Cell–mediated Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA extraction for RNA sequencing of archival renal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Brinaldix (Clopamide) Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brinaldix (clopamide), a thiazide-like diuretic, with other diuretics, and explores the current landscape of biomarkers for predicting treatment response. While direct, clinically validated biomarkers for this compound are not yet established, this document synthesizes existing pharmacogenomic data for thiazide and thiazide-like diuretics to inform future research and validation efforts.
Comparative Efficacy and Safety of this compound and Alternatives
This compound belongs to the class of thiazide-like diuretics, which are a first-line treatment for hypertension.[1] Its primary mechanism of action involves inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] This results in reduced blood volume and subsequently, lower blood pressure.[1] The following table compares the performance of this compound (clopamide) with other commonly prescribed thiazide-like and thiazide-type diuretics based on available clinical data.
| Diuretic | Class | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Relative Risk of Hypokalemia (vs. HCTZ) | Notes |
| This compound (Clopamide) | Thiazide-like | Data not available in direct comparative meta-analyses | Data not available in direct comparative meta-analyses | Data not available | Onset of action is 1-2 hours with a duration of up to 24 hours.[3] |
| Chlorthalidone | Thiazide-like | -5.59 (95% CI: -5.69 to -5.49)[4][5] | -1.98 (95% CI: -3.29 to -0.66)[4][5] | 1.58 (95% CI: 0.80 to 3.12)[5][6] | Considered more potent than hydrochlorothiazide with a longer half-life.[7] |
| Indapamide | Thiazide-like | -5.59 (95% CI: -5.69 to -5.49)[4][5] | -1.98 (95% CI: -3.29 to -0.66)[4][5] | 1.58 (95% CI: 0.80 to 3.12)[5][6] | Included in the meta-analysis with chlorthalidone.[5] |
| Hydrochlorothiazide (HCTZ) | Thiazide-type | Reference for comparison | Reference for comparison | 1.00 | Most commonly prescribed thiazide-type diuretic.[7] |
Common Side Effects of this compound (Clopamide):
-
Increased urination[8]
-
Dizziness and lightheadedness[8]
-
Gastrointestinal disturbances (nausea, vomiting, diarrhea)[8][9]
-
Hyperglycemia and potential for gout[3]
Potential Biomarkers for Predicting Thiazide Diuretic Response
Currently, no specific biomarkers have been validated for predicting patient response to this compound. However, pharmacogenomic studies on other thiazide diuretics, particularly hydrochlorothiazide and chlorthalidone, have identified several candidate genes and genetic variants that may influence treatment efficacy and the risk of adverse events. These findings provide a foundation for future biomarker validation studies for this compound.
| Biomarker Category | Gene | Genetic Variant (SNP) | Potential Impact on Thiazide Diuretic Response | Level of Evidence |
| Gene Expression | FOS | Not specified | Upregulation associated with better blood pressure response. | Research |
| DUSP1 | Not specified | Upregulation associated with better blood pressure response. | Research | |
| PPP1R15A | Not specified | Upregulation associated with better blood pressure response. | Research | |
| Genetic Polymorphism | NEDD4L | Not specified | Variants associated with differences in blood pressure response. | Replicated in some cohorts |
| PRKCA | Not specified | Variants associated with differences in blood pressure response. | Replicated in some cohorts | |
| YEATS4 | Not specified | Variants associated with differences in blood pressure response. | Replicated in some cohorts | |
| GNAS | Not specified | Variants near this gene associated with blood pressure response. | Research | |
| ADRB1 | rs1801252 (Ser49Gly), rs1801253 (Arg389Gly) | Primarily associated with beta-blocker response, but some studies suggest a potential role in broader antihypertensive response. | Replicated for beta-blockers |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thiazide-Like Diuretics
The primary therapeutic effect of this compound and other thiazide-like diuretics is achieved through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This action directly leads to increased sodium and water excretion, thereby lowering blood volume and blood pressure.
Caption: Mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
The validation of a predictive biomarker is a multi-stage process that begins with discovery and culminates in clinical utility assessment. The following workflow outlines a typical path for validating a genetic biomarker for predicting this compound response.
Caption: Workflow for biomarker validation.
Experimental Protocols
1. Protocol for a Pharmacogenomic Genome-Wide Association Study (GWAS) for this compound Response
Objective: To identify genetic variants associated with blood pressure response to this compound monotherapy.
Study Design:
-
Design: A prospective, open-label, single-arm study.
-
Participants: A cohort of at least 500 adult patients with essential hypertension who are candidates for diuretic monotherapy.
-
Intervention: All participants will receive a standardized dose of this compound (e.g., 10 mg/day) for a period of 8 weeks.
-
Data Collection:
-
Baseline: 24-hour ambulatory blood pressure monitoring (ABPM), office blood pressure measurements, and collection of a whole blood sample for DNA extraction.
-
Follow-up (Week 8): Repeat 24-hour ABPM and office blood pressure measurements.
-
-
Genotyping: DNA samples will be genotyped using a high-density single nucleotide polymorphism (SNP) array.
-
Statistical Analysis:
-
The primary endpoint will be the change in mean 24-hour systolic blood pressure from baseline to week 8.
-
A linear regression model will be used to test for association between each SNP and the primary endpoint, adjusting for relevant covariates (e.g., age, sex, baseline blood pressure, ancestry).
-
A genome-wide significance threshold (p < 5 x 10-8) will be applied to identify significant associations.
-
2. Protocol for Replication and Functional Validation of a Candidate Biomarker
Objective: To replicate the association of a candidate SNP with this compound response and to investigate its functional mechanism.
Replication Study:
-
Design: A similar prospective study in an independent cohort of hypertensive patients treated with this compound.
-
Genotyping: Targeted genotyping of the candidate SNP will be performed.
-
Analysis: The association between the SNP and blood pressure response will be re-evaluated.
Functional Studies:
-
Cell-based assays: If the candidate SNP is in a gene with a plausible biological role in blood pressure regulation (e.g., an ion channel, a signaling protein), in vitro studies will be conducted.
-
Site-directed mutagenesis will be used to introduce the variant into a cell line expressing the gene of interest.
-
The effect of the variant on protein function (e.g., ion transport, enzyme activity, gene expression) will be assessed.
-
-
Expression Quantitative Trait Loci (eQTL) analysis: If the SNP is in a non-coding region, its effect on the expression of nearby genes will be investigated using publicly available or newly generated eQTL data.
3. Protocol for a Prospective Randomized Clinical Trial to Evaluate Clinical Utility
Objective: To determine if a validated predictive biomarker can improve clinical outcomes by guiding the selection of antihypertensive therapy.
Study Design:
-
Design: A prospective, randomized, controlled trial.
-
Participants: Hypertensive patients who are candidates for first-line antihypertensive therapy.
-
Biomarker Screening: All participants will be screened for the validated biomarker.
-
Randomization:
-
Biomarker-positive patients: Randomized to receive either this compound or an alternative antihypertensive drug (e.g., an ACE inhibitor).
-
Biomarker-negative patients: Randomized to receive either this compound or an alternative antihypertensive drug.
-
-
Primary Endpoint: The proportion of patients achieving their target blood pressure at 6 months.
-
Analysis: The interaction between biomarker status and treatment assignment on the primary endpoint will be assessed to determine if the biomarker can predict which patients will have a superior response to this compound.
This guide highlights the need for dedicated research to identify and validate biomarkers for predicting this compound response. While the current evidence is limited, the framework and protocols outlined here provide a roadmap for future studies that could lead to more personalized and effective treatment of hypertension.
References
- 1. Pharmacogenomics of Hypertension and Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of antihypertensive drugs: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome‐wide and Phenome‐wide Approaches to Understand Variable Drug Actions in Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. A novel approach for analysis of shared genetic architecture of drug response based on summary statistics from genome-wide association studies [healthbiotechpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacogenomics of Antihypertensive drugs: Rationale and Design of the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Brinaldix (Clopamide)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Brinaldix (the active ingredient is clopamide) is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of accidental exposure and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Disposal Procedures for this compound Waste
The primary goal of pharmaceutical waste disposal is to ensure the complete destruction of the active ingredient, preventing its retrieval and environmental contamination. The following procedures are based on general best practices for pharmaceutical and chemical waste disposal.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Waste Containerization and Labeling:
-
Use a compatible, leak-proof container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Clopamide (this compound)".[2]
-
Indicate any associated hazards as per the SDS.
-
Ensure the date of waste accumulation is clearly marked on the label.
3. On-site Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2]
-
High-temperature incineration is a common and effective method for the destruction of pharmaceutical waste.[3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
Disposal Options Summary
| Disposal Method | Suitability for Laboratory Setting | Key Considerations |
| Licensed Hazardous Waste Disposal | Highly Recommended | Ensures complete destruction of the active pharmaceutical ingredient through methods like incineration. Managed by certified professionals. |
| Drug Take-Back Program | Recommended for Unused Product | Primarily for unused, sealed containers. May not be suitable for contaminated lab materials. |
| Household Trash Disposal | Not Recommended for Labs | Intended for consumer use when other options are unavailable. Involves mixing with an unappealing substance and sealing in a bag.[4][5][6] |
| Flushing/Sewer Disposal | Strictly Prohibited | Poses a significant risk of environmental contamination. Should only be considered for small amounts of treated, neutralized, non-hazardous waste under specific guidelines.[7] this compound is not on the FDA's "flush list".[8] |
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the disposal of this compound. The procedures outlined above are derived from general guidelines for the safe disposal of chemical and pharmaceutical waste in a laboratory environment. Researchers should always develop and adhere to institution-specific protocols that are in compliance with local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory.
References
- 1. buy-pharma.md [buy-pharma.md]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
